molecular formula C8H17I B1171622 STIBNITE CAS No. 1317-86-8

STIBNITE

Cat. No.: B1171622
CAS No.: 1317-86-8
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Description

Stibnite, with the chemical formula Sb2S3, is the primary sulfide ore of antimony and a critical material in various research fields . This mineral is characterized by its orthorhombic crystal structure, often forming distinctive elongated, bladed crystals with a bright, lead-gray metallic luster . Its physical properties include a low Mohs hardness of 2 and a high specific gravity of approximately 4.63 . In industrial and metallurgical research, this compound is the principal source of antimony, a metal vital for flame retardants, lead-acid batteries, and solders . The compound's research value is particularly high in extractive metallurgy, where studies focus on developing efficient and environmentally friendly hydrometallurgical processes to replace traditional roasting . Recent kinetic studies have detailed its dissolution mechanisms in acidic-chloride-ferric systems, which are critical for optimizing recovery processes and understanding surface reaction controls . Furthermore, its flotation behavior from primary and secondary resources is a key area of investigation to enhance resource utilization and minimize antimony loss throughout the mine life cycle . In environmental science, this compound serves as a key model system for studying the geochemical behavior and mobilization of antimony, a pollutant of growing concern . Research explores its oxidative dissolution pathways, both abiotic and mediated by acidophilic bacteria like Acidithiobacillus ferrooxidans , which can significantly accelerate the release of antimony species into the environment . Understanding these mechanisms, including the speciation transformation of Sb and S during oxidation, is essential for developing risk assessment and remediation strategies for contaminated sites . This compound is for research use only in a controlled laboratory setting. It is not intended for personal, cosmetic, or medicinal use. Appropriate safety precautions must be taken due to the toxicity of antimony .

Properties

CAS No.

1317-86-8

Molecular Formula

C8H17I

Origin of Product

United States

Foundational & Exploratory

Unveiling the Atomic Architecture of Stibnite (Sb₂S₃): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and lattice parameters of stibnite (Sb₂S₃), a sulfide (B99878) mineral of significant interest for its semiconducting and thermoelectric properties. This document details the crystallographic data, experimental protocols for its determination, and a visual representation of its atomic arrangement, serving as a vital resource for professionals in materials science and drug development.

Crystal Structure and Properties of this compound

This compound, or antimony trisulfide, crystallizes in the orthorhombic crystal system, a testament to its anisotropic physical properties.[1][2][3] It belongs to the Pnma space group (No. 62), which dictates the symmetry operations that define its atomic arrangement.[1][2][4] The structure is characterized by covalently bonded (Sb₄S₆)n chains that extend parallel to the c-axis. These chains are linked by weaker intermolecular forces, resulting in a layered structure.[4]

The coordination environment of the antimony (Sb) and sulfur (S) atoms is a key feature of the this compound structure. There are two distinct antimony sites. In one, Sb is coordinated to five sulfur atoms, forming a square pyramid. In the other, it is coordinated to three sulfur atoms in a trigonal pyramidal geometry. This complex coordination contributes to the material's unique electronic and physical properties.[5]

Quantitative Crystallographic Data

The precise dimensions of the this compound unit cell and the positions of its constituent atoms have been determined through numerous crystallographic studies. The following tables summarize the key quantitative data, providing a comparative overview of the reported lattice parameters and atomic coordinates.

Table 1: Lattice Parameters of this compound (Sb₂S₃)
Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
OrthorhombicPnma11.31073.836311.2285909090[1]
OrthorhombicPnma11.313.8411.23909090[6]
OrthorhombicPnma11.22911.313.893909090[7]
OrthorhombicPnma11.233(2)11.315(2)3.838(1)909090[8]
OrthorhombicPnma11.314(2)3.837(2)11.234(3)909090[9]
Table 2: Atomic Coordinates of this compound (Sb₂S₃)

The fractional atomic coordinates define the positions of the antimony and sulfur atoms within the unit cell. The Wyckoff positions for the Pnma space group are occupied as follows:

AtomWyckoff PositionxyzReference
Sb14c0.03440.250.827[4]
Sb24c0.14260.250.465[4]
S14c0.1240.250.621[4]
S24c0.9510.250.048[4]
S34c0.6990.250.811[4]

Note: The exact atomic coordinates can vary slightly between different refinements.

Experimental Determination of Crystal Structure

The crystallographic data presented above are primarily obtained through X-ray diffraction (XRD) techniques. Both single-crystal and powder XRD are employed to elucidate the atomic structure of this compound.

Single-Crystal X-ray Diffraction

Single-crystal XRD provides the most accurate determination of crystal structure and atomic positions.

Methodology:

  • Crystal Selection and Mounting: A small, high-quality single crystal of this compound (typically with dimensions in the micrometer range) is carefully selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or a cryo-loop.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected by rotating the crystal through various angles.

  • Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This includes corrections for Lorentz and polarization factors, as well as absorption.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, and thermal parameters.

Powder X-ray Diffraction

Powder XRD is a powerful technique for phase identification and for refining lattice parameters of crystalline materials like this compound.

Methodology:

  • Sample Preparation: A this compound sample is finely ground to a homogeneous powder (typically with a particle size of <10 µm) to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. The instrument is typically operated in a Bragg-Brentano geometry with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å). The detector scans through a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.

  • Data Analysis and Rietveld Refinement: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database such as the Powder Diffraction File (PDF). For detailed structural information, Rietveld refinement is performed. This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental pattern. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak profile parameters, to achieve the best possible fit.

Visualization of the this compound Crystal Structure

To provide a clear visual representation of the atomic arrangement in this compound, the following diagram was generated using the Graphviz (DOT language). This diagram illustrates the connectivity of the antimony and sulfur atoms within the (Sb₄S₆)n chains.

stibnite_crystal_structure This compound (Sb2S3) Crystal Structure (Schematic 2D projection) Sb2 Sb S2 S Sb2->S2 S3 S Sb2->S3 Sb3 Sb Sb3->S3 S4 S Sb3->S4 S5 S Sb3->S5 Sb4 Sb S1 S Sb4->S1 Sb4->S5 S6 S Sb4->S6 Sb1 Sb1 Sb1->S1 Sb1->S2 Sb1->S6

Caption: Schematic of the (Sb₄S₆)n chain in this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Antimony Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony trisulfide (Sb₂S₃) is an inorganic compound with a rich history and a growing range of applications, from traditional uses in pyrotechnics to modern advancements in electronics and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of antimony trisulfide, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or exploring the potential of this versatile compound.

Physical Properties of Antimony Trisulfide

Antimony trisulfide exists in two primary forms: a gray-black crystalline form known as stibnite, which is the most common and stable form, and a less common orange-red amorphous form.[1][2] The physical properties of antimony trisulfide are summarized in the table below.

PropertyValueConditions
Molar Mass 339.70 g/mol
Appearance Grey or black orthorhombic crystals (this compound); Yellow-red amorphous powder
Melting Point 550 °C (1022 °F; 823 K)
Boiling Point 1150 °C (2100 °F; 1420 K)
Density (this compound) 4.562 - 4.64 g/cm³at 25 °C
Density (Amorphous) 4.12 g/cm³
Solubility in Water 0.00017 g/100 mLat 18 °C
Solubility in Other Solvents Soluble in concentrated hydrochloric acid, ethanol, alkali solutions, and alkali-metal sulfides. Insoluble in acetic acid.[3][4][5][6][7]
Crystal Structure Orthorhombic (this compound)[1]
Band Gap 1.8 - 2.5 eV (Direct)[1]
Refractive Index (n_D) 4.046[1]
Heat of Combustion ~1 kcal/g[8]
CAS Number 1345-04-6[1]

Chemical Properties and Reactivity

Antimony trisulfide is a relatively stable compound but exhibits reactivity under specific conditions. It is readily oxidized and can react vigorously with oxidizing agents.[1] When heated in the air, it burns with a blue flame, producing antimony oxide and sulfur dioxide.

Key chemical reactions involving antimony trisulfide include:

  • Reaction with Acids: It is insoluble in dilute hydrochloric acid but dissolves in concentrated hydrochloric acid, evolving toxic hydrogen sulfide (B99878) gas.[3][4] It also reacts with hot sulfuric acid to produce toxic sulfur oxide gas.

    • Sb₂S₃(s) + 6HCl(conc) → 2SbCl₃(aq) + 3H₂S(g)

  • Reaction with Bases: Antimony trisulfide dissolves in alkali sulfide solutions to form thioantimonate(III) salts.[1]

    • Sb₂S₃(s) + 3Na₂S(aq) → 2Na₃SbS₃(aq)

  • Reaction with Sulfur and Base: When boiled with sulfur and sodium hydroxide, it forms a thioantimonate(V) salt known as Schlippe's salt.[1]

    • Sb₂S₃ + 3S²⁻ + 2S → 2[SbS₄]³⁻[1]

The following diagram illustrates the key chemical reactions of antimony trisulfide.

Antimony_Trisulfide_Reactions Sb2S3 Antimony Trisulfide (Sb₂S₃) SbCl3 Antimony Trichloride (B1173362) (SbCl₃) Sb2S3->SbCl3  + conc. HCl H2S Hydrogen Sulfide (H₂S) Sb2S3->H2S  + conc. HCl Thioantimonate_III Thioantimonate(III) ([SbS₃]³⁻) Sb2S3->Thioantimonate_III  + Alkali Sulfide Thioantimonate_V Thioantimonate(V) ([SbS₄]³⁻) Sb2S3->Thioantimonate_V  + S + NaOH (boil) Sb2O3_SO2 Antimony Oxide (Sb₂O₃) + Sulfur Dioxide (SO₂) Sb2S3->Sb2O3_SO2  + O₂ (heat)

Caption: Key chemical reactions of antimony trisulfide.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of antimony trisulfide.

Synthesis of Antimony Trisulfide

There are several methods for the synthesis of antimony trisulfide. The choice of method may depend on the desired form (crystalline or amorphous) and purity.

1. Precipitation from Antimony Trichloride Solution

This method typically yields the orange-red amorphous form of antimony trisulfide.

  • Materials:

    • Antimony trichloride (SbCl₃)

    • Concentrated hydrochloric acid (HCl)

    • Hydrogen sulfide (H₂S) gas or a source of sulfide ions (e.g., sodium sulfide, Na₂S)

    • Distilled water

    • Filter paper

    • Beakers, gas washing bottle, filtration apparatus

  • Procedure:

    • Dissolve a known quantity of antimony trichloride in a minimal amount of concentrated hydrochloric acid to prevent hydrolysis. Gentle heating may be applied to aid dissolution.

    • Once dissolved, dilute the solution carefully with distilled water.

    • Pass a slow stream of hydrogen sulfide gas through the acidified antimony trichloride solution. Alternatively, add a solution of sodium sulfide dropwise with constant stirring.

    • An orange-red precipitate of antimony trisulfide will form immediately. Continue passing H₂S or adding Na₂S until no further precipitation is observed.

    • Allow the precipitate to settle.

    • Filter the precipitate using a Buchner funnel and filter paper.

    • Wash the precipitate several times with distilled water to remove any remaining acid and soluble impurities.

    • Dry the collected antimony trisulfide powder in a desiccator or at a low temperature in an oven to avoid conversion to the black crystalline form.

2. Direct Reaction of Antimony and Sulfur

This method produces the gray-black crystalline form (this compound).

  • Materials:

    • Antimony powder (Sb)

    • Sulfur powder (S)

    • Crucible with lid

    • Furnace or high-temperature heating source

    • Inert atmosphere (e.g., nitrogen or argon gas)

  • Procedure:

    • Weigh stoichiometric amounts of antimony powder and sulfur powder (molar ratio of Sb:S = 2:3).

    • Thoroughly mix the powders.

    • Place the mixture in a crucible.

    • Heat the crucible in a furnace under an inert atmosphere to 500-900 °C.[1]

    • Maintain the temperature for a sufficient time to ensure complete reaction.

    • Allow the crucible to cool down slowly to room temperature under the inert atmosphere.

    • The resulting product will be a gray-black crystalline solid of antimony trisulfide.

The following diagram illustrates the workflow for the synthesis of antimony trisulfide.

Synthesis_Workflow cluster_precipitation Precipitation Method cluster_direct_reaction Direct Reaction Method start_precip Start dissolve_sbcl3 Dissolve SbCl₃ in conc. HCl start_precip->dissolve_sbcl3 precipitate Precipitate with H₂S or Na₂S dissolve_sbcl3->precipitate filter_wash Filter and Wash precipitate->filter_wash dry_amorphous Dry filter_wash->dry_amorphous end_amorphous Amorphous Sb₂S₃ (Orange-Red) dry_amorphous->end_amorphous start_direct Start mix_elements Mix Sb and S powders start_direct->mix_elements heat_inert Heat in inert atmosphere mix_elements->heat_inert cool_down Slow Cool heat_inert->cool_down end_crystalline Crystalline Sb₂S₃ (Gray-Black) cool_down->end_crystalline

Caption: Experimental workflows for the synthesis of antimony trisulfide.

Characterization Protocols

1. Determination of Melting Point

  • Apparatus:

    • Melting point apparatus (e.g., capillary tube melting point apparatus)

    • Capillary tubes (sealed at one end)

    • Mortar and pestle

    • Spatula

  • Procedure:

    • Ensure the antimony trisulfide sample is finely powdered and completely dry.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 20 °C below the expected melting point (550 °C).

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is the range between these two temperatures.

2. Determination of Density (Pycnometer Method)

  • Apparatus:

    • Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)

    • Analytical balance

    • A liquid in which antimony trisulfide is insoluble (e.g., toluene (B28343) or ethanol)

    • Thermometer

    • Spatula

  • Procedure:

    • Clean and dry the pycnometer and its stopper thoroughly. Weigh the empty pycnometer (m₁).

    • Fill the pycnometer with the chosen liquid, ensuring no air bubbles are trapped. Insert the stopper and allow the excess liquid to emerge from the capillary. Wipe the outside of the pycnometer dry and weigh it (m₂).

    • Empty and dry the pycnometer. Introduce a known mass of the antimony trisulfide powder into the pycnometer and weigh it (m₃).

    • Add the liquid to the pycnometer containing the powder until it is about half full. Gently swirl to remove any trapped air bubbles.

    • Fill the pycnometer completely with the liquid, insert the stopper, wipe it dry, and weigh it (m₄).

    • Measure the temperature of the liquid.

    • Calculate the density of antimony trisulfide using the following formula:

      • Density (ρ) = [(m₃ - m₁) * ρ_liquid] / [(m₂ - m₁) - (m₄ - m₃)]

      • Where ρ_liquid is the density of the liquid at the measured temperature.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of antimony trisulfide, supported by quantitative data and experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in scientific discovery and development. The unique properties of antimony trisulfide, particularly its semiconductor nature and reactivity, suggest a broad potential for future applications in various scientific and technological fields.

References

Geochemical Characteristics of Stibnite in Hydrothermal Deposits: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Stibnite (Sb₂S₃), the primary ore mineral of antimony, is a common constituent of hydrothermal deposits. Its geochemical characteristics, including trace element composition, isotopic signatures, and the nature of fluid inclusions, provide invaluable insights into the physicochemical conditions of ore formation, the source of ore-forming fluids, and the mechanisms of mineral precipitation. This technical guide offers a comprehensive overview of the key geochemical features of this compound, details the analytical methodologies used for their characterization, and presents this information in a format accessible to researchers, scientists, and professionals in drug development who may utilize antimony compounds.

Introduction

This compound is predominantly found in low-temperature hydrothermal systems, often associated with minerals such as quartz, calcite, pyrite, arsenopyrite, realgar, and orpiment.[1] Its formation is intricately linked to the evolution of hydrothermal fluids, and as such, its chemical and physical properties serve as a robust record of the geological processes that led to its deposition.[2] The study of this compound's geochemistry is crucial for understanding the genesis of antimony deposits and can also have implications for mineral exploration and the environmental behavior of antimony.

Physicochemical Properties and Elemental Composition

This compound's ideal chemical formula is Sb₂S₃, corresponding to 71.4% antimony and 28.6% sulfur by weight.[1] However, natural this compound almost invariably incorporates a suite of trace elements during its crystallization from hydrothermal fluids.

Major and Minor Elemental Composition

The major element composition of this compound is relatively consistent, with antimony and sulfur percentages close to their stoichiometric values. Electron Probe Microanalysis (EPMA) of this compound from various deposits typically shows Sb contents ranging from 69.29 to 72.01 wt.% and S contents from 27.27 to 28.95 wt.%.[3]

Trace Element Geochemistry

The trace element content of this compound is a powerful tool for deciphering the conditions of ore formation and the source of the mineralizing fluids.[4] Common trace elements found in this compound include arsenic (As), lead (Pb), copper (Cu), silver (Ag), mercury (Hg), gold (Au), and iron (Fe).[1][5][6] The incorporation of these elements into the this compound crystal lattice occurs through various substitution mechanisms.[4][6][7]

Table 1: Common Trace Elements in this compound and Their Substitution Mechanisms

ElementTypical Concentration RangeCommon Substitution MechanismsReferences
Arsenic (As)10 - 500+ ppmAs³⁺ directly substitutes for Sb³⁺[3][4][8]
Lead (Pb)10 - 500+ ppmCoupled substitution: 2Sb³⁺ ↔ Pb²⁺ + (Cu⁺, Ag⁺)[4][6][8]
Copper (Cu)1 - 500+ ppmCoupled substitution: 2Sb³⁺ ↔ Cu⁺ + (Pb²⁺, As³⁺)[4][6][8]
Silver (Ag)0.1 - 100+ ppmCoupled substitution with other elements[4][5]
Mercury (Hg)10 - 100+ ppmHg²⁺ substitution for Sb³⁺, often coupled[4][7][8]
Gold (Au)0.01 - 10+ ppmOften as sub-microscopic inclusions of native gold or electrum[1][5]
Iron (Fe)1 - 100+ ppmFe²⁺ substitution, often coupled with other elements[1][6]
Thallium (Tl)<1 - 14+ ppmTl⁺ substitution, often coupled[5][7]

Note: Concentration ranges are indicative and can vary significantly between different deposit types.

The relative abundances of certain trace elements can be indicative of the deposit type. For instance, this compound from the Woxi deposit in southern China is enriched in As, Cu, and Pb, while this compound from the Xikuangshan deposit is characterized by higher Hg content.[8] These differences in trace element signatures can be used to discriminate between different ore-forming systems.[8]

Isotopic Geochemistry

Isotopic studies of this compound, particularly focusing on sulfur and antimony isotopes, are fundamental in constraining the origin of the ore-forming components and understanding the processes of fluid evolution and mineral deposition.

Sulfur Isotopes

The sulfur isotopic composition (δ³⁴S) of this compound provides insights into the source of sulfur in the hydrothermal system. The δ³⁴S values of this compound from various deposits show a wide range, which can be attributed to different sulfur sources, including magmatic fluids, seawater sulfate, or sulfur leached from surrounding host rocks.[9] For example, δ³⁴S values of this compound from the Gutaishan Au-Sb deposit in China range from -3.50‰ to -4.2‰, suggesting a magmatic-hydrothermal origin for the sulfur.[10] In contrast, this compound from Arnsberg, Germany, exhibits highly negative δ³⁴S values (mean of -20.1‰), indicating a likely derivation of sulfur from the leaching of Middle Devonian shales.

Antimony Isotopes

Antimony isotope geochemistry is an emerging field that holds significant promise for tracing the source of antimony and understanding the processes of hydrothermal fluid flow and mineralization.[1][2] Isotopic fractionation of antimony (¹²³Sb vs. ¹²¹Sb) can occur during hydrothermal transport and precipitation. Studies have shown that the lighter isotope, ¹²¹Sb, may be preferentially partitioned into this compound during crystallization.[11] This can lead to systematic variations in the δ¹²³Sb values of this compound within a deposit, which can potentially be used to vector towards the source of the hydrothermal fluids.[1][11]

Fluid Inclusion Studies

Fluid inclusions trapped within this compound and associated gangue minerals like quartz provide direct information about the temperature, pressure, and composition of the ore-forming fluids.

Microthermometry

Microthermometric analysis of fluid inclusions involves heating and freezing them to observe phase changes, which allows for the determination of homogenization temperatures (Th) and salinities. Studies on this compound-hosted fluid inclusions have revealed that this compound generally precipitates from low to moderately saline fluids at temperatures typically below 250°C.[12] For example, primary fluid inclusions in this compound from the Brouzils antimony deposit in France show homogenization temperatures between 140°C and 160°C and salinities of 3.5–4.75 wt% NaCl equivalent.[13][14] In some gold-associated this compound deposits, homogenization temperatures can be higher, reaching up to 340°C.[12][15]

Table 2: Summary of Fluid Inclusion Data from Various this compound Deposits

Deposit LocationHost MineralHomogenization Temperature (°C)Salinity (wt% NaCl equiv.)References
Rizana, GreeceQuartz217 - 2546.6 - 8.1[5]
Brouzils, FranceThis compound140 - 160 (Primary)3.5 - 4.75 (Primary)[13][14]
Wiluna, AustraliaThis compound & Quartzup to 3400.2 - 23[12][15]
Fluid Composition

The composition of the fluids trapped in inclusions can be determined through various analytical techniques, including Raman spectroscopy. In many this compound deposits, the ore-forming fluids are predominantly aqueous (H₂O-NaCl), although some deposits show the presence of carbonic phases (CO₂ ± CH₄).[15]

Mechanisms of this compound Precipitation

The deposition of this compound from hydrothermal fluids is controlled by changes in physicochemical conditions that reduce the solubility of antimony sulfide (B99878) complexes. The primary mechanisms driving this compound precipitation include:

  • Fluid Cooling: A decrease in temperature is a major factor in reducing the solubility of antimony sulfide complexes, leading to the precipitation of this compound.[11][12]

  • Fluid Boiling (Phase Separation): Boiling of the hydrothermal fluid can cause a rapid loss of volatile components such as H₂S, which in turn decreases the solubility of antimony and triggers this compound deposition.[11][12]

  • Fluid Mixing: The mixing of a metal-bearing hydrothermal fluid with another fluid of different composition (e.g., cooler, more oxidized groundwater) can induce chemical changes that lead to this compound precipitation.[10][12]

  • pH Change: An increase in the pH of the hydrothermal fluid can also contribute to the destabilization of antimony complexes and the precipitation of this compound.[11]

The interplay of these mechanisms often results in the complex textures and mineral associations observed in this compound-bearing veins.

Stibnite_Precipitation_Mechanisms Hydrothermal_Fluid Antimony-bearing Hydrothermal Fluid Cooling Fluid Cooling Hydrothermal_Fluid->Cooling Boiling Fluid Boiling (Phase Separation) Hydrothermal_Fluid->Boiling Mixing Fluid Mixing Hydrothermal_Fluid->Mixing pH_Change pH Change Hydrothermal_Fluid->pH_Change Stibnite_Precipitation This compound (Sb₂S₃) Precipitation Cooling->Stibnite_Precipitation Decreased Solubility Boiling->Stibnite_Precipitation H₂S Loss Mixing->Stibnite_Precipitation Chemical Disequilibrium pH_Change->Stibnite_Precipitation Complex Destabilization LA_ICP_MS_Workflow Sample Sample Preparation Polished thin section LA Laser Ablation UV Laser beam ablates a micro-spot on the sample Sample->LA Aerosol Aerosol Transport Ablated material carried by He gas LA->Aerosol ICP ICP-MS Analysis Aerosol is ionized in Ar plasma and ions are separated by mass Aerosol->ICP Data Data Acquisition & Processing Time-resolved signal intensities are converted to concentrations ICP->Data

References

electronic band structure and band gap of stibnite

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Band Structure and Band Gap of Stibnite (Sb₂S₃)

Introduction

This compound (Sb₂S₃), an antimony trisulfide mineral, is a semiconductor material that has garnered significant interest for its potential applications in various optoelectronic devices, including solar cells and photodetectors. Its abundance, low cost, and non-toxic nature make it a compelling alternative to other metal chalcogenides. This compound crystallizes in an orthorhombic system with the Pnma space group and is characterized by a structure of parallel (Sb₄S₆)n polymeric chains.[1][2] A thorough understanding of its electronic band structure and band gap is crucial for optimizing its performance in technological applications.

Electronic Band Structure of this compound

The electronic band structure of a material dictates its electrical and optical properties. For this compound, the valence band maximum (VBM) is primarily composed of antimony (Sb) 5s and sulfur (S) 3p orbitals.[3] The conduction band minimum (CBM) is mainly formed by Sb 5p orbitals with a minor contribution from S 3p orbitals.[4][3]

The nature of the fundamental band gap in this compound is a subject of ongoing research, with computational and experimental results showing both direct and indirect transitions. Some theoretical calculations suggest a direct band gap, where the VBM and CBM occur at the same point in the Brillouin zone.[4][5] Other studies indicate an indirect band gap, although the energy difference between the direct and indirect transitions is often reported to be small (less than 0.1 eV).[3][6] This quasi-direct nature means that this compound can exhibit strong optical absorption, a desirable property for photovoltaic applications.[7]

Band Gap of this compound

The band gap of this compound has been determined through various experimental techniques and theoretical calculations. The reported values exhibit a considerable range, which can be attributed to differences in sample preparation, stoichiometry, crystallinity (amorphous vs. polycrystalline), and the specific computational methods employed.[8]

Quantitative Data Summary

The following table summarizes the reported band gap values for this compound from a selection of experimental and theoretical studies.

Method/TechniqueBand Gap (eV)RemarksReference(s)
Experimental
Optical Absorption1.65 - 2.4Range dependent on structural dimensions.
Optical Absorption1.95Amorphous film at 0 K.[9]
Optical Absorption2.13Polycrystalline film at 0 K.[9]
Optical Absorption1.67 - 1.72Eu-doped thin films.[6]
Photoconductivity1.88At room temperature.[1]
Optical Absorption1.42 - 1.78General reported range.[8]
Theoretical
DFT (EV-GGA)1.60Engel-Vosko generalized gradient approximation.
DFT (EV-GGA + SOC)1.64Including spin-orbit coupling.
DFT (LDA)1.18Local-density approximation.[5]
DFT1.45[6]
DFT1.72[3]
DFT1.309Materials Project calculation.[10]
DFT0.71Transition from amorphous to crystalline state.[7][11]
G₀W₀1.5Quasiparticle band structure calculation.[8][12]
G₀W₀1.54Including relativistic corrections.[13]

Methodologies for Band Gap Determination

Experimental Protocols

Optical Absorption Spectroscopy (UV-Vis)

A primary experimental method for determining the optical band gap of semiconductors is UV-Vis spectroscopy. This technique measures the absorption of light by the material as a function of wavelength.

  • Sample Preparation: Thin films of this compound are typically prepared by methods such as thermal evaporation from naturally occurring single crystals onto a substrate (e.g., glass).[9] The stoichiometry and thickness of the films are crucial parameters that can influence the measured band gap.[9]

  • Measurement: The absorbance or reflectance spectrum of the this compound film is recorded using a UV-Vis-NIR spectrophotometer.[14] For powder samples, an integrating sphere is used to collect the diffuse reflectance.[14]

  • Data Analysis (Tauc Plot): The band gap energy (Eg) is determined from the absorption data using the Tauc relation:[15]

    (αhν)γ = B(hν - Eg)

    where:

    • α is the absorption coefficient.

    • h is Planck's constant.

    • ν is the photon frequency.

    • B is a constant.

    • The exponent γ depends on the nature of the electronic transition (γ = 2 for a direct band gap and γ = 1/2 for an indirect band gap).

    A Tauc plot is generated by plotting (αhν)γ against the photon energy (hν). The linear portion of the plot is extrapolated to the energy axis, and the intercept gives the value of the band gap energy.[15]

Theoretical Protocols

Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials.

  • Methodology: DFT calculations solve the Kohn-Sham equations to determine the ground-state electronic density and energy of the system. From this, the electronic band structure and density of states can be derived. Various exchange-correlation functionals, such as the Local Density Approximation (LDA) or Generalized Gradient Approximations (GGA), are employed.[5] More advanced hybrid functionals or corrections like spin-orbit coupling (SOC) can be included for greater accuracy.

  • Limitations: It is well-known that standard DFT functionals tend to underestimate the band gap of semiconductors.[10]

G₀W₀ Approximation

The G₀W₀ approach is a many-body perturbation theory method that provides a more accurate determination of the quasiparticle band gap by better approximating the electron self-energy.

  • Methodology: The G₀W₀ calculations are typically performed as a correction to the results obtained from DFT. This method has been shown to yield band gap values for this compound that are in closer agreement with experimental data.[8][12]

Visualizations

Experimental Workflow for Band Gap Determination

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stibnite_Source This compound Crystal Evaporation Thermal Evaporation Stibnite_Source->Evaporation Thin_Film Sb2S3 Thin Film Evaporation->Thin_Film Deposition Substrate Glass Substrate Spectrometer UV-Vis Spectrometer Thin_Film->Spectrometer Spectrum Record Absorbance/ Reflectance Spectrum Spectrometer->Spectrum Tauc_Plot Generate Tauc Plot (αhν)^γ vs. hν Spectrum->Tauc_Plot Extrapolation Linear Extrapolation Tauc_Plot->Extrapolation Band_Gap Determine Band Gap (Eg) Extrapolation->Band_Gap

Caption: Experimental workflow for determining the band gap of this compound.

Relationship Between Theoretical and Experimental Methods

methods_relationship cluster_computational Theoretical/Computational Approach cluster_experimental Experimental Approach DFT Density Functional Theory (DFT) GW G₀W₀ Approximation DFT->GW Provides starting point Band_Structure Calculated Band Structure & Band Gap DFT->Band_Structure GW->Band_Structure Validation Validation & Comparison Band_Structure->Validation Spectroscopy Optical Spectroscopy (e.g., UV-Vis) Exp_Band_Gap Measured Optical Band Gap Spectroscopy->Exp_Band_Gap ARPES ARPES Exp_Band_Structure Measured Band Structure (Occupied States) ARPES->Exp_Band_Structure Exp_Band_Gap->Validation Exp_Band_Structure->Validation

References

An In-depth Technical Guide on the Natural Occurrence and Formation Conditions of Stibnite Minerals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Stibnite (Sb₂S₃), the primary ore of antimony, is a sulfide (B99878) mineral of significant interest across various scientific and industrial fields. This technical guide provides a comprehensive overview of the natural occurrence, geological settings, and physicochemical conditions that govern the formation of this compound. It details the mineral's association with other geological materials and outlines methodologies used to characterize its formation environment. This document is intended for researchers, scientists, and professionals in drug development who may interact with antimony-containing compounds or require a thorough understanding of their mineralogical origins.

Natural Occurrence and Geological Settings

This compound is a globally widespread mineral, though large, economically viable deposits are relatively rare.[1][2] Its formation is predominantly linked to hydrothermal processes.

Predominant Geological Environments

The most common geological setting for this compound is in hydrothermal deposits .[3] These are formed when hot, mineral-rich aqueous fluids, often associated with magmatic or volcanic activity, circulate through fractures in the Earth's crust.[3][4][5] As these fluids cool or undergo changes in pressure, they precipitate various minerals, including this compound.

Key depositional environments include:

  • Low-Temperature Hydrothermal Veins: this compound is frequently found in low-temperature hydrothermal veins, often associated with quartz and calcite.[6][7] These veins form as minerals crystallize within rock fractures.

  • Epithermal Veins: These are a specific type of low-temperature hydrothermal deposit formed closer to the Earth's surface.[3] this compound in these systems can be associated with valuable metals like gold and silver.[3]

  • Hot-Spring Deposits: this compound can precipitate in deposits associated with modern or ancient hot springs, where geothermal fluids emerge at the surface.[3][8]

  • Replacement Deposits: These form at low temperatures (up to 200°C) where hydrothermal fluids chemically alter and replace the original host rock, such as limestone or shale.[3][9]

Less commonly, this compound can be a minor component in Volcanogenic Massive Sulfide (VMS) deposits and some sulfide-rich sedimentary rock sequences.[3]

Host Rocks and Major Global Deposits

This compound deposits are typically hosted in rocks such as granite, gneiss, limestone, shale, and metasedimentary strata.[3][9][10][11]

Notable mining sources and deposits are found worldwide:

  • China: The Xikuangshan Mine in Hunan Province is the world's largest antimony deposit and a major source of high-quality this compound crystals.[1][3]

  • United States: Significant deposits are located in Idaho (this compound-Yellow Pine district), Nevada, California, and Alaska.[1][4][6]

  • Other Locations: Other countries with notable this compound deposits include Russia, Tajikistan, Bolivia, Mexico, Peru, and South Africa.[1][3][10]

Formation Conditions and Geochemistry

The formation of this compound is a complex process governed by the temperature, pressure, and chemical composition of mineralizing fluids. The mineral precipitates from hydrothermal solutions rich in antimony and sulfur when conditions become favorable.

Physicochemical Parameters

The precipitation of this compound is primarily triggered by changes in the physicochemical environment of the transporting fluid. Key factors include:

  • Temperature: this compound is characteristically a low-temperature sulfide mineral. It typically forms at temperatures up to 200°C (400°F).[3][7] Fluid inclusion studies from the world's largest antimony deposit in Xikuangshan, China, show homogenization temperatures ranging from 105 to 305 °C.[12] Mineralization is often induced by the cooling of the hydrothermal fluid.[5][13]

  • Pressure: Formation generally occurs under relatively low-pressure conditions, consistent with shallow crustal depths typical of epithermal environments.[14]

  • Fluid Chemistry and pH: Antimony is transported in hydrothermal fluids primarily as antimony-sulfide or antimony-hydroxide complexes.[7][12] In low-sulfur fluids, antimony may exist as Sb(OH)₃. The precipitation of this compound (Sb₂S₃) can be initiated by reactions with hydrogen sulfide (H₂S), as shown in the following simplified reactions[7]:

    • 2Sb(OH)₃ + 3H₂S → Sb₂S₃ + 6H₂O

    • Sb₂S₂(OH)₂ + H₂S → Sb₂S₃ + 2H₂O Changes in fluid pH and H₂S activity are critical controls. For instance, boiling of the ore fluid can cause a decrease in H₂S, reducing the solubility of antimony-sulfide complexes and triggering this compound precipitation.[12][15]

Quantitative Formation Data

The following table summarizes quantitative data on the formation conditions of this compound, derived from fluid inclusion studies of natural deposits.

ParameterRange of ValuesDeposit Location / ContextReference
Formation Temperature Up to 200 °CGeneral Low-Temperature Deposits[3][7]
105 °C to 305 °CXikuangshan, China (Fluid Inclusions)[12]
~220 °C to 240 °CSchlaining, Austria (Associated Quartz)[13]
Fluid Salinity 6.0 wt% NaCl equiv. (avg)Xikuangshan, China (Shallow Orebodies)[12]
8.1 wt% NaCl equiv. (avg)Xikuangshan, China (Steep Orebodies)[12]

Mineral Associations and Paragenesis

This compound rarely occurs in isolation and is typically found with a suite of other minerals. The study of these associations, known as paragenesis, helps to constrain the sequence of mineral formation and the evolution of the hydrothermal system.

Commonly Associated Minerals Include:

  • Sulfides: Pyrite (B73398), galena, sphalerite, arsenopyrite, marcasite, cinnabar, realgar, and orpiment.[1][2][3]

  • Gangue Minerals: Quartz (often chalcedonic), calcite, barite, ankerite, and dolomite.[1][2][14]

  • Precious Metals: this compound is often associated with gold and silver mineralization.[3][6][7]

In many hydrothermal gold deposits, this compound represents a late-stage, lower-temperature mineralization event. The typical paragenetic sequence shows that minerals like pyrite and arsenopyrite, along with an initial phase of gold, form at higher temperatures. As the system cools, this compound is deposited, sometimes containing submicroscopic gold.[7][16]

Caption: Logical flow diagram illustrating the formation of this compound from a heat source to final precipitation.

Caption: Diagram of common mineral associations (paragenesis) found with this compound.

Experimental Protocols for Characterization

Determining the precise formation conditions of natural this compound relies on analyzing microscopic evidence trapped within the mineral and its associated gangue. Fluid inclusion microthermometry is a key experimental technique.

Protocol: Fluid Inclusion Microthermometry

Objective: To determine the temperature and salinity of the hydrothermal fluids from which this compound and associated minerals crystallized.

Methodology:

  • Sample Preparation:

    • Select samples where this compound is intergrown with transparent gangue minerals like quartz or calcite, which trap microscopic pockets of the parent hydrothermal fluid.

    • Prepare doubly polished thick sections (wafers) of the host mineral, approximately 100-200 µm in thickness, ensuring the fluid inclusions are intact.

  • Petrographic Analysis:

    • Using a high-magnification petrographic microscope, identify and map primary fluid inclusions (trapped during crystal growth) and secondary inclusions (trapped in healed fractures). Primary inclusions are the target for determining formation conditions.

    • Document the phases within each inclusion at room temperature (e.g., liquid, vapor, solid crystals).

  • Microthermometric Analysis:

    • Place the wafer in a specialized heating-freezing stage (e.g., Linkam or Fluid Inc. stage) mounted on the microscope.

    • Freezing Runs: Cool the sample slowly using liquid nitrogen. Observe and record the temperatures at which phase changes occur:

      • Eutectic Temperature (Te): The temperature of first melting, which provides clues about the salt composition (e.g., -21.2°C for H₂O-NaCl).

      • Final Ice Melting Temperature (Tm_ice): The temperature at which the last ice crystal melts. This is used to calculate the fluid's salinity in wt% NaCl equivalent using established equations of state.

    • Heating Runs: Heat the sample slowly. Observe and record the Homogenization Temperature (Th) , which is the temperature at which the liquid and vapor phases homogenize into a single fluid phase. This temperature represents the minimum trapping temperature of the fluid.

  • Data Interpretation:

    • The range of homogenization temperatures (Th) from primary inclusions provides a direct estimate of the mineral formation temperature.

    • The calculated salinities provide information on the composition of the mineralizing fluid.

    • If pressure at the time of formation can be independently estimated (e.g., from geological reconstruction), a pressure correction can be applied to the Th to determine the true trapping temperature.

References

An In-Depth Technical Guide to the Thermodynamic Stability and Phase Diagrams of Antimony(III) Sulfide (Sb₂S₃)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Materials Development Professionals

Abstract

Antimony(III) sulfide (B99878) (Sb₂S₃), a key semiconductor material, is gaining significant attention for its applications in photovoltaics, thermoelectric devices, and phase-change memory. A thorough understanding of its thermodynamic stability and phase behavior is paramount for optimizing synthesis, predicting material lifetime, and designing reliable devices. This technical guide provides a comprehensive overview of the thermodynamic properties of Sb₂S₃, its phase diagrams in various systems, and the experimental methodologies used for their determination. It consolidates key quantitative data into structured tables and visualizes complex experimental workflows to serve as an essential resource for the scientific community.

Thermodynamic Stability of Sb₂S₃

The stability of a compound is fundamentally described by its thermodynamic properties, which dictate its behavior under varying temperature, pressure, and chemical environments. For Sb₂S₃, these properties are crucial for applications that involve thermal cycling or exposure to high temperatures.

Fundamental Thermodynamic Properties

The core thermodynamic parameters for crystalline Sb₂S₃ (stibnite) have been determined through various experimental techniques, primarily calorimetry. These values are essential for calculating reaction equilibria and predicting phase stability. The standard enthalpy of formation, for instance, has been precisely measured by fluorine combustion bomb calorimetry[1][2]. High-temperature enthalpy increments and the enthalpy of melting have been determined using drop calorimetry[2].

PropertySymbolValueUnitsReference
Molar MassM339.70g·mol⁻¹[3]
Standard Molar Enthalpy of Formation (298.15 K)ΔH°f-141.8 ± 4.1kJ·mol⁻¹[1][2]
-157.8kJ·mol⁻¹[3]
Standard Molar Entropy (298.15 K)182.0 ± 3.3J·K⁻¹·mol⁻¹[2]
Heat Capacity (constant pressure)Cₚ123.32J·K⁻¹·mol⁻¹[3]
Melting PointTₘ823 (550 °C)K[1][2][3]
820 (547 °C)K[1]
Enthalpy of Fusion (at Tₘ)ΔHₘ40.64 ± 0.20kJ·mol⁻¹[2]
47.9kJ·mol⁻¹[1]
Entropy of Fusion (at Tₘ)ΔSₘ49.38 ± 0.24J·K⁻¹·mol⁻¹[2]
Boiling PointTₙ1423 (1150 °C)K[1][3]
Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) is a key technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature. Studies on Sb₂S₃ reveal its stability limits under different atmospheric conditions. In an inert atmosphere, antimony trisulfide is thermally stable up to 575 °C[4]. However, in an oxidative environment (air), it begins to oxidize above 300 °C, initially forming cubic Sb₂O₃. At temperatures exceeding 600 °C, further oxidation leads to the formation of Sb₂O₄[4]. This behavior is critical for the processing and application of Sb₂S₃ thin films, where annealing steps are common.

Phase Diagrams of Sb₂S₃-Containing Systems

Phase diagrams are graphical representations of the physical states of a substance or mixture under different conditions of temperature, pressure, and composition. They are indispensable tools for materials science.

The Sb-S Binary System

The Sb-Sb₂S₃ region of the antimony-sulfur binary phase diagram is characterized by a monotectic reaction, where a liquid phase transforms into a solid phase and another liquid phase of a different composition[5]. Sb₂S₃ itself melts congruently at approximately 823 K (550 °C)[1][2][3]. Above the monotectic temperature of 903 K, two immiscible liquids, a sulfur-rich Sb₂S₃₋ₓ melt and an antimony-rich liquid, coexist[5].

The Sb₂S₃-Sb₂Te₃ Pseudobinary System

The Sb₂S₃-Sb₂Te₃ system is of interest for thermoelectric applications. While earlier investigations described it as a simple eutectic system, recent and more detailed studies have constructed an updated phase diagram using a combination of Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and other microscopic methods[6][7]. This updated diagram reveals the existence of a ternary compound, Sb₂Te₂S, which melts incongruently via a peritectic reaction at 758 K[6][7].

Pressure-Induced and Amorphous-to-Crystalline Phase Transitions
  • Pressure Effects: At ambient pressure, Sb₂S₃ exists in a stable orthorhombic crystal structure with the Pnma space group[8][9][10]. Theoretical calculations and experimental data indicate that it undergoes a phase transition to a disordered body-centered cubic (bcc-like) Im-3m phase at high pressures, reported to exist between 28.2 and 50.2 GPa[11].

  • Amorphous-to-Crystalline Transition: The transition from an amorphous to a crystalline state is critical for phase-change memory applications. For amorphous Sb₂S₃ films, crystallization proceeds in two stages: one driven by mechanical and stress-induced defects (230–275 °C) and a second originating from homogeneous nucleation (255–310 °C)[1]. Both processes share an identical activation energy of 200 kJ·mol⁻¹[1]. The annealing temperature significantly influences the resulting crystalline structure and, consequently, the material's optical properties[12].

Experimental Methodologies

The accurate determination of thermodynamic data and phase diagrams relies on a suite of precise experimental techniques.

Protocol 1: Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation (ΔH°f) is a measure of the energy released or absorbed when one mole of a compound is formed from its constituent elements in their standard states.

  • Method A: Fluorine Bomb Calorimetry (Direct Measurement)

    • Sample Preparation: Obtain high-purity samples of crystalline antimony (Sb) and antimony(III) sulfide (Sb₂S₃). Press the powdered samples into pellets of known mass.

    • Calorimeter Setup: Place the sample pellet in a combustion bomb calorimeter. Evacuate the bomb and then charge it with high-purity fluorine gas to a specific pressure.

    • Combustion: Submerge the bomb in a precisely measured quantity of water in the calorimeter jacket. Ignite the sample electrically. The combustion reaction for Sb₂S₃ is: Sb₂S₃(c) + 9F₂(g) → 2SbF₅(l) + 3SF₆(g).

    • Temperature Measurement: Record the temperature of the water jacket at regular intervals before, during, and after combustion until thermal equilibrium is reached.

    • Calculation: Calculate the energy of combustion (ΔE_c) from the observed temperature rise and the known heat capacity of the calorimeter system. Perform separate combustion experiments for pure antimony.

    • Enthalpy Calculation: Use the energies of combustion for Sb and Sb₂S₃, along with the known standard enthalpies of formation for SbF₅(l) and SF₆(g), within a Hess's Law cycle to derive the ΔH°f of Sb₂S₃(c)[2].

  • Method B: Solution Calorimetry (Indirect, via Hess's Law)

    • Reaction Selection: Choose a set of reactions that, when combined algebraically, yield the formation reaction for Sb₂S₃. For example:

      • (a) Sb(s) + acid → dissolved Sb ions + ... (ΔH₁)

      • (b) Sb₂S₃(s) + acid → dissolved Sb ions + H₂S(g) + ... (ΔH₂)

      • (c) H₂(g) + S(s) → H₂S(g) (ΔH₃, known value)

    • Calorimetric Measurement: In a solution calorimeter (e.g., a coffee-cup calorimeter for demonstration or a more sophisticated instrument), measure the enthalpy change for reactions (a) and (b) by reacting a known mass of Sb and Sb₂S₃ with an excess of a suitable solvent (e.g., concentrated HCl) and measuring the temperature change (ΔT)[13].

    • Calculation: Calculate the heat evolved or absorbed for each reaction (q = mcΔT + C_calΔT). Convert this to a molar enthalpy change (ΔH₁ and ΔH₂).

    • Hess's Law Application: Combine the measured enthalpies (ΔH₁, ΔH₂) with known literature values (ΔH₃) to calculate the final ΔH°f for Sb₂S₃.

Protocol 2: Phase Diagram Construction using Thermal Analysis and XRD

This protocol describes the workflow for determining a binary or pseudobinary phase diagram, such as that for the Sb₂S₃-Sb₂Te₃ system[7].

  • Synthesis of Alloys: Prepare a series of alloy samples with varying molar compositions across the entire phase diagram (e.g., from 100% Sb₂S₃ to 100% Sb₂Te₃ in 10 mol% increments). Seal the high-purity starting materials in evacuated quartz ampoules.

  • Homogenization: Melt the samples in a furnace at a temperature above the highest liquidus point. Agitate to ensure homogeneity. Then, cool the samples and anneal them at a sub-solidus temperature for an extended period (e.g., 500 hours at 600 K) to ensure the system reaches equilibrium[7].

  • Differential Thermal Analysis (DTA):

    • Place a small amount of the annealed alloy into a sample crucible and an inert reference material (e.g., Al₂O₃) into another.

    • Heat the sample and reference at a constant rate (e.g., 10 K/min) in an inert atmosphere.

    • Record the temperature difference (ΔT) between the sample and reference as a function of temperature. Endothermic or exothermic events (melting, solidification, solid-state transitions) will appear as peaks on the DTA curve.

    • Identify the onset temperatures of these peaks, which correspond to solidus, liquidus, eutectic, or peritectic temperatures.

  • X-ray Diffraction (XRD):

    • Grind a portion of each annealed alloy into a fine powder.

    • Perform powder XRD analysis at room temperature to identify the crystalline phases present in each equilibrated sample.

    • Use the diffraction patterns to determine the boundaries of solid solubility and to identify any intermediate compounds.

  • Data Compilation: Plot the transition temperatures obtained from DTA against the alloy composition. Use the phase information from XRD to label the different regions of the diagram (e.g., L, α, β, α+β, L+α). Draw the phase boundaries (solidus, liquidus lines) to complete the phase diagram[6][7].

Visualized Experimental and Logical Workflows

Diagrams generated using the DOT language provide clear, logical flows for the complex processes involved in thermodynamic analysis.

G cluster_0 Sample Preparation cluster_1 Calorimetry cluster_2 Calculation prep_sb High-Purity Sb bomb Fluorine Bomb Calorimeter Setup prep_sb->bomb prep_sbs High-Purity Sb2S3 prep_sbs->bomb combustion Combustion Reaction bomb->combustion measure Measure Temperature Rise (ΔT) combustion->measure calc_energy Calculate Energy of Combustion measure->calc_energy hess Apply Hess's Law calc_energy->hess final_dhf Final ΔH°f (Sb2S3) hess->final_dhf

Diagram 1: Workflow for determining the standard enthalpy of formation of Sb₂S₃ using fluorine bomb calorimetry.

G cluster_analysis Characterization synthesis Synthesize & Homogenize Alloys (Varying Compositions) anneal Equilibrium Annealing synthesis->anneal dta DTA / DSC Analysis anneal->dta xrd Room Temperature XRD anneal->xrd dta_out Identify Transition Temperatures (T_sol, T_liq) dta->dta_out xrd_out Identify Equilibrium Phases Present xrd->xrd_out construct Construct Phase Diagram dta_out->construct xrd_out->construct

Diagram 2: Experimental workflow for the construction of a binary phase diagram involving Sb₂S₃.

G H Enthalpy (ΔH) G Gibbs Free Energy (ΔG = ΔH - TΔS) H->G S Entropy (S) S->G T Temperature (T) T->G Stab Thermodynamic Stability (Spontaneous if ΔG < 0) G->Stab

Diagram 3: Logical relationship between fundamental thermodynamic properties governing material stability.

References

A Technical Guide to the Synthesis and Formation of Colloidal Stibnite Particles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and formation mechanisms of colloidal stibnite (Sb₂S₃) particles. This compound, a semiconductor with a tunable band gap and high absorption coefficient, is a material of significant interest for a range of applications, from solar cells to bio-imaging. This document details the most common synthesis methodologies, explores the underlying formation pathways, and presents key quantitative data to aid in the rational design and fabrication of Sb₂S₃ nanoparticles with desired properties.

Synthesis Methodologies and Experimental Protocols

The morphology, crystallinity, and optical properties of colloidal this compound particles are highly dependent on the chosen synthesis route. The following sections provide detailed experimental protocols for the most prevalent methods.

Hot-Injection Synthesis

The hot-injection method is a widely used technique for the synthesis of monodisperse nanocrystals. It relies on the rapid injection of precursors into a hot solvent, leading to a burst of nucleation followed by controlled growth.

Experimental Protocol:

A typical hot-injection synthesis involves the preparation of an antimony precursor solution and a sulfur precursor solution.

  • Antimony Precursor Solution: 1 mmol of antimony(III) chloride (SbCl₃), 6 mL of oleic acid, and 8 mL of 1-octadecene (B91540) (ODE) are loaded into a three-neck flask. The mixture is heated to 150°C under vacuum for 1 hour to remove water and oxygen. The atmosphere is then switched to nitrogen, and the temperature is raised to 180°C.

  • Sulfur Precursor Solution: 1.5 mmol of bis(trimethylsilyl) sulfide (B99878) ((TMS)₂S) is dissolved in 5 mL of ODE.

  • Injection and Growth: The sulfur precursor solution is rapidly injected into the hot antimony precursor solution. The color of the solution changes from clear yellow to orange, indicating the formation of Sb₂S₃ nanocrystals. The reaction temperature is then gradually decreased to 100°C. The reaction can be stopped at different time points to control the particle size and crystallinity.[1]

Solvothermal Synthesis

Solvothermal synthesis is a versatile method that utilizes a solvent at elevated temperature and pressure to facilitate the reaction between precursors.

Experimental Protocol:

A representative solvothermal synthesis of Sb₂S₃ nanocrystals is as follows:[2][3]

  • Antimony Solution: Dissolve 0.2 mmol of SbCl₃ and 4 mmol of L-cystine in 10 mL of oleylamine (B85491).

  • Sulfur Solution: In a separate beaker, dissolve 4 mmol of thiourea (B124793) in 10 mL of oleylamine with stirring for 2 hours.

  • Mixing and Reaction: Slowly add the antimony solution to the sulfur solution under vigorous magnetic stirring.

  • Autoclave Treatment: Transfer the mixed solution into a 50 mL Teflon-lined stainless steel autoclave. Heat the autoclave in a furnace at 180°C for 24 hours.[2][3]

  • Purification: After cooling to room temperature, the product is typically collected by centrifugation, washed with ethanol (B145695) and acetone (B3395972) to remove unreacted precursors and byproducts, and finally dried under vacuum.

Hydrothermal Synthesis

Similar to the solvothermal method, hydrothermal synthesis employs water as the solvent in a sealed and heated vessel.

Experimental Protocol:

A typical hydrothermal procedure for the synthesis of Sb₂S₃ nanorods is as follows:[4][5]

  • Reactant Mixture: In a typical procedure, 2 mmol of elemental antimony (Sb), 3 mmol of elemental sulfur (S), and 1 mmol of iodine (I₂) are added to 50 mL of distilled water. The mixture is stirred for 20 minutes at room temperature.[4]

  • Autoclave Treatment: The mixture is then transferred into a 100 mL Teflon-lined autoclave, which is sealed and maintained at 180°C for 24 hours.[4][5]

  • Product Recovery: After the autoclave has cooled to room temperature naturally, the resulting black precipitate is collected, washed with distilled water and ethanol, and dried.

Chemical Bath Deposition (CBD)

Chemical bath deposition is a simple and scalable technique for depositing thin films of materials onto a substrate from a solution. It can also be adapted for the synthesis of colloidal particles.

Experimental Protocol:

A general procedure for the chemical bath deposition of Sb₂S₃ is as follows:[6][7]

  • Bath Preparation: An aqueous solution is prepared containing a source of Sb³⁺ ions (e.g., SbCl₃) and a source of S²⁻ ions (e.g., sodium thiosulfate, Na₂S₂O₃). A complexing agent, such as tartaric acid or sodium citrate, is often added to control the release of Sb³⁺ ions and prevent the rapid precipitation of antimony hydroxide. The pH of the solution is adjusted, typically to a basic value, to control the reaction rate.[7]

  • Deposition/Formation: The solution is heated to a specific temperature (e.g., 60-90°C). Over time, Sb₂S₃ will either deposit as a thin film on a substrate immersed in the bath or form as a colloidal suspension within the solution.

  • Collection: For colloidal particles, the suspension can be centrifuged to collect the product, which is then washed and dried.

Quantitative Data Summary

The choice of synthesis method significantly impacts the properties of the resulting this compound particles. The following tables summarize key quantitative data from the literature to facilitate comparison.

Synthesis MethodPrecursorsSolventTemperature (°C)Time (h)Particle SizeBand Gap (eV)Reference(s)
Hot-Injection SbCl₃, (TMS)₂SOleic acid, 1-Octadecene180 (injection), 100 (growth)Variable20-50 nm (amorphous)2.0-2.2 (amorphous), 1.7 (crystalline)[1]
Solvothermal SbCl₃, ThioureaOleylamine18024~41 nmNot specified[2][3]
Hydrothermal Sb, S, I₂Water1802450-140 nm width, up to 4 µm length (nanorods)~2.5[4][5]
Chemical Bath Deposition SbCl₃, Na₂S₂O₃Water, Tartaric acid60-90Variable31-39 nm (crystalline, after annealing)1.82-2.03 (crystalline)[7]

Formation Mechanism of Colloidal this compound Particles

Understanding the formation mechanism is crucial for controlling the final properties of the nanoparticles. The hot-injection synthesis of Sb₂S₃ provides a well-studied example of a multi-step formation process.

Hot-Injection Formation Pathway

The formation of this compound nanoparticles via the hot-injection method is not a simple, single-step process. It involves the initial formation of amorphous precursors that subsequently evolve into crystalline structures. A proposed mechanism involves several distinct stages:[1][8]

  • Seed Formation (Type 0): Immediately after the injection of the antimony precursor into the sulfur-containing solution, small seed particles form.

  • Amorphous Nanoparticle Formation (Type I): These seeds then fuse to form larger, amorphous nanoparticles. These initial particles often have a lower sulfur content than the stoichiometric Sb₂S₃.[1]

  • Aggregation (Type II & III): The Type I nanoparticles aggregate into larger amorphous structures.

  • Crystallization and Ostwald Ripening: This is followed by the crystallization of these amorphous aggregates into the orthorhombic this compound phase. The crystalline particles then grow via an Ostwald ripening process, where larger particles grow at the expense of smaller, less stable ones.[1]

// Nodes Precursors [label="Sb³⁺ and S²⁻ Precursors", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeds [label="Type 0: Seed Particles\n(Immediate Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; Amorphous_I [label="Type I: Amorphous Nanoparticles\n(Fusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amorphous_II_III [label="Type II & III: Aggregated Amorphous Structures", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystalline [label="Crystalline Sb₂S₃ Nanoparticles\n(Orthorhombic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth [label="Ostwald Ripening\n(Growth of larger particles)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Precursors -> Seeds [label="Injection"]; Seeds -> Amorphous_I [label="Fusion"]; Amorphous_I -> Amorphous_II_III [label="Aggregation"]; Amorphous_II_III -> Crystalline [label="Crystallization"]; Crystalline -> Growth [label="Continued Growth"]; } dot Caption: Hot-Injection Formation Pathway for Sb₂S₃ Nanoparticles.

General Nucleation and Growth Principles

The formation of colloidal nanoparticles, including this compound, can often be described by the LaMer model. This model separates the process into three stages:

  • Monomer Concentration Increase: The concentration of the monomer (the molecular precursor to the nanoparticle) increases over time.

  • Burst Nucleation: Once the monomer concentration reaches a critical supersaturation level, a rapid burst of nucleation occurs, forming a large number of small nuclei. This rapid nucleation event is key to achieving a narrow size distribution.

  • Growth: After nucleation, the monomer concentration drops below the critical level for nucleation, and further monomer addition contributes to the growth of the existing nuclei rather than the formation of new ones.

// Nodes start [label="Precursor Decomposition", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; increase [label="Increase in Monomer Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; supersaturation [label="Critical Supersaturation Reached", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleation [label="Burst Nucleation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; growth [label="Diffusion-Controlled Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Monodisperse Nanoparticles", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> increase; increase -> supersaturation; supersaturation -> nucleation [label="[C] > C_crit"]; nucleation -> growth [label="[C] < C_crit"]; growth -> final; } dot Caption: LaMer Model for Nanoparticle Formation.

Role of Stabilizing Agents

Stabilizing agents, or ligands, play a critical role in controlling the size, shape, and stability of colloidal nanoparticles. In many of the synthesis methods for this compound, long-chain organic molecules are used.

  • Oleylamine (OLA): OLA can act as a solvent, a reducing agent, and a capping agent.[9] Its amine group can coordinate to the surface of the nanoparticles, providing steric hindrance that prevents aggregation.

  • Oleic Acid (OA): OA is another common capping agent. The carboxylic acid group can bind to the nanoparticle surface. The combination of oleylamine and oleic acid can provide enhanced control over nanoparticle size and morphology due to their different binding affinities to various crystal facets.[10]

The choice and concentration of these stabilizing agents are critical parameters that can be tuned to achieve the desired nanoparticle characteristics.

Conclusion

The synthesis of colloidal this compound particles is a dynamic field with a variety of established methods, each offering distinct advantages in controlling particle properties. A thorough understanding of the experimental parameters and the underlying formation mechanisms, as detailed in this guide, is essential for researchers aiming to develop novel this compound-based materials for advanced applications. The provided protocols and data serve as a foundational resource for the rational design and synthesis of colloidal this compound particles with tailored functionalities.

References

Distribution of Rare Earth Elements in Natural Stibnite Ores: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the distribution, concentration, and geochemical significance of rare earth elements (REEs) in natural stibnite (Sb₂S₃) ores. It is intended for researchers, scientists, and professionals in the fields of geochemistry, economic geology, and materials science. This document details the analytical methodologies for determining REE content in this compound, presents available quantitative data, and discusses the geological implications of REE distribution patterns. The content is structured to provide a foundational understanding for further research and exploration.

Introduction

This compound, the primary ore of antimony, is a sulfide (B99878) mineral that forms in low-temperature hydrothermal systems. While not a primary host for rare earth elements (REEs), the analysis of their trace concentrations within this compound and its associated gangue minerals can provide valuable insights into the ore-forming processes, fluid sources, and physicochemical conditions of mineral deposition[1][2]. REEs, comprising the lanthanide series along with yttrium (Y) and scandium (Sc), are powerful geochemical tracers due to their coherent chemical behavior, which is primarily a function of their decreasing ionic radii with increasing atomic number (lanthanide contraction)[3].

Generally, the concentration of REEs in this compound is low because these lithophilic elements tend to be separated from the chalcophilic antimony during geological processes[1]. However, the REE patterns in associated hydrothermal minerals can be indicative of the fluid's origin and evolution. This guide synthesizes the current understanding of REE geochemistry in this compound ores, outlines the state-of-the-art analytical techniques, and presents the available data to facilitate further research.

Quantitative Data on REE Distribution

The available data on REE concentrations directly within the this compound mineral lattice is limited, reflecting their generally low abundance. Much of the existing research focuses on bulk ore analyses or associated gangue minerals, which are often more enriched in REEs. The following tables summarize the available quantitative data for REEs in this compound and associated ores from various locations.

Table 1: Rare Earth Element Concentrations in this compound and this compound-bearing Ores

Deposit Type / LocationSample TypeTotal REE (ΣREE) Concentration (ppm)LREE/HREE RatioKey FindingsReference
Hydrothermal Gold DepositsThis compound11.628 - 26.617Varies; LREEs can account for 65-99% of ΣREEREE content is relatively stable in large gold deposits.[1]
Gerakario, Northern GreeceSb-oreCe: <0.12, La: <0.04Not specifiedLow concentrations of light REEs.[4]
Xujiashan Sb Deposit, ChinaBulk Ore39.9 - 46.812.34 - 13.56Ores are enriched in Light Rare Earth Elements (LREEs).

Note: LREE (Light Rare Earth Elements) typically include La-Gd; HREE (Heavy Rare Earth Elements) include Tb-Lu and Y. The specific elements included in LREE and HREE sums may vary between studies.

Experimental Protocols

The accurate determination of trace to ultra-trace concentrations of REEs in this compound requires sophisticated analytical techniques. Given that REEs can exist both as substitutions within the crystal lattice and as micro- or nano-scale mineral inclusions, in-situ analytical methods are often preferred[2][5]. Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is the most common and effective technique for this purpose.

Sample Preparation for LA-ICP-MS Analysis
  • Sample Selection: Carefully select representative this compound samples from polished thick sections or epoxy mounts.

  • Microscopic Examination: Prior to analysis, thoroughly examine the samples using reflected light microscopy and backscattered electron (BSE) imaging to identify areas of pure this compound, free from visible inclusions of other minerals. This step is crucial for distinguishing REEs in the this compound lattice from those in micro-inclusions.

  • Cleaning: Clean the surface of the selected samples to remove any potential contamination. This can be done by wiping with high-purity ethanol.

LA-ICP-MS Instrumentation and Operating Conditions

The following provides a typical set of parameters for the LA-ICP-MS analysis of REEs in this compound. These may be adjusted based on the specific instrumentation and the expected concentrations of the elements of interest.

Table 2: Typical LA-ICP-MS Operating Parameters for this compound Analysis

ParameterSetting
Laser Ablation System
Laser TypeExcimer (e.g., 193 nm ArF)
Laser Energy2-5 J/cm²
Repetition Rate5-10 Hz
Spot Size30-50 µm
Ablation ModeSpot or raster
Carrier GasHelium (~0.7 L/min)
ICP-MS System
RF Power1300-1500 W
Plasma Gas Flow (Ar)~15 L/min
Auxiliary Gas Flow (Ar)~0.9 L/min
Nebulizer Gas Flow (Ar)~0.8 L/min
Dwell Time per Isotope10-20 ms
Data Acquisition ModeTime-resolved analysis
Data Acquisition and Processing
  • Internal Standard: Use a major element with a known and relatively constant concentration in this compound, such as Sb, as an internal standard to correct for variations in ablation yield and instrument sensitivity.

  • External Standardization: Use a certified reference material (CRM) with a well-characterized matrix and known trace element concentrations (e.g., NIST SRM 610/612 glass standards) for external calibration.

  • Data Analysis: Process the time-resolved data to select signal intervals corresponding to the ablation of pure this compound, while excluding any spikes that may indicate the presence of micro-inclusions. Software such as Glitter or Iolite is commonly used for this purpose. The concentrations are then calculated based on the calibration against the CRM and normalized to the internal standard.

Visualizations

Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of rare earth elements in this compound ores using LA-ICP-MS.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LA-ICP-MS Analysis cluster_data Data Processing cluster_output Output sample_selection Sample Selection (this compound Ore) polishing Polished Section Preparation sample_selection->polishing microscopy Microscopic Examination (Reflected Light, BSE) polishing->microscopy laser_ablation Laser Ablation microscopy->laser_ablation icp_ms ICP-MS Measurement laser_ablation->icp_ms raw_data Time-Resolved Data Acquisition icp_ms->raw_data calibration Standardization (Internal & External) raw_data->calibration concentration_calc Concentration Calculation calibration->concentration_calc data_tables Quantitative Data Tables concentration_calc->data_tables ree_patterns Chondrite-Normalized REE Patterns concentration_calc->ree_patterns

Analytical workflow for REE analysis in this compound.
Geological Interpretation of REE Patterns

The distribution pattern of REEs in this compound and associated minerals can provide clues about the geological processes involved in ore formation. The diagram below illustrates the logical relationships between observed REE patterns and their potential geological interpretations.

ree_interpretation cluster_patterns Observed REE Patterns cluster_interpretations Geological Interpretations lree_enrichment LREE Enrichment magmatic_fluid Magmatic Fluid Source lree_enrichment->magmatic_fluid water_rock_interaction Water-Rock Interaction lree_enrichment->water_rock_interaction hree_enrichment HREE Enrichment sedimentary_fluid Basinal Brine / Sedimentary Fluid Source hree_enrichment->sedimentary_fluid eu_anomaly_pos Positive Eu Anomaly redox_conditions High Temperature / Reducing Conditions eu_anomaly_pos->redox_conditions eu_anomaly_neg Negative Eu Anomaly plagioclase_fractionation Plagioclase Fractionation in Magmatic Source eu_anomaly_neg->plagioclase_fractionation magmatic_fluid->water_rock_interaction sedimentary_fluid->water_rock_interaction

Interpretation of REE patterns in hydrothermal systems.

Conclusion

The study of rare earth elements in natural this compound ores, while challenging due to their low concentrations, offers significant potential for enhancing our understanding of ore genesis. The application of in-situ analytical techniques like LA-ICP-MS is critical for obtaining high-quality data that can distinguish between REEs incorporated into the this compound lattice and those present in micro-inclusions. While the current dataset for REEs in this compound is not extensive, the established methodologies provide a clear path for future research. The interpretation of REE patterns, in conjunction with other geochemical and isotopic data, can effectively constrain the sources of ore-forming fluids and the geological conditions of this compound deposition. This technical guide serves as a foundational resource to encourage and facilitate further investigations into this promising area of geochemistry.

References

A Technical Guide to the Historical Applications of Stibnite in Cosmetics and Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stibnite, the primary ore of antimony in its mineral form as antimony (III) sulfide (B99878) (Sb₂S₃), has been a substance of interest for millennia, transitioning from a key ingredient in ancient cosmetics and traditional remedies to a subject of modern toxicological and pharmacological investigation. This technical guide provides an in-depth analysis of the historical applications of this compound, focusing on its use in cosmetics, particularly kohl, and its role in ancient medicine. It synthesizes historical accounts with modern analytical data, offering quantitative compositional insights, detailed experimental protocols for the analysis of archaeological samples, and an examination of the toxicological and therapeutic mechanisms of antimony compounds at the cellular level. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, bridging the gap between the historical context and contemporary scientific understanding of this historically significant mineral.

Introduction to this compound

This compound, a sulfide mineral with the chemical formula Sb₂S₃, is the most important source of the metalloid antimony. Characterized by its lead-gray color, metallic luster, and needle-like (acicular) crystal habit, it has been mined and processed since antiquity. Historical records and archaeological evidence indicate its use across diverse cultures, including ancient Egypt, Mesopotamia, Greece, and Rome.[1]

The primary historical applications of this compound can be categorized into two main areas:

  • Cosmetics: Finely ground this compound was a principal component of kohl (or kajal), a dark eyeliner used for aesthetic purposes to darken the eyebrows and lashes.[2] This practice was prevalent in ancient Egypt from as early as 3100 BC and was believed to have protective qualities, such as shielding the eyes from the sun's glare and warding off infections or the "evil eye."[1][3]

  • Medicine: Ancient medical texts, including the Ebers Papyrus (c. 1550 BCE) and the works of Roman-era physicians like Dioscorides and Pliny the Elder, describe the use of this compound for various therapeutic purposes.[4][5] It was often prepared as an ointment to treat skin conditions, ulcers, burns, and eye ailments.[6] In later periods, antimony compounds derived from this compound were used by alchemists and physicians as emetics and for treating parasitic diseases.[1][5]

While historical texts laud its benefits, modern science recognizes the inherent toxicity of antimony compounds, which share chemical similarities with arsenic.[7] This guide will explore both the historical context of this compound's use and the modern scientific methodologies employed to understand its composition, efficacy, and toxicity.

This compound in Ancient Cosmetics: Composition of Kohl

The term "kohl" in antiquity did not refer to a single, standardized formulation but rather a range of substances used for eye makeup. While this compound was a known ingredient, modern analyses of archaeological samples reveal a more complex picture, with lead-based compounds often being the primary component.

Quantitative Compositional Data

Analyses of ancient kohl samples have revealed a wide variance in their mineralogical composition. The following table summarizes findings from various studies, highlighting that while this compound was used, it was not always the most common ingredient.

Primary Component(s) Other Identified Components Geographic/Historical Context Reported Concentration/Prevalence Source(s)
Galena (PbS)Cerussite (PbCO₃), Laurionite (Pb(OH)Cl), Phosgenite (Pb₂Cl₂(CO₃))Ancient Egypt (Dynastic Periods)Predominant ingredient in the majority of black kohl samples analyzed. 85 out of 87 analyzed kohls were lead-based.[7][8]
This compound (Sb₂S₃)Galena, CarbonAncient Egypt, Middle EastHistorically presumed to be the main component, but analyses show it is rarer than lead-based compounds. One study found only 1 of 18 ancient Egyptian samples contained Sb. Another study of modern Cairo kohl found one sample with 7.8% Sb.[7][9]
Manganese Oxides (e.g., Pyrolusite)Silicon-based materials (Quartz)Ancient EgyptFound in some kohl recipes, representing an alternative to lead-based formulations.[10]
Amorphous Carbon (Soot)Plant oils, Animal fats, Waxes, ResinsAncient Egypt, RomeCommonly used as a pigment, often mixed with binders. Represents a significant portion of non-lead-based kohls.[7][11]

This compound in Ancient Medicine

The medicinal applications of this compound are documented in some of the earliest medical texts. Its therapeutic uses were primarily topical, though later preparations of antimony compounds were ingested, often with dangerous consequences.

Documented Historical Medicinal Uses

Ancient physicians prescribed this compound and its derivatives for a range of ailments. The following table outlines some of these historical uses as described in notable texts.

Physician / Text Date Medicinal Application of this compound/Antimony Formulation / Administration
Ebers Papyrusc. 1550 BCEProtective for the eyes, treatment of eye ailments.Discusses compounds within kohl as medicinal.[4]
Dioscorides (De Materia Medica)c. 50-70 CETreatment of skin complaints, ulcers, and burns.Recommended to be applied as an ointment mixed with wax.[5][6]
Pliny the Elder (Natural History)c. 77-79 CEAstringent, promotion of wound healing (cicatrisation), treatment for eye conditions and fissures.Describes several methods for preparing antimony sulfide for medical purposes.[12][13]
Medieval & Early Modern Physicians15th-18th CenturiesEmetic (to induce vomiting and purge "bad humours"), treatment for parasitic infections, fevers, and syphilis.Used in "antimony cups" where wine would absorb antimony, or as "perpetual pills" of metallic antimony.[1][14]

Modern Analysis of this compound-Based Artifacts

Understanding the true composition and potential effects of historical cosmetic and medicinal preparations requires the use of modern analytical techniques. The following section details generalized protocols for the key methods used in the analysis of archaeological residues containing this compound.

Experimental Protocols

4.1.1. Sample Preparation for Analysis

A crucial first step for all analytical techniques is the careful extraction of a small, representative sample from the artifact (e.g., the interior of a kohl pot) to avoid contamination. This is typically done in a clean laboratory environment using sterile instruments.

experimental_workflow cluster_sampling Sample Acquisition & Preparation cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation A Artifact (e.g., Kohl Pot) B Micro-sampling (Sterile conditions) A->B C Sample Division B->C D Inorganic Analysis: XRD, SEM-EDX C->D E Organic Binder Analysis: GC-MS C->E F Mineral Phase ID (XRD) D->F G Elemental Composition & Morphology (SEM-EDX) D->G H Biomarker ID (GC-MS) E->H I Compositional Reconstruction F->I G->I H->I

Caption: Generalized workflow for the analysis of archaeological cosmetic residues.

4.1.2. X-Ray Diffraction (XRD) for Mineral Identification

  • Objective: To identify the crystalline phases present in the sample (e.g., this compound, galena, cerussite).

  • Methodology:

    • A small amount of the powdered sample (typically a few milligrams) is mounted on a low-background sample holder.

    • The sample is placed in a powder diffractometer.

    • A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

    • The sample is rotated, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

    • The resulting diffractogram (a plot of intensity vs. 2θ angle) contains a series of peaks.

    • The positions and intensities of these peaks are compared to reference patterns in a crystallographic database (e.g., the ICDD Powder Diffraction File) to identify the crystalline minerals present.[15][16]

4.1.3. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

  • Objective: To examine the morphology (particle shape and size) and determine the elemental composition of the sample.

  • Methodology:

    • A small portion of the sample is mounted on an aluminum stub using double-sided carbon tape and may be carbon-coated to ensure conductivity.

    • The stub is placed in the SEM vacuum chamber.

    • A focused beam of high-energy electrons is scanned across the sample's surface.

    • Interactions between the electron beam and the sample produce various signals: secondary electrons are used to generate images of the surface topography, while backscattered electrons can provide information on compositional differences.

    • The electron beam also excites atoms in the sample, causing them to emit characteristic X-rays.

    • An EDX detector measures the energy of these X-rays, generating a spectrum that allows for the qualitative and quantitative determination of the elements present in the analyzed area.[7][17]

4.1.4. Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Binder Analysis

  • Objective: To identify organic materials (e.g., fats, oils, waxes, resins) used as binders in the cosmetic or medicinal paste.

  • Methodology:

    • Solvent Extraction: Organic residues are extracted from the powdered sample using an appropriate organic solvent (e.g., a chloroform/methanol mixture).

    • Derivatization: The extracted compounds, particularly fatty acids and alcohols, are often chemically modified (e.g., through esterification or silylation) to make them more volatile for GC analysis.

    • Injection: A small volume of the derivatized extract is injected into the gas chromatograph.

    • Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column. Different compounds travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation.

    • Detection & Identification: As the separated compounds exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

    • Data Analysis: The resulting mass spectra are compared to extensive libraries (e.g., NIST) to identify the specific organic molecules (biomarkers) present, allowing for the identification of the original organic ingredients.[18][19][20]

Toxicology and Biological Activity of Antimony Compounds

The historical use of this compound-derived substances for medicine and cosmetics raises significant questions about their biological effects. Modern research has elucidated several pathways through which antimony compounds exert their toxic and, in some contexts, therapeutic effects. Trivalent antimony (Sb(III)) is generally considered the more toxic species, and pentavalent antimony (Sb(V)), used in some modern antiparasitic drugs, is often considered a prodrug that is reduced to Sb(III) in vivo.[4][21]

Key Cellular and Molecular Mechanisms

Antimony's biological activity is multifaceted, primarily revolving around its ability to interact with sulfhydryl groups in proteins and its capacity to induce oxidative stress.

signaling_pathway cluster_redox Redox Disruption cluster_protein Protein & Enzyme Effects cluster_downstream Downstream Cellular Consequences Sb Antimony (Sb(III)) GR Inhibition of Glutathione (B108866) Reductase Sb->GR Sulfhydryl Binding to Protein Sulfhydryl (-SH) Groups Sb->Sulfhydryl GSH Glutathione (GSH) Depletion ROS ↑ Reactive Oxygen Species (ROS) GSH->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage MAPK MAPK Pathway Activation ROS->MAPK GR->GSH Enzyme Enzyme Inactivation Sulfhydryl->Enzyme Proteotoxicity Protein Misfolding (Unfolded Protein Response) Sulfhydryl->Proteotoxicity Proteotoxicity->MAPK Apoptosis Apoptosis DNA_Damage->Apoptosis MAPK->Apoptosis

Caption: Simplified signaling pathways of antimony (Sb(III)) induced cytotoxicity.

  • Induction of Oxidative Stress: Antimony (III) can inhibit enzymes like glutathione reductase, which is crucial for maintaining the cellular pool of reduced glutathione (GSH), a key antioxidant.[5] Depletion of GSH disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[22]

  • Interaction with Sulfhydryl Groups: Sb(III) has a high affinity for sulfhydryl (-SH) groups found in the cysteine residues of proteins.[22] This binding can directly inactivate critical enzymes and disrupt protein structure and function, leading to proteotoxicity and triggering the unfolded protein response.[2][22]

  • Inhibition of Bioenergetics: In parasitic organisms like Leishmania, Sb(III) is known to interfere with the unique trypanothione (B104310) redox system, which is essential for the parasite's defense against oxidative stress.[23] By inhibiting trypanothione reductase, the drug compromises the parasite's primary antioxidant defense, leading to cell death.[21]

  • Modulation of Signaling Pathways: The cellular stress induced by antimony can activate various signaling pathways. For example, studies have shown that antimony trioxide can activate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is involved in cellular responses to stress, proliferation, and apoptosis (programmed cell death).[2][24]

Conclusion

The historical application of this compound in cosmetics and medicine represents a fascinating intersection of culture, aesthetics, and early empirical science. While ancient civilizations utilized this compound for its striking pigment and perceived therapeutic properties, modern analytical chemistry reveals that these historical preparations were often complex mixtures, with lead-based compounds frequently playing a more significant role than this compound itself. The detailed protocols outlined in this guide for XRD, SEM-EDX, and GC-MS provide a framework for the continued investigation of these valuable archaeological artifacts.

Furthermore, a modern toxicological perspective clarifies the biological impact of these ancient practices. The mechanisms of antimony-induced cytotoxicity, including the disruption of redox homeostasis and protein function, underscore the health risks associated with historical formulations. For drug development professionals, understanding the mode of action of antimonials, particularly their efficacy against parasites like Leishmania, offers insights into targeting specific metabolic pathways. The long history of this compound serves as a compelling case study, demonstrating the evolution of our understanding of a natural material from a revered cosmetic and remedy to a compound of significant pharmacological and toxicological interest.

References

Methodological & Application

Application Notes and Protocols: Solvothermal and Hydrothermal Synthesis of Stibnite (Sb₂S₃) Nanorods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stibnite (Antimony Trisulfide, Sb₂S₃) is a semiconductor material with significant potential in various fields, including solar energy conversion, optoelectronics, and thermoelectric devices. Its properties are highly dependent on morphology, and the synthesis of one-dimensional (1D) nanostructures like nanorods allows for the tuning of these characteristics. Solvothermal and hydrothermal methods are powerful, bottom-up approaches for synthesizing crystalline nanomaterials with controlled size and shape. These techniques involve chemical reactions in liquid media within a sealed, heated vessel (autoclave), where temperature and pressure are key parameters. This document provides detailed protocols for both synthesis methods, a comparative summary of reaction parameters, and application notes relevant to materials science and the emerging field of nanomedicine.

Section 1: Hydrothermal Synthesis of this compound Nanorods

Hydrothermal synthesis utilizes water as the solvent under elevated temperature and pressure. This protocol details a method using elemental precursors, which is known for producing high yields of crystalline Sb₂S₃ nanorods.

Experimental Protocol: Elemental Precursor Method

1.1 Materials:

  • Antimony powder (Sb, 99.5%)

  • Sulfur powder (S, 99.5%)

  • Iodine (I₂, 99.8%)

  • Hydrochloric acid (HCl, dilute)

  • Distilled water

  • Ethanol (B145695)

1.2 Equipment:

  • Teflon-lined stainless steel autoclave (50-100 mL capacity)

  • Laboratory oven

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Analytical balance

1.3 Procedure:

  • Reactant Preparation: In a typical synthesis, weigh and add elemental antimony (e.g., 2 mmol), elemental sulfur (e.g., 3 mmol), and iodine (e.g., 1 mmol) directly into the Teflon liner of the autoclave.

  • Solvent Addition: Add a measured volume of distilled water (e.g., 40 mL) to the Teflon liner.

  • Sealing: Stir the mixture briefly to ensure dispersion. Seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the autoclave securely.

  • Heating: Place the sealed autoclave into a preheated laboratory oven and maintain the temperature at 180°C for 24 hours.

  • Cooling: After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.

  • Product Collection: Open the cooled autoclave and retrieve the Teflon liner. A black precipitate (Sb₂S₃) will be present.

  • Washing and Purification: Filter the product using a Buchner funnel. Wash the black precipitate sequentially with dilute hydrochloric acid to remove any unreacted antimony, followed by distilled water and then ethanol to remove residual ions and organic impurities.

  • Drying: Dry the final product in a vacuum oven at 60°C for several hours or at room temperature overnight. The result is a fine black powder of Sb₂S₃ nanorods.

Visualization: Hydrothermal Synthesis Workflow

Hydrothermal_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Weigh Reactants (Sb, S, I₂) solvent Add Distilled Water to Teflon Liner start->solvent seal Seal in Autoclave solvent->seal heat Heat in Oven (180°C, 24h) seal->heat cool Cool to Room Temperature heat->cool filter Filter & Wash (HCl, H₂O, Ethanol) cool->filter dry Dry Product filter->dry char Characterize (XRD, SEM, TEM) dry->char

Fig. 1: Workflow for hydrothermal synthesis of this compound nanorods.

Section 2: Solvothermal Synthesis of this compound Nanorods

Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent. This allows for different reaction kinetics and can influence the final morphology of the nanostructures. This protocol describes a single-source precursor method.[1]

Experimental Protocol: Single-Source Precursor Method

2.1 Materials:

2.2 Equipment:

  • Teflon-lined stainless steel autoclave (50-100 mL capacity)

  • Laboratory oven or heating mantle

  • Magnetic stirrer and hotplate

  • Centrifuge and centrifuge tubes

  • Beakers and graduated cylinders

  • Schlenk line or glovebox (optional, for air-sensitive precursors)

2.3 Procedure:

  • Precursor Synthesis: First, synthesize the antimony-thiourea complex. Dissolve SbCl₃ (e.g., 1 mmol) and thiourea (e.g., 3 mmol) in methanol. A yellow complex will form. This step can be done at room temperature with stirring.

  • Solvent and Transfer: Isolate the precursor complex or use the solution directly. Transfer a measured amount of the precursor into the Teflon liner of an autoclave.

  • Reaction Medium: Add a polar solvent such as ethylene glycol (e.g., 30-40 mL) to the Teflon liner.

  • Sealing: Seal the Teflon liner and place it inside the stainless steel autoclave, ensuring it is tightly sealed.

  • Heating: Heat the autoclave to a temperature between 150-200°C and maintain it for 12-24 hours. The pressure inside the autoclave will play a crucial role in the formation of nanorods.[1]

  • Cooling: Allow the autoclave to cool to room temperature naturally.

  • Product Collection & Purification: Open the autoclave and collect the black precipitate. Transfer the product and solvent to centrifuge tubes. Centrifuge the mixture to separate the solid product. Discard the supernatant.

  • Washing: Wash the product by re-dispersing it in ethanol and centrifuging again. Repeat this washing step several times to ensure all impurities are removed.

  • Drying: Dry the purified Sb₂S₃ nanorods in a vacuum oven at 60°C for several hours.

Visualization: Solvothermal Synthesis Workflow

Solvothermal_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Synthesize Precursor (SbCl₃ + Thiourea) solvent Disperse in Solvent (e.g., Ethylene Glycol) start->solvent seal Seal in Autoclave solvent->seal heat Heat in Oven (150-200°C, 12-24h) seal->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge & Wash (Ethanol) cool->centrifuge dry Dry Product centrifuge->dry char Characterize (XRD, SEM, TEM) dry->char

Fig. 2: Workflow for solvothermal synthesis of this compound nanorods.

Section 3: Data Presentation and Characterization

The synthesized nanorods should be thoroughly characterized to confirm their composition, crystal structure, morphology, and purity.

3.1 Common Characterization Techniques:

  • X-ray Diffraction (XRD): To identify the crystal phase (this compound has an orthorhombic structure) and assess crystallinity.[2][3]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, length, and diameter of the nanorods.[2]

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of individual nanorods, view their internal structure, and perform selected area electron diffraction (SAED) to confirm their single-crystalline nature.[2][4]

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Typically coupled with SEM or TEM, this technique is used to determine the elemental composition and stoichiometry (Sb:S ratio) of the product.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical valence states of antimony and sulfur.[2][4]

3.2 Summary of Synthesis Parameters and Results

The table below summarizes various reported parameters for the synthesis of Sb₂S₃ nanorods, providing a comparative overview for experimental design.

Synthesis MethodAntimony PrecursorSulfur SourceSolvent/MediumTemperature (°C)Time (h)Nanorod Dimensions (Width x Length)Reference
Hydrothermal Elemental SbElemental SWater (with I₂)1802450-140 nm x up to 4 µm[2]
Solvothermal SbCl₃ThioureaEthylene Glycol150-20012-24~100 nm x ~5 µm[1]
Sonochemical SbCl₃ThioacetamideEthanolAmbient1-320-40 nm x 220-350 nm[2][4]
Hydrothermal SbCl₃Thioglycolic AcidWater100-Not specified
Solvothermal SbCl₃L-cysteine-240-420 ± 100 nm (spherical particles)[3]

Section 4: Application Notes

For Materials Scientists and Researchers:

This compound nanorods are promising for a range of applications due to their semiconductor properties and high surface area.

  • Photovoltaics: The 1D morphology is advantageous for charge transport, making Sb₂S₃ nanorod arrays a candidate for the absorber layer in solar cells.

  • Photocatalysis: The high surface area of nanorods can enhance photocatalytic activity for degrading organic pollutants.[5]

  • Thermoelectrics: The nanostructure can reduce thermal conductivity while maintaining good electrical conductivity, which is desirable for thermoelectric materials.

For Drug Development Professionals:

While the direct use of this compound in medicine is not established due to toxicity concerns, the principles of nanotechnology offer potential avenues for exploration. The protocols above provide precise control over nanorod dimensions, a key factor in nanomedicine.[6]

  • Potential as a Drug Delivery Vehicle:

    • High Surface Area: Nanorods possess a large surface-area-to-volume ratio, allowing for high drug loading capacity.[7]

    • Controlled Release: Drugs can be conjugated to the nanorod surface, and their release can potentially be triggered by internal (e.g., pH) or external (e.g., light) stimuli.[6]

    • Targeted Delivery: The surface of Sb₂S₃ nanorods can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, such as cancer cells.[6][7]

  • Important Considerations and Future Directions:

    • Toxicity: Antimony compounds are known to exhibit toxicity.[8] The acute oral LD50 in rats is greater than 2000 mg/kg, indicating low acute toxicity, but repeated exposure can lead to cardiotoxicity and other effects.[8] Any biomedical application would require comprehensive in vitro and in vivo toxicological studies.[9]

    • Biocompatibility: To be used in biological systems, Sb₂S₃ nanorods must be rendered biocompatible. This is typically achieved by surface coating with inert polymers like polyethylene (B3416737) glycol (PEG), which can reduce immune recognition and improve circulation time.

    • Theranostics: The semiconductor properties of Sb₂S₃ could potentially be leveraged for theranostic applications, where the nanoparticles serve as both a diagnostic imaging agent and a therapeutic delivery system.[7] For instance, they could be used in photothermal therapy, where they absorb light and generate localized heat to kill cancer cells.

    • Anti-Leishmanial Activity: Research has shown that antimony sulfide (B99878) nanoparticles have anti-leishmanial effects, suggesting a potential therapeutic application against parasitic diseases, though this requires further investigation into safety and efficacy.[10][11][12]

References

Application Notes and Protocols: Chemical Bath Deposition of Stibnite (Sb₂S₃) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stibnite (Antimony Trisulfide, Sb₂S₃) is a promising semiconductor material for various optoelectronic applications, particularly as an absorber layer in thin-film solar cells.[1][2] Its appeal stems from its high absorption coefficient, a suitable direct optical band gap (1.6–1.8 eV), and the earth-abundance of its constituent elements.[3][4] Among various fabrication techniques, Chemical Bath Deposition (CBD) stands out as a simple, cost-effective, and scalable method for producing large-area Sb₂S₃ thin films at low temperatures.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound thin films using CBD, targeting researchers and scientists in materials science and renewable energy. The document covers precursor chemistry, deposition parameters, post-deposition treatments, and characterization techniques.

Deposition Chemistry and Mechanism

The CBD process for Sb₂S₃ relies on the controlled, slow release of antimony (Sb³⁺) and sulfide (B99878) (S²⁻) ions in an aqueous solution, which then react to form Sb₂S₃ on a submerged substrate.

  • Ion Sources : Antimony trichloride (B1173362) (SbCl₃) or potassium antimony tartrate (APT) are common sources for Sb³⁺ ions.[8][9] Sodium thiosulfate (B1220275) (Na₂S₂O₃) or thioacetamide (B46855) (CH₃CSNH₂) are typically used as the source for S²⁻ ions.[5][10]

  • Complexing Agents : To prevent rapid precipitation of antimony hydroxide (B78521) and to control the free Sb³⁺ concentration, a complexing agent is crucial. Agents like sodium citrate (B86180) or tartaric acid form stable complexes with antimony ions, ensuring a slow and controlled reaction, which is essential for uniform film growth.[11][12]

  • Growth Pathway : The deposition process is often governed by a nanoparticle formation-adsorption pathway.[10] This involves the initial formation of Sb₂S₃ nanoparticles in the solution (homogeneous nucleation), which then adsorb onto the substrate to form a continuous film.

Experimental Protocols

Protocol 1: General Method using Antimony Trichloride and Sodium Thiosulfate

This protocol is a widely used method for depositing this compound thin films.[9]

1.1. Materials and Reagents:

  • Antimony Trichloride (SbCl₃)

  • Sodium Thiosulfate (Na₂S₂O₃·5H₂O)

  • Acetone or Propanol

  • Deionized (DI) Water

  • Glass substrates (e.g., soda-lime glass or FTO-coated glass)

1.2. Substrate Preparation:

  • Clean the glass substrates by sonicating sequentially in a detergent solution, DI water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates using a nitrogen gun or by placing them in an oven at 100°C.

  • For enhanced film adhesion, the substrate surface can be functionalized to be more hydrophilic by immersing it in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for a short period, followed by thorough rinsing with DI water.[13] (Caution: Piranha solution is extremely corrosive and reactive).

1.3. Chemical Bath Preparation and Deposition:

  • Prepare a stock solution of SbCl₃ by dissolving it in a small volume of acetone.

  • Prepare an aqueous stock solution of sodium thiosulfate.

  • In a beaker, add the required volume of DI water and cool it in an ice bath to the desired deposition temperature (e.g., 10°C).[9]

  • Add the SbCl₃ solution to the beaker while stirring to form a clear solution.

  • Add the sodium thiosulfate solution to the beaker. The solution will turn orange-red, indicating the formation of an antimony-thiosulfate complex.

  • Vertically immerse the cleaned substrates into the chemical bath.

  • Maintain the bath at a constant low temperature (e.g., 10-25°C) under continuous, gentle stirring for the desired deposition time (e.g., 1-4 hours).

1.4. Post-Deposition Treatment:

  • After the deposition period, remove the substrates from the bath.

  • Rinse the films with DI water to remove any loosely adhered particles and residual solution.

  • Dry the films in air or with a gentle stream of nitrogen. The as-deposited films are typically amorphous.[3][5]

  • To induce crystallinity, anneal the films in an inert atmosphere (e.g., Nitrogen or Argon) at temperatures between 250°C and 350°C for 30-60 minutes.[3][9]

Protocol 2: High-Efficiency Method using Citrate Complex

This protocol is based on a method reported to produce Sb₂S₃ solar cells with a power conversion efficiency of 7.63%.[10]

2.1. Materials and Reagents:

  • Antimony Trichloride (SbCl₃)

  • Sodium Citrate

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Thioacetamide (TAA)

  • Deionized (DI) Water

  • FTO/CdS-coated substrates

2.2. Chemical Bath Preparation and Deposition:

  • Prepare separate aqueous stock solutions of SbCl₃, sodium citrate, Na₂S₂O₃, and thioacetamide.

  • In a beaker, prepare the final growth solution with the following parameters: 120 mM SbCl₃ concentration, and a molar ratio of SbCl₃ : sodium citrate : Na₂S₂O₃ : thioacetamide of 1 : 2.3 : 1.5 : 0.5.[10]

  • Adjust the final volume of the solution as needed (e.g., 48 mL).[10]

  • Immerse the FTO/CdS substrates into the solution.

  • Place the beaker in a water bath preheated to 90°C and maintain this temperature for 6 hours.[10]

2.3. Post-Deposition Treatment:

  • Follow the same rinsing and drying steps as described in Protocol 1 (Section 1.4).

  • Anneal the films as required for device fabrication, typically in an inert atmosphere.

Data Presentation: Summary of Deposition Parameters

The following table summarizes various parameters and resulting properties reported in the literature for the CBD of Sb₂S₃ thin films.

Antimony SourceSulfur SourceComplexing Agent / Additive(s)Deposition Temp. (°C)Deposition TimePost-Anneal Temp. (°C)Film ThicknessOptical Band Gap (eV)Reference(s)
SbCl₃Na₂S₂O₃None specified101 h300 (in N₂)~0.15 µm1.78[9]
SbCl₃Na₂S₂O₃Sodium Citrate, Thioacetamide906 hNot specifiedNot specifiedNot specified[10][11]
KSbC₄H₄O₇·0.5H₂ONa₂S₂O₃·5H₂ONH₃·H₂O, YCl₃·6H₂ONot specified40-80 minNot specifiedNot specifiedNot specified[8]
SbCl₃ThioacetamideTartaric Acid, Ammonium HydroxideRoom Temp.Not specified300 (in N₂)130 - 170 nm1.82 - 2.03[12]
Not specifiedNot specifiedNot specified40 - 7040 minNot specified0.56 - 2.40 µm2.30[14]
Not specifiedNot specifiedNot specifiedNot specifiedNot specified250 - 350 (in Ar)Not specified1.6 - 1.7[3]

Visualization of Experimental Workflow

The general workflow for the chemical bath deposition of this compound thin films is illustrated below.

CBD_Workflow cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Post-Treatment & Analysis sub_clean Substrate Cleaning mix Mix Precursors to Form Chemical Bath sub_clean->mix sol_A Prepare Antimony Precursor Solution sol_A->mix sol_B Prepare Sulfur Precursor Solution sol_B->mix immerse Immerse Substrate (Control Temp & Time) mix->immerse retrieve Retrieve and Rinse Film immerse->retrieve dry Drying retrieve->dry anneal Annealing (Inert Atmosphere) dry->anneal char Film Characterization (XRD, SEM, UV-Vis) anneal->char end_node End char->end_node start Start start->sub_clean

Caption: General workflow for this compound (Sb₂S₃) thin film synthesis via Chemical Bath Deposition (CBD).

Characterization of this compound Thin Films

To evaluate the quality and properties of the deposited Sb₂S₃ films, several characterization techniques are essential:

  • X-Ray Diffraction (XRD): This is used to determine the crystal structure of the films. As-deposited films are often amorphous, while annealing promotes crystallization into the desired orthorhombic this compound phase.[3][9]

  • Scanning Electron Microscopy (SEM): SEM images reveal the surface morphology, grain size, and compactness of the films. Uniform, compact films with well-distributed grains are desirable for device applications.[14]

  • UV-Vis Spectroscopy: This technique is used to measure the optical transmittance and absorbance of the films, from which the optical band gap (E_g) can be calculated. The band gap is a critical parameter for absorber layers in solar cells.[3][14]

  • Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis provides the elemental composition of the films, allowing for verification of the stoichiometry (Sb:S ratio).

References

Application of Stibnite in Thin-Film Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of stibnite (Sb₂S₃) as an absorber layer in thin-film solar cell fabrication. It includes a summary of recent performance data, comprehensive experimental protocols for common deposition techniques, and graphical representations of the fabrication workflows. This compound is a promising material for next-generation photovoltaics due to its suitable optical and electronic properties, earth-abundant constituents, and low toxicity.

Device Performance

The performance of this compound-based thin-film solar cells is highly dependent on the fabrication method, device architecture, and post-deposition treatments. A summary of key performance parameters from recent literature is presented below.

Deposition MethodDevice ArchitectureV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference
Vacuum Assisted Solution ProcessFTO/TiO₂/Sb₂S₃/Spiro-OMeTAD/Au0.7214.5656.78[1][2][3]
Solution Processing (Surface Passivation)FTO/TiO₂/Sb₂S₃/SbCl₃/Spiro-OMeTAD/Au0.72--7.1[4]
Thermal Evaporation (from this compound Ore)SnO₂:F/CdS/Sb₂S₃/C-Ag0.6686.95-1.62[5][6]
Vapor Transport DepositionITO/CdS/Sb₂S₃/Au---4.73[7][8][9]
Chemical Bath DepositionFTO/CdS/Sb₂S₃/HTL/Au>0.6-->5[10][11]
One-Step Solution DepositionFTO/TiO₂/Sb₂S₃/P3HT/Au---5.74[12]

Experimental Protocols

Detailed methodologies for the key fabrication techniques of this compound thin films are provided below.

Solution Processing: Vacuum-Assisted Solution Process (VASP)

This method enhances the crystallinity and phase purity of the Sb₂S₃ absorber layer, leading to improved device performance.[1][2][3]

Materials:

  • Antimony (III) chloride (SbCl₃)

  • Thiourea (B124793) (SC(NH₂)₂)

  • 2-methoxyethanol (B45455)

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) nanorod array substrate

  • Spiro-OMeTAD (hole transport material)

  • Gold (Au) for contacts

Protocol:

  • Precursor Solution Preparation:

    • Dissolve SbCl₃ and thiourea in 2-methoxyethanol to synthesize the Sb₂S₃ precursor solution.

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Prepare a TiO₂ nanorod array on the FTO substrate to serve as the electron transport layer.

  • Sb₂S₃ Deposition:

    • Spin-coat the Sb₂S₃ precursor solution onto the TiO₂ nanorod array substrate.

    • Immediately transfer the substrate into a vacuum chamber and apply a vacuum (the "vacuum-assisted" step) to facilitate the removal of solvent and promote crystallization.

    • Anneal the film at a specified temperature to form the crystalline Sb₂S₃ absorber layer.

  • Device Completion:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) on top of the Sb₂S₃ layer via spin-coating.

    • Thermally evaporate gold (Au) contacts to complete the device structure.

Thermal Evaporation from Raw this compound Ore

This protocol outlines a cost-effective method using raw this compound ore as the evaporation source.[5][6][7]

Materials:

  • Raw this compound (Sb₂S₃) ore powder

  • SnO₂:F-coated glass substrates

  • Cadmium sulfide (B99878) (CdS) layer on the substrate

  • Carbon (C) and Silver (Ag) for back contact

Protocol:

  • Source Preparation:

    • Grind raw this compound ore into a fine powder.

  • Substrate Preparation:

    • Use SnO₂:F-coated glass with a pre-deposited CdS buffer layer.

  • Thermal Evaporation:

    • Place the this compound powder in a suitable crucible (e.g., tungsten) inside a thermal evaporation chamber.

    • Position the substrate facing the source at a defined distance.

    • Evacuate the chamber to a high vacuum (e.g., 10⁻⁵ Torr).

    • Heat the crucible to a temperature sufficient to sublimate the Sb₂S₃ (e.g., 800-900 °C), while maintaining the substrate at a lower temperature (e.g., 350 °C).[6]

    • Deposit a thin film of Sb₂S₃ to the desired thickness (e.g., 250 nm).[5][6]

  • Post-Deposition Treatment (Optional):

    • Perform a sulfurization process to remove surface oxides and improve film quality.[7]

  • Back Contact Deposition:

    • Apply a carbon-silver paste or thermally evaporate the back contact to complete the solar cell.

Chemical Bath Deposition (CBD)

CBD is a low-cost, scalable method for depositing thin films from an aqueous solution.[10][11][13]

Materials:

Protocol:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates. A buffer layer like CdS is typically deposited first, also often by CBD.[11]

  • Chemical Bath Preparation:

    • Prepare an aqueous solution containing the antimony salt, the sulfur source, and the complexing agent.

    • Adjust the pH of the solution, typically to an alkaline value (e.g., 9.5-10), using ammonium hydroxide.[11]

  • Deposition:

    • Immerse the prepared substrates vertically into the chemical bath.

    • Maintain the bath at a constant temperature (e.g., room temperature to 80°C) for a specific duration (e.g., 40-48 hours at room temperature) to allow for the slow deposition of the Sb₂S₃ film.[14]

  • Post-Deposition Treatment:

    • Remove the substrates from the bath, rinse with deionized water, and dry.

    • Perform a thermal treatment in an inert atmosphere (e.g., N₂) to crystallize the amorphous Sb₂S₃ film into the this compound phase.[11]

  • Device Completion:

    • Deposit a hole transport layer and a metal back contact to finalize the device.

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the device architecture and fabrication workflows.

G Typical this compound Thin-Film Solar Cell Architecture cluster_0 Device Stack Back_Contact Back Contact (e.g., Au, Ag, C) HTL Hole Transport Layer (HTL) HTL->Back_Contact Absorber This compound (Sb₂S₃) Absorber Layer Absorber->HTL ETL Electron Transport Layer (ETL) (e.g., CdS, TiO₂) ETL->Absorber TCO Transparent Conducting Oxide (TCO) (e.g., FTO, ITO) TCO->ETL Substrate Substrate (e.g., Glass) Substrate->TCO Sunlight

Caption: A diagram showing the typical layered structure of a this compound thin-film solar cell.

G Workflow for Solution Processing (VASP) of this compound Solar Cells cluster_workflow Fabrication Steps Prep_Solution Prepare Sb₂S₃ Precursor Solution Spin_Coat Spin-Coat Precursor onto Substrate Prep_Solution->Spin_Coat Prep_Substrate Prepare TiO₂ on FTO Substrate Prep_Substrate->Spin_Coat Vacuum_Assist Vacuum-Assisted Solvent Removal Spin_Coat->Vacuum_Assist Anneal Anneal to form crystalline Sb₂S₃ Vacuum_Assist->Anneal Deposit_HTL Deposit Hole Transport Layer Anneal->Deposit_HTL Deposit_Contact Deposit Back Contact (Au) Deposit_HTL->Deposit_Contact Final_Device Completed Solar Cell Deposit_Contact->Final_Device

Caption: Experimental workflow for the Vacuum-Assisted Solution Process (VASP).

G Workflow for Thermal Evaporation of this compound Solar Cells cluster_workflow Fabrication Steps Prep_Source Prepare Powdered This compound Ore Load_System Load Source and Substrate into Evaporator Prep_Source->Load_System Prep_Substrate Prepare CdS on TCO Substrate Prep_Substrate->Load_System Evacuate Evacuate Chamber to High Vacuum Load_System->Evacuate Evaporate Heat this compound Source to Deposit Sb₂S₃ Film Evacuate->Evaporate Post_Treat Optional: Sulfurization Annealing Evaporate->Post_Treat Deposit_Contact Deposit Back Contact (C/Ag) Post_Treat->Deposit_Contact Final_Device Completed Solar Cell Deposit_Contact->Final_Device

Caption: Experimental workflow for the Thermal Evaporation fabrication method.

Characterization Methods

The performance of fabricated this compound solar cells is evaluated using standard characterization techniques.

Key Characterization Techniques:

  • Current-Voltage (I-V) Measurement: This is the primary method to determine the key solar cell parameters (V_oc, J_sc, FF, and PCE). The measurement is performed under simulated sunlight (AM 1.5G, 100 mW/cm²).[15][16]

  • Quantum Efficiency (QE) Measurement: This technique, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to incident photons at a specific wavelength. It provides insights into light absorption and charge collection efficiency across the solar spectrum.

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the deposited Sb₂S₃ film.[11][17]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, film thickness, and cross-sectional structure of the device.[17]

  • UV-Vis Spectroscopy: Used to determine the optical properties of the this compound film, such as the bandgap.[17]

By following these protocols and employing the described characterization techniques, researchers can fabricate and evaluate this compound-based thin-film solar cells, contributing to the advancement of this promising photovoltaic technology.

References

Stibnite (Sb₂S₃) as a High-Performance Anode Material for Lithium-Ion Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of stibnite (antimony trisulfide, Sb₂S₃) as a promising anode material for next-generation lithium-ion batteries (LIBs). This compound has garnered significant interest due to its high theoretical specific capacity of 946 mAh/g, which is more than double that of conventional graphite (B72142) anodes (372 mAh/g).[1][2] However, its practical application has been hindered by challenges such as poor electrical conductivity and significant volume expansion during the charge-discharge cycles, leading to rapid capacity decay.[1][3]

Recent research has focused on overcoming these limitations through various strategies, including nanostructuring, amorphization, and the creation of composites with conductive carbonaceous materials. These approaches aim to enhance the material's conductivity, buffer the volume changes, and improve overall electrochemical performance. This document details the electrochemical properties of various this compound-based anode materials, provides protocols for their synthesis and characterization, and illustrates the underlying electrochemical mechanisms and experimental workflows.

Data Presentation: Electrochemical Performance of this compound-Based Anodes

The following table summarizes the key performance metrics of different this compound-based anode materials from recent literature, providing a comparative view of their electrochemical performance.

Anode Material CompositionInitial Discharge Capacity (mAh/g)Reversible Capacity (mAh/g) after N CyclesCurrent Density (A/g)Initial Coulombic Efficiency (%)Reference
Amorphous Sb₂S₃/C Composite~890~600 after 100 cycles0.1~85[4]
Sb₂S₃@NHPC>900600 after 50 cycles0.1Not Specified[1]
a-Sb₂S₃Not Specified585.4 after 250 cycles0.2 CNot Specified[1][5]
Sb₂S₃ nanorods/porous-carbonNot Specified530.3 after 150 cycles0.1Not Specified[1]
C/SbSₓ (x ≈ 1.18)Not Specified686 after 500 cycles0.5Not Specified[6]
Sb₂S₃/lotus-pollen composites988591 after 100 cycles0.1Not Specified[5]
Sb₂S₃-C nanocompositeNot Specified638.2 after 250 cycles0.278.3[5]
Sb₂S₃ NRs@rGO>800769.05 after 100 cycles0.1Not Specified[2]
Sb₂S₃ nanorods wrapped in graphene~1100~910 after 50 cycles0.1~82[7]

Experimental Protocols

Protocol 1: Synthesis of Amorphous Sb₂S₃/C Composite via High-Energy Mechanical Milling (HEMM)

This protocol describes the synthesis of an amorphous antimony sulfide (B99878)/carbon composite, a common method to improve the electrochemical performance of this compound-based anodes.[4]

1. Materials and Equipment:

  • Orthorhombic Sb₂S₃ powder (this compound)

  • Carbon powder (e.g., acetylene (B1199291) black, graphite)

  • High-energy planetary ball mill

  • Milling jars and balls (e.g., stainless steel, zirconia)

  • Argon-filled glovebox

  • Tube furnace

2. Procedure:

  • Precursor Preparation: Weigh stoichiometric amounts of Sb₂S₃ and carbon powder. The carbon content can be varied to optimize performance.

  • Milling: Place the powder mixture and milling balls into the milling jar inside an argon-filled glovebox to prevent oxidation.

  • HEMM Process: Mill the mixture at a high rotation speed (e.g., 400 rpm) for a specified duration (e.g., 20 hours). The milling process induces amorphization and creates a homogeneous composite.

  • Annealing (Optional): The milled powder can be annealed under an inert atmosphere (e.g., argon) in a tube furnace to control the crystallinity and carbon structure.

Protocol 2: Fabrication of a Coin-Cell for Electrochemical Testing

This protocol outlines the assembly of a CR2032-type coin cell to evaluate the electrochemical performance of the synthesized this compound-based anode material.

1. Materials and Equipment:

  • Synthesized Sb₂S₃-based active material

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (N-methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector)

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Argon-filled glovebox

2. Electrode Slurry Preparation:

  • Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).

  • Add NMP dropwise and stir until a homogeneous slurry is formed.

3. Electrode Casting:

  • Coat the slurry onto a copper foil using a doctor blade.

  • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Punch circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil.

4. Coin-Cell Assembly (inside an argon-filled glovebox):

  • Place the prepared anode electrode in the bottom cap of the coin cell.

  • Add a few drops of electrolyte to wet the electrode surface.

  • Place the separator on top of the anode.

  • Add more electrolyte to saturate the separator.

  • Place the lithium metal foil on the separator.

  • Add a spacer and a spring.

  • Place the top cap and crimp the coin cell using a crimping machine to ensure it is hermetically sealed.

Protocol 3: Electrochemical Measurements

This protocol describes the standard electrochemical tests performed on the assembled coin cells to evaluate the anode material's performance.

1. Equipment:

  • Battery cycler/testing system

  • Electrochemical workstation (for Cyclic Voltammetry and Electrochemical Impedance Spectroscopy)

2. Procedures:

  • Galvanostatic Cycling:

    • Cycle the cell at a constant current density (e.g., 0.1 A/g) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺).

    • Measure the charge and discharge capacities, coulombic efficiency, and cycling stability over a number of cycles.

  • Rate Capability Test:

    • Cycle the cell at progressively increasing current densities (e.g., 0.1, 0.2, 0.5, 1, 2 A/g) to evaluate its performance under high-power conditions.

  • Cyclic Voltammetry (CV):

    • Scan the voltage at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage window to identify the redox peaks corresponding to the electrochemical reactions.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage perturbation over a range of frequencies to investigate the charge transfer resistance and ion diffusion kinetics.

Visualizations

Electrochemical Reaction Mechanism of this compound with Lithium

The electrochemical reaction of Sb₂S₃ with lithium in a LIB anode involves a multi-step conversion and alloying process. Initially, Sb₂S₃ is converted to metallic antimony (Sb) and lithium sulfide (Li₂S). Subsequently, the metallic Sb alloys with lithium to form Li₃Sb.

G Sb2S3 Sb₂S₃ Conversion Conversion Reaction + 6Li⁺ + 6e⁻ Sb2S3->Conversion Discharge Products1 2Sb + 3Li₂S Conversion->Products1 Alloying Alloying Reaction + 6Li⁺ + 6e⁻ Products1->Alloying Reversion Reversion Reaction - 6Li⁺ - 6e⁻ Products1->Reversion FinalProduct 2Li₃Sb + 3Li₂S Alloying->FinalProduct Dealloying De-alloying Reaction - 6Li⁺ - 6e⁻ FinalProduct->Dealloying Charge Dealloying->Products1 Reversion->Sb2S3

Caption: Lithiation/delithiation mechanism of Sb₂S₃ anode.

Experimental Workflow for this compound Anode Evaluation

The following diagram illustrates a typical workflow for the synthesis, characterization, and electrochemical testing of this compound-based anode materials.

G cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis Precursors Sb₂S₃ & Carbon Precursors Synthesis Synthesis (e.g., Ball Milling) Precursors->Synthesis Material Sb₂S₃/C Composite Synthesis->Material XRD XRD Material->XRD SEM SEM/TEM Material->SEM Raman Raman Material->Raman Slurry Slurry Preparation Material->Slurry Coating Electrode Coating & Drying Slurry->Coating Assembly Coin Cell Assembly Coating->Assembly Cycling Galvanostatic Cycling Assembly->Cycling CV Cyclic Voltammetry Assembly->CV EIS EIS Assembly->EIS Performance Performance Evaluation Cycling->Performance CV->Performance EIS->Performance

Caption: Experimental workflow for this compound anode development.

References

Application Notes and Protocols for Thermoelectric Properties and Applications of Sb2S3 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony trisulfide (Sb2S3), a V-VI semiconductor compound, has garnered significant interest for its potential in various technological applications, including photovoltaics and optoelectronics.[1][2] More recently, its thermoelectric properties have become a subject of investigation. Composed of earth-abundant and non-toxic elements, Sb2S3 presents a compelling case for the development of cost-effective and environmentally friendly thermoelectric devices.[2] This document provides a comprehensive overview of the thermoelectric properties of Sb2S3, detailed protocols for its synthesis and characterization, and insights into its applications in waste heat recovery and thermoelectric cooling.

Thermoelectric Properties of Sb2S3

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material. The thermoelectric properties of Sb2S3 are highly dependent on its form (bulk, thin film, or nanostructure), synthesis method, and doping.

Quantitative Data Summary

The following tables summarize the reported thermoelectric properties of Sb2S3 in its various forms. It is important to note that these values can vary significantly based on the specific experimental conditions.

Table 1: Thermoelectric Properties of Bulk and Polycrystalline Sb2S3

Temperature (K)Seebeck Coefficient (S) (μV/K)Electrical Conductivity (σ) (S/m)Thermal Conductivity (κ) (W/m·K)ZTReference(s)
300595 (p-type), -635 (n-type)TheoreticalTheoreticalTheoretical[2]
300~460 (Sb-rich (Bi,Sb)2S3)VariesVariesVaries[3]
Room Temp--0.74 (crystalline)-

Table 2: Thermoelectric Properties of Sb2S3 Thin Films

Deposition MethodTemperature (K)Seebeck Coefficient (S) (μV/K)Electrical Conductivity (σ) (S/m)Thermal Conductivity (κ) (W/m·K)ZTReference(s)
Not Specified300Varies4.71 x 10⁻⁷--
Not Specified800VariesIncreases with Temp.Increases with Temp.Max: 0.95 (p-type), 0.92 (n-type)[3]
AmorphousRoom Temp--0.21-

Table 3: Thermoelectric Properties of Sb2S3 Nanostructures

Nanostructure TypeTemperature (K)Seebeck Coefficient (S) (μV/K)Electrical Conductivity (σ) (S/m)Thermal Conductivity (κ) (W/m·K)ZTReference(s)
NanoribbonsNot Specified----[3]
Nanotubes (Sb2Se3)370~430~10²1.3 - 1.8~0.0071[4]

Experimental Protocols

Synthesis of Sb2S3

1. Hydrothermal Synthesis of Sb2S3 Powder

This protocol describes a common method for synthesizing Sb2S3 powder, which can then be processed into bulk pellets for thermoelectric measurements.

  • Materials:

  • Procedure:

    • Dissolve a stoichiometric amount of SbCl3 in ethanol.

    • In a separate beaker, dissolve a corresponding stoichiometric amount of thiourea in distilled water.

    • Slowly add the thiourea solution to the SbCl3 solution while stirring continuously to form a homogeneous precursor solution.

    • Transfer the precursor solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-180°C) for a designated duration (e.g., 12-24 hours). The optimal temperature and time will influence the crystallinity and morphology of the resulting powder.[5]

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected powder several times with distilled water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final Sb2S3 powder in a vacuum oven at a low temperature (e.g., 60-80°C) for several hours.

  • Characterization: The synthesized powder should be characterized using X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to observe the morphology.

2. Melt-Quenching Synthesis of Bulk Sb2S3

This method is suitable for preparing dense bulk Sb2S3 ingots.

  • Materials:

    • High-purity antimony (Sb) shots or powder (99.999% or higher)

    • High-purity sulfur (S) powder (99.999% or higher)

    • Quartz ampoule

    • Tube furnace

    • Quenching medium (e.g., ice water)

  • Procedure:

    • Weigh stoichiometric amounts of high-purity antimony and sulfur and place them into a clean quartz ampoule.

    • Evacuate the ampoule to a high vacuum (e.g., 10⁻⁵ Torr) and seal it.

    • Place the sealed ampoule in a programmable tube furnace.

    • Slowly heat the furnace to a temperature above the melting point of Sb2S3 (~550°C), for instance, to 650-700°C, and hold for several hours (e.g., 10-12 hours) to ensure a homogeneous melt. Gentle rocking of the furnace can aid in homogenization.

    • After the holding period, rapidly quench the ampoule in ice water to solidify the melt and form a polycrystalline ingot.

    • Once cooled, carefully break the ampoule to retrieve the bulk Sb2S3 ingot.

  • Post-processing: The ingot can be cut into desired shapes and sizes for thermoelectric property measurements. The surfaces should be polished to ensure good electrical and thermal contacts.

Measurement of Thermoelectric Properties

1. Seebeck Coefficient and Electrical Conductivity Measurement

A four-probe method is commonly used for simultaneous or sequential measurement of the Seebeck coefficient and electrical conductivity.

  • Apparatus:

    • Four-probe measurement setup with a sample holder

    • Two thermocouples (e.g., Type K or E)

    • A stable DC current source

    • A high-precision voltmeter/multimeter

    • A temperature controller and heater assembly to create a temperature gradient

  • Procedure:

    • Prepare a bar-shaped sample of Sb2S3 with polished surfaces.

    • Mount the sample in the four-probe holder. Two outer probes are for passing a constant DC current, and two inner probes, which are also thermocouples, are for measuring the voltage drop and the temperature at two points.

    • Electrical Conductivity (σ):

      • Pass a small, constant DC current (I) through the two outer probes.

      • Measure the voltage drop (V) between the two inner probes.

      • Calculate the resistance (R = V/I).

      • The electrical conductivity is then calculated using the formula σ = L / (R * A), where L is the distance between the inner probes and A is the cross-sectional area of the sample.

    • Seebeck Coefficient (S):

      • Create a small temperature gradient (ΔT) across the sample by gently heating one end.

      • Measure the temperature at the two inner probe locations using the integrated thermocouples (T_hot and T_cold), so ΔT = T_hot - T_cold.

      • Measure the thermoelectric voltage (ΔV) generated between the two inner probes.

      • The Seebeck coefficient is calculated as S = -ΔV / ΔT. The sign convention depends on the polarity of the voltage measurement relative to the temperature gradient.

2. Thermal Conductivity Measurement

The laser flash method is a widely used technique for measuring the thermal diffusivity (α), from which the thermal conductivity (κ) can be calculated if the specific heat capacity (Cp) and density (ρ) are known (κ = α * ρ * Cp).

  • Apparatus:

    • Laser flash apparatus (LFA)

    • Disc-shaped Sb2S3 sample of known thickness

  • Procedure:

    • Place the disc-shaped sample in the LFA sample holder.

    • The front face of the sample is irradiated with a short, high-intensity laser pulse.

    • An infrared detector on the rear face of the sample measures the temperature rise as a function of time.

    • The thermal diffusivity (α) is calculated from the temperature-time profile, typically using the half-rise time (t_1/2), which is the time it takes for the rear face to reach half of its maximum temperature rise.

    • Measure the density (ρ) of the sample using the Archimedes method or by measuring its mass and dimensions.

    • Measure the specific heat capacity (Cp) using a differential scanning calorimeter (DSC).

    • Calculate the thermal conductivity using the formula: κ = α * ρ * Cp.

Applications of Sb2S3 in Thermoelectrics

The promising thermoelectric properties of Sb2S3, particularly its potential for a high Seebeck coefficient and low thermal conductivity, make it a candidate for several applications, primarily in waste heat recovery and thermoelectric cooling.

Waste Heat Recovery

Thermoelectric generators (TEGs) can convert waste heat from sources like industrial processes, automotive exhausts, and even body heat into useful electrical energy. While Sb2S3-only TEGs are still in the research and development phase, the material has been explored as a component in composite thermoelectric materials to enhance their performance.

Fabrication of a Prototype Sb2S3-based Thermoelectric Module (Conceptual)

  • Material Preparation: Synthesize p-type and n-type Sb2S3 legs. Doping is crucial to achieve distinct p- and n-type behaviors. Theoretical studies suggest that appropriate doping can enhance the thermoelectric performance.[2]

  • Leg Fabrication: The synthesized powders are compacted into pellets (legs) of desired dimensions using techniques like hot pressing or spark plasma sintering.

  • Metallization: The ends of the thermoelectric legs are coated with a metallic layer (e.g., Ni) to ensure good electrical contact and to allow for soldering.

  • Assembly: The p-type and n-type legs are arranged alternately and connected electrically in series and thermally in parallel using conductive metal tabs (e.g., copper). The entire assembly is sandwiched between two ceramic plates (e.g., alumina) that provide electrical insulation and structural integrity.

  • Encapsulation: The module is often sealed to protect the thermoelectric elements from the environment.

Thermoelectric Cooling

The Peltier effect, the reverse of the Seebeck effect, allows for solid-state cooling. When a DC current is passed through a thermoelectric module, one side becomes cold while the other becomes hot. Sb2S3-based materials could potentially be used in thermoelectric coolers (TECs) for applications such as small-scale refrigeration and electronic component cooling. The fabrication process for a TEC is similar to that of a TEG.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_application Device Fabrication & Testing synthesis_method Synthesis Method (e.g., Hydrothermal, Melt-Quenching) structural Structural Analysis (XRD, SEM, TEM) synthesis_method->structural Characterize Structure thermoelectric Thermoelectric Properties (S, σ, κ) synthesis_method->thermoelectric Measure Properties precursors Precursors (e.g., SbCl3, S) precursors->synthesis_method synthesis_params Synthesis Parameters (Temperature, Time, Pressure) synthesis_params->synthesis_method module_fab Module Fabrication thermoelectric->module_fab Select Material performance_test Performance Testing (Power Output, Cooling) module_fab->performance_test Test Device

Caption: Experimental workflow from Sb2S3 synthesis to device testing.

Thermoelectric_Principles cluster_generator Thermoelectric Generator (TEG) cluster_cooler Thermoelectric Cooler (TEC) heat_source Heat Source temp_gradient_g Temperature Gradient (ΔT) heat_source->temp_gradient_g seebeck Seebeck Effect temp_gradient_g->seebeck voltage Voltage Generation seebeck->voltage power_out Electrical Power Output voltage->power_out power_in Electrical Power Input peltier Peltier Effect power_in->peltier heat_transfer Heat Transfer peltier->heat_transfer temp_gradient_c Temperature Gradient (Cooling/Heating) heat_transfer->temp_gradient_c

Caption: Principles of thermoelectric power generation and cooling.

ZT_Factors ZT Figure of Merit (ZT) power_factor Power Factor (S²σ) power_factor->ZT Maximize seebeck Seebeck Coefficient (S) seebeck->power_factor elec_cond Electrical Conductivity (σ) elec_cond->power_factor therm_cond Thermal Conductivity (κ) therm_cond->ZT Minimize

Caption: Factors influencing the thermoelectric figure of merit (ZT).

References

Application Notes and Protocols for Photocatalytic Degradation of Organic Pollutants using Stibnite (Sb2S3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of stibnite (Sb₂S₃) as a photocatalyst for the degradation of organic pollutants. Detailed protocols for catalyst preparation and photocatalytic experiments are included to facilitate reproducible research in environmental remediation and related fields.

Introduction to this compound Photocatalysis

This compound (Sb₂S₃), a semiconductor with a direct band gap of approximately 1.54 to 1.7 eV, has emerged as a promising material for photocatalysis under visible light.[1] Its ability to absorb a significant portion of the solar spectrum makes it an attractive candidate for degrading persistent organic pollutants in wastewater, which are a significant concern for environmental and human health. The photocatalytic process on the surface of this compound involves the generation of electron-hole pairs upon light irradiation, leading to the formation of highly reactive oxygen species (ROS) that can mineralize organic molecules into less harmful substances like CO₂ and H₂O.

Synthesis of this compound (Sb₂S₃) Photocatalyst

A common and effective method for synthesizing this compound nanostructures with high photocatalytic activity is the hydrothermal method. This process allows for the control of morphology and crystal structure, which are crucial for photocatalytic performance.

Protocol: Hydrothermal Synthesis of this compound Nanorods

This protocol describes the synthesis of this compound nanorods, a morphology known to exhibit good photocatalytic activity.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) or Thioacetamide (C₂H₅NS)

  • Absolute Ethanol (B145695)

  • Distilled or deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific amount of Antimony(III) chloride (e.g., 1 mmol) in absolute ethanol.

    • In a separate vessel, dissolve a stoichiometric amount of the sulfur source (e.g., 1.5 mmol of Na₂S·9H₂O or thioacetamide) in distilled water.

  • Hydrothermal Reaction:

    • Slowly add the sulfur source solution to the antimony chloride solution under constant stirring to form a homogeneous precursor solution.

    • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined duration (e.g., 12-24 hours). The precise temperature and time will influence the morphology of the resulting nanostructures.

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the black precipitate by centrifugation or filtration.

    • Wash the product sequentially with distilled water and absolute ethanol several times to remove any unreacted precursors and byproducts.

    • Dry the final this compound nanorod product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

Characterization of this compound Photocatalyst

To ensure the successful synthesis of this compound with the desired properties, a series of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To confirm the orthorhombic crystal structure of this compound and assess its crystallinity.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology (e.g., nanorods, nanowires) and size of the synthesized this compound particles.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the this compound photocatalyst, which is crucial for its light absorption properties.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area of the catalyst, as a larger surface area generally leads to higher photocatalytic activity.

Photocatalytic Degradation of Organic Pollutants

This section provides a generalized protocol for evaluating the photocatalytic performance of the synthesized this compound in degrading common organic pollutants such as Methylene (B1212753) Blue (MB), Rhodamine B (RhB), and Methyl Orange (MO).

Protocol: Photocatalytic Degradation Experiment

Materials and Equipment:

  • Synthesized this compound (Sb₂S₃) photocatalyst

  • Organic pollutant stock solution (e.g., Methylene Blue, Rhodamine B, or Methyl Orange)

  • Photoreactor equipped with a visible light source (e.g., Xenon lamp with a UV cutoff filter)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Pollutant Solution: Prepare an aqueous solution of the target organic pollutant with a known initial concentration (e.g., 10-20 mg/L).

  • Catalyst Dispersion:

    • Add a specific amount of the this compound photocatalyst (e.g., 0.5-1.0 g/L) to a known volume of the pollutant solution in the photoreactor.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Photocatalytic Reaction:

    • Turn on the visible light source to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment to ensure a homogeneous suspension.

    • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.

  • Analysis:

    • Immediately centrifuge the withdrawn sample to separate the photocatalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of the specific organic pollutant using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency:

    • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant (after dark adsorption) and Cₜ is the concentration at time 't'.

Quantitative Data Presentation

The following tables summarize the photocatalytic performance of this compound and related materials for the degradation of various organic pollutants. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Photocatalytic Degradation of Methylene Blue (MB) using Antimony-based Catalysts

CatalystCatalyst Loading (g/L)Initial MB Conc. (mg/L)Light SourceDegradation Efficiency (%)Time (min)Reference
Amorphous Sb₂S₃Not specifiedNot specifiedVisible LightHighNot specified[2][3]
Urchin-like Sb₂S₃ with H₂O₂Not specifiedNot specifiedVisible Light99.34130[4]

Table 2: Photocatalytic Degradation of Rhodamine B (RhB) using Antimony-based Catalysts

CatalystCatalyst Loading (g/L)Initial RhB Conc. (mg/L)Light SourceDegradation Efficiency (%)Time (min)Rate Constant (k) (min⁻¹)Reference
4 at% Eu-doped Sb₂S₃ thin filmNot applicableNot specifiedVisible Light90.991200.049[5]
Sb₂S₃/rGONot specifiedNot specifiedSolar Irradiation~89150Not available[1]

Table 3: Photocatalytic Degradation of Methyl Orange (MO) using this compound (Sb₂S₃)

CatalystCatalyst Loading (g/L)Initial MO Conc. (mg/L)Light SourceDegradation Efficiency (%)Time (h)Reference
Tubular Sb₂S₃Not specifiedNot specifiedXenon Lamp98.44[1]
Sb₂S₃ nanorodsNot specifiedNot specifiedVisible LightHighNot specified[4]

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in the photocatalytic degradation of organic pollutants using this compound.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_photocatalysis Photocatalytic Degradation S1 Prepare Precursor Solutions (e.g., SbCl₃ and Na₂S) S2 Hydrothermal Reaction (Autoclave, 120-180°C, 12-24h) S1->S2 S3 Product Recovery (Centrifugation/Filtration) S2->S3 S4 Washing (Water & Ethanol) S3->S4 S5 Drying (Vacuum Oven, 60°C) S4->S5 P2 Add this compound Catalyst S5->P2 Synthesized This compound Catalyst P1 Prepare Pollutant Solution (e.g., Methylene Blue) P1->P2 P3 Dark Adsorption (30-60 min) P2->P3 P4 Visible Light Irradiation P3->P4 P5 Sample Collection at Intervals P4->P5 P6 Analysis (UV-Vis Spectroscopy) P5->P6 Photocatalysis_Mechanism cluster_catalyst This compound (Sb₂S₃) Particle cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e Light Visible Light (hν) Light->VB Excitation O2 O₂ e->O2 Reduction H2O H₂O / OH⁻ h->H2O Oxidation Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Hydroxyl->Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

References

Application Notes and Protocols for the Pyrometallurgical Extraction of Antimony from Stibnite Concentrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony (Sb) is a critical metalloid with significant industrial applications, ranging from flame retardants and alloys to high-purity forms used in semiconductor technology.[1][2] While some antimony compounds have historical and current applications in medicine, such as in the treatment of leishmaniasis, their use is limited by significant toxicity.[3][4] For drug development professionals, understanding the extraction and purification of this element is crucial for evaluating potential contaminants, developing novel therapeutic compounds, or utilizing high-purity antimony in advanced diagnostic or delivery systems.

This document provides a detailed overview of the conventional pyrometallurgical methods used to extract antimony from its primary ore, stibnite (Sb₂S₃).[5][6] The process generally involves three main stages: roasting, reduction smelting, and refining.[7]

Overview of the Pyrometallurgical Process

The extraction of antimony from this compound concentrate is a high-temperature process designed to first convert antimony sulfide (B99878) into an oxide and then reduce the oxide to metallic antimony.[8] Subsequent refining steps are employed to remove impurities and achieve the desired purity level.[9] The overall efficiency and choice of specific methods depend heavily on the grade of the this compound concentrate.[10][11]

G cluster_0 Process Stages cluster_1 Byproducts & Emissions This compound This compound Concentrate (Sb₂S₃) Roasting 1. Volatilization Roasting This compound->Roasting Heat + Air Reduction 2. Reduction Smelting Roasting->Reduction Antimony Trioxide (Sb₂O₃) SO2 SO₂ Gas Roasting->SO2 Off-gas Refining 3. Fire Refining Reduction->Refining Crude Antimony (~90-98%) Slag Slag (Impurities) Reduction->Slag Waste Product High-Purity Antimony (Sb) Refining->Product Refined Antimony (>99.65%) Dross Dross (As, Fe, S) Refining->Dross Waste

Caption: Overall workflow for pyrometallurgical extraction of antimony.

Experimental Protocols

Protocol 1: Volatilization Roasting of this compound Concentrate

This protocol aims to convert antimony sulfide (Sb₂S₃) into volatile antimony trioxide (Sb₂O₃) gas, which is then collected as a fine powder. This method is particularly suitable for low-to-mid grade concentrates (15-25% Sb).[5]

Objective: To selectively oxidize Sb₂S₃ to Sb₂O₃, separating it from non-volatile gangue minerals.

Methodology:

  • Sample Preparation: Begin with a finely ground this compound concentrate. An average particle size of less than 100 µm is typical for efficient reaction kinetics.[12]

  • Furnace Setup: Utilize a horizontal tube furnace or a rotary kiln equipped with a controlled air inlet and an off-gas collection system (e.g., a baghouse or electrostatic precipitator).

  • Roasting Procedure:

    • Place a known mass of the this compound concentrate into a ceramic boat or into the kiln.

    • Heat the furnace to the target temperature range of 850–1000°C.[9] The initial heating should be gradual to approximately 350°C to prevent the this compound from melting and caking.[13]

    • Introduce a controlled flow of air. The air supply should be insufficient for complete oxidation to the non-volatile antimony tetroxide (Sb₂O₄).[14]

    • The primary reaction is: 2Sb₂S₃(s) + 9O₂(g) → 2Sb₂O₃(g) + 6SO₂(g).[8]

    • Maintain the roasting process for a sufficient duration (typically 1-2 hours) to achieve a high volatilization rate, which can reach 87-90% or higher.[14]

  • Product Collection: The volatilized antimony trioxide (Sb₂O₃) and sulfur dioxide (SO₂) gases are carried out of the furnace. The Sb₂O₃ is collected in the downstream dust collection system as it cools and condenses into a fine white powder.[9] SO₂ requires appropriate scrubbing to comply with environmental regulations.

G cluster_input Inputs cluster_output Outputs Sb2S3 This compound (Sb₂S₃) Process Roasting Furnace Sb2S3->Process O2 Air (O₂) O2->Process Heat Heat (850-1000°C) Heat->Process Sb2O3 Volatile Sb₂O₃ (gas) SO2 SO₂ (gas) Residue Gangue Residue Process->Sb2O3 Process->SO2 Process->Residue

Caption: Inputs and outputs of the volatilization roasting process.

Protocol 2: Reduction Smelting of Antimony Trioxide

This protocol describes the carbothermic reduction of the collected antimony trioxide (Sb₂O₃) to produce crude metallic antimony.

Objective: To reduce antimony oxide to metal and separate it from impurities by forming a slag.

Methodology:

  • Charge Preparation: Mix the collected antimony trioxide powder with a carbonaceous reducing agent, such as coke or coal.[8] The amount of coke is typically 20-25% of the furnace charge.[8]

  • Flux Addition: Add alkaline fluxes, such as soda ash (Na₂CO₃) or lime (CaO), to the mixture.[15] The flux reacts with gangue impurities (e.g., SiO₂) to form a low-melting-point slag, which aids in the separation of the molten antimony.

  • Smelting Procedure:

    • Charge the mixture into a reverberatory or rotary furnace.[8][15]

    • Heat the furnace to a temperature of 1200–1300°C.[9][16]

    • The primary reduction reaction is: Sb₂O₃(s) + 3C(s) → 2Sb(l) + 3CO(g).[8]

    • The molten slag, being less dense, forms a layer on top of the molten crude antimony, preventing its re-oxidation and capturing impurities.[15]

  • Tapping and Separation: After the reaction is complete (typically several hours), tap the furnace. The denser molten crude antimony is drained from the bottom, while the slag is removed from the top. The resulting crude antimony has a purity of approximately 90–98%.[9]

Protocol 3: Pyrometallurgical (Fire) Refining of Crude Antimony

This final pyrometallurgical step aims to remove remaining impurities like arsenic (As), sulfur (S), and iron (Fe) to produce high-grade antimony.

Objective: To increase the purity of crude antimony to >99.65%.

Methodology:

  • Melting: Melt the crude antimony in a refining kettle or furnace at a temperature around 750°C.[17]

  • Alkaline Refining:

    • Add an alkaline refining agent, typically sodium carbonate (Na₂CO₃), to the molten antimony.[9]

    • Blow air into the melt.[16] This selectively oxidizes impurities like arsenic and sulfur.

    • The oxidized impurities react with the alkaline flux to form a dross or scum on the surface, which can be skimmed off. For example, arsenic is removed as sodium arsenate.

  • Impurity Removal: Specific refining agents can be used to target different impurities. For example, phosphorus-based compounds have been investigated for the removal of lead (Pb) and cadmium (Cd).[17]

  • Casting: Once the desired purity is achieved, the refined liquid antimony is cast into molds to form ingots.[9][18] The final product can reach a purity of over 99.65%, with high-purity grades exceeding 99.9%.[9][16]

Quantitative Data Summary

The following tables summarize key quantitative parameters from the described protocols.

Table 1: Roasting Process Parameters

Parameter Value Source(s)
Feedstock Grade 5-25% Sb (for volatilization) [5][10]
Roasting Temperature 500-1000°C [16]
Volatilization Temp. 850-1000°C [9]
Ignition Temperature ~200-430°C (particle size dependent) [13]

| Antimony Volatilization Rate | 87-97% |[14] |

Table 2: Reduction Smelting Parameters

Parameter Value Source(s)
Smelting Temperature 1200-1300°C [9][16]
Reducing Agent Coke / Coal [8]
Fluxes Sodium Carbonate (Na₂CO₃), Lime (CaO) [15]
Crude Antimony Purity 90-98% Sb [9]

| Overall Recovery Rate | 85-90% |[16] |

Table 3: Refining Parameters and Product Purity

Parameter Value Source(s)
Refining Temperature ~750°C [17]
Refining Agents Sodium Carbonate (Na₂CO₃), Air [9][16]
Refined Antimony Purity >99.65% Sb [8][19]
High-Purity Grade >99.9% Sb [16]

| Electrolytic Refining Purity | ≥99.9% Sb |[9] |

Relevance for Drug Development and Scientific Research

High-purity antimony is a critical material in the semiconductor industry for producing diodes and infrared detectors.[1][2] Its compounds are also used in thermoelectric devices.[20] For researchers, these pyrometallurgical protocols provide a foundational understanding of how to obtain the base element from natural sources.

For professionals in drug development, the context of antimony extraction is twofold:

  • Toxicity and Contamination: Antimony is chemically similar to arsenic and exhibits significant toxicity, targeting multiple organ systems.[3][21] Understanding its extraction and refining is crucial for assessing potential environmental exposure and for setting purity standards for any material intended for biomedical applications. Occupational exposure during processing can lead to respiratory irritation and other health issues.[4][22]

  • Therapeutic Potential: Antimonial compounds (e.g., sodium stibogluconate) are used as drugs against leishmaniasis.[3][4] A deep knowledge of antimony chemistry, starting from its extraction, can inform the development of new, less toxic, and more effective organometallic drugs. The refining process, which focuses on removing toxic impurities like arsenic and lead, is directly analogous to the purification steps required in pharmaceutical manufacturing.

G cluster_extraction Antimony Extraction & Purity cluster_application Relevance & Application Extraction Pyrometallurgical Extraction Purity High-Purity Sb (>99.9%) Extraction->Purity Refining Impurities Impurities (As, Pb, S, Fe) Extraction->Impurities Byproducts Semiconductors Semiconductors & Electronics Purity->Semiconductors DrugDev Drug Development (e.g., Antimonials) Purity->DrugDev Purity is critical Toxicity Toxicology Research Impurities->Toxicity Toxicity->DrugDev Safety is critical

Caption: Logical relationship between antimony extraction and its relevance.

References

Application Notes & Protocols: Hydrometallurgical Leaching of Low-Grade Stibnite Ores

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and chemical processing professionals with a detailed overview of current hydrometallurgical methods for extracting antimony from low-grade stibnite (Sb₂S₃) ores. The protocols outlined below are based on established laboratory-scale experiments and are intended to serve as a comprehensive guide for process development and optimization.

Application Note 1: Alkaline Leaching of this compound

Alkaline leaching is a widely employed hydrometallurgical method for this compound, particularly effective due to the amphoteric nature of antimony.[1] The process typically utilizes a solution of sodium hydroxide (B78521) (NaOH) and sodium sulfide (B99878) (Na₂S) to selectively dissolve this compound, forming soluble thioantimonite and antimonite complexes.[2][3] This method is advantageous for its selectivity against other common sulfides like galena and sphalerite, although it can also dissolve minerals of arsenic, mercury, and tin.[2]

The primary leaching reaction in a mixed Na₂S-NaOH system is: Sb₂S₃ + 3Na₂S → 2Na₃SbS₃[2]

Sodium hydroxide is added primarily to suppress the hydrolysis of Na₂S and maintain a high pH.[2] However, NaOH also directly reacts with this compound, contributing to the dissolution process.[2][3][4]

Key Process Parameters:

  • Reagent Concentration: The concentrations of both NaOH and Na₂S are critical. Studies show that increasing their concentrations generally enhances antimony extraction, up to an optimal point beyond which the benefit diminishes.[1]

  • Temperature: Higher temperatures positively affect the rate of antimony dissolution.[1][5] The apparent activation energy has been calculated in various studies, suggesting the process is controlled by a mix of chemical reaction and diffusion steps.[1][4][5][6]

  • Stirring Rate: Adequate agitation is crucial to ensure interaction between the lixiviant and ore particles and to remove the product layer from the particle surface. Extraction rates increase significantly with stirring, typically leveling off after an optimal speed (e.g., 200 rpm) is reached.[1]

  • Particle Size: A smaller initial particle size provides a larger surface area for the reaction, leading to a faster and more complete leaching process.[4][5]

Chemical Pathway for Alkaline Leaching

Diagram 1: Alkaline Leaching Pathway for this compound This compound Low-Grade this compound Ore (Sb₂S₃) Leaching Leaching Process This compound->Leaching Solid Ore Reagents Alkaline Lixiviant (Na₂S + NaOH) Reagents->Leaching Aqueous Solution PLS Pregnant Leach Solution (Na₃SbS₃, NaSbO₂) Leaching->PLS Dissolution Residue Leach Residue (Gangue Minerals) Leaching->Residue Solid Separation Recovery Antimony Recovery (e.g., Electrowinning) PLS->Recovery Processing Antimony Metallic Antimony (Sb) or Antimony Oxide (Sb₂O₃) Recovery->Antimony

Caption: Diagram 1: Alkaline Leaching Pathway for this compound.

Quantitative Data: Alkaline Leaching of this compound
Leaching SystemReagent Conc. (mol/L)Temp. (°C)Time (min)Stirring (rpm)Sb Extraction (%)Citation
NaOH + Na₂S0.25 M NaOH + 0.25 M Na₂S45180100~100[1]
NaOH1.0 M256010054.7[1]
KOH1.0 M256010074.8[1]
NaOH1.0 MAmbient---[4]
NaOH + Na₂S1g Na₂S + 1g NaOH / g Sb₂S₃40-20098-100[3]
Na₂S + NaOH50 g/L Na₂S + 20 g/L NaOH50--96.64[7]

Application Note 2: Acidic Leaching of this compound

Acidic leaching presents an alternative hydrometallurgical route for this compound, particularly in the presence of an oxidizing agent.[8] Common lixiviants include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), often combined with oxidants like ferric chloride (FeCl₃), chlorine gas (Cl₂), or ozone.[1][8][9][10] Acidic systems can be effective for complex ores where alkaline leaching might not be suitable.

The use of ferric chloride in an acidic medium is a notable example, where FeCl₃ acts as an oxidant to break down the sulfide mineral structure: Sb₂S₃ + 6FeCl₃ → 2SbCl₃ + 6FeCl₂ + 3S⁰

This process dissolves antimony as antimony trichloride (B1173362) (SbCl₃) while converting elemental sulfur.[9]

Key Process Parameters:

  • Acid Concentration: Higher acid concentrations generally lead to increased antimony extraction.[7][10]

  • Oxidant Presence and Concentration: The presence of an oxidant like Fe³⁺ is often crucial for achieving high extraction rates from the sulfide mineral.[9][10]

  • Temperature: As with alkaline systems, elevated temperatures typically enhance the kinetics of the leaching reaction.[10]

  • Chloride Ions: In systems using H₂SO₄, the addition of chloride ions (e.g., from NaCl) can improve this compound dissolution by forming stable antimony-chloride complexes.[10]

Chemical Pathway for Acidic Oxidative Leaching

Diagram 2: Acidic Oxidative Leaching of this compound This compound Low-Grade this compound Ore (Sb₂S₃) Leaching Leaching Process This compound->Leaching Solid Ore Reagents Acidic Lixiviant (e.g., HCl + FeCl₃) Reagents->Leaching Aqueous Solution PLS Pregnant Leach Solution (SbCl₃, FeCl₂) Leaching->PLS Oxidative Dissolution Residue Leach Residue (Gangue + Elemental Sulfur) Leaching->Residue Solid Separation Recovery Antimony Recovery (e.g., Precipitation) PLS->Recovery Processing Antimony Antimony Trioxide (Sb₂O₃) or other compounds Recovery->Antimony

Caption: Diagram 2: Acidic Oxidative Leaching of this compound.

Quantitative Data: Acidic Leaching of this compound
Leaching SystemReagent Conc.Temp. (°C)Time (h)S/L RatioSb Extraction (%)Citation
HCl150 g/L HCl8521:599.5[8]
H₂SO₄-NaCl-Fe³⁺0.8-3 M H₂SO₄, 0-3 M NaCl----[10]
HCl/H₂SO₄ Mix5 M8081:487[11]
FeCl₃-HCl---->98[12]
HCl4 M901-62[7]

Protocols: Laboratory-Scale this compound Leaching

The following protocols provide a generalized methodology for conducting batch leaching experiments on low-grade this compound ore.

General Experimental Workflow

Diagram 3: General Workflow for Lab-Scale Leaching Experiments Ore 1. Ore Preparation (Crush, Grind, Sieve) Reactor 3. Leaching (Beaker on Hotplate) Ore->Reactor Lixiviant 2. Lixiviant Prep. (Desired Concentration) Lixiviant->Reactor Separation 4. Solid-Liquid Separation (Filtration) Reactor->Separation Slurry PLS 5. Pregnant Leach Solution (PLS) Analysis Separation->PLS Filtrate Residue 6. Residue Analysis (Optional) Separation->Residue Solid

Caption: Diagram 3: General Workflow for Lab-Scale Leaching Experiments.

Protocol 1: Alkaline Leaching Experiment

1. Materials & Equipment:

  • Low-grade this compound ore, ground to a specific particle size (e.g., <75 μm).

  • Reagents: Sodium hydroxide (NaOH), Sodium sulfide nonahydrate (Na₂S·9H₂O), Deionized water.

  • Equipment: 500 mL glass beaker, hot plate with magnetic stirrer and temperature control, thermometer, magnetic stir bar, filtration apparatus (e.g., vacuum filter with Büchner funnel), analytical instrument (AAS or ICP-OES).

2. Procedure:

  • Ore Preparation: Ensure the this compound ore sample is properly ground and sieved to the desired particle size fraction. Dry the sample before use.

  • Lixiviant Preparation: Prepare 250 mL of the leaching solution. For a 0.25 M NaOH + 0.25 M Na₂S solution, dissolve the calculated amounts of NaOH and Na₂S·9H₂O in deionized water.

  • Leaching:

    • Pour the 250 mL of lixiviant into the 500 mL beaker and place it on the hot plate stirrer.

    • Introduce the magnetic stir bar and begin stirring at a constant rate (e.g., 200 rpm).[1]

    • Heat the solution to the target temperature (e.g., 45 °C) and allow it to stabilize.[1]

    • Add a pre-weighed amount of this compound ore (e.g., 5.0 g) to the solution to start the experiment.[1]

    • Cover the beaker (e.g., with a watch glass) to minimize evaporation.

    • Maintain constant temperature and stirring for the duration of the experiment (e.g., 180 minutes).[1]

  • Separation: After the leaching period, immediately filter the slurry using the vacuum filtration apparatus to separate the pregnant leach solution (PLS) from the solid residue.

  • Analysis:

    • Carefully measure the final volume of the PLS.

    • Dilute a sample of the PLS as required and analyze for antimony concentration using AAS or ICP-OES.

    • Calculate the antimony extraction percentage based on the initial amount of antimony in the ore.

Protocol 2: Acidic (Ferric Chloride) Leaching Experiment

1. Materials & Equipment:

  • Low-grade this compound ore or concentrate, ground to a specific particle size.

  • Reagents: Ferric chloride (FeCl₃), Hydrochloric acid (HCl), Deionized water.

  • Equipment: Same as for the alkaline leaching protocol, preferably conducted in a fume hood due to the acidic nature of the reagents.

2. Procedure:

  • Ore Preparation: Prepare the ore sample as described in the alkaline protocol.

  • Lixiviant Preparation: Prepare the acidic leaching solution. For example, create a solution containing a specific concentration of FeCl₃ in an acidic medium (e.g., 1 M HCl).

  • Leaching:

    • Perform the leaching steps as outlined in the alkaline protocol, adjusting for the specific parameters of the acidic system (e.g., temperature of 50-85 °C).[8][12]

    • Use a pre-determined solid-to-liquid ratio (e.g., 1:5 or 1:8).[8][12]

    • Conduct the experiment for the desired duration (e.g., 1-2 hours).[8][12]

  • Separation: Filter the slurry as described previously. Wash the residue with dilute acid followed by deionized water to recover any remaining soluble antimony.

  • Analysis: Analyze the antimony concentration in the PLS using AAS or ICP-OES and calculate the extraction efficiency.

References

Application Notes & Protocols: Froth Flotation for Stibnite Ore Beneficiation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stibnite (Sb₂S₃) is the primary mineral source of antimony, a critical element with diverse industrial applications, including flame retardants, batteries, and alloys.[1] Froth flotation is the most prevalent and effective technique for concentrating this compound from its ores, separating it from associated gangue minerals. This document provides detailed application notes on the principles of this compound flotation, key process parameters, and standardized laboratory protocols for researchers and professionals in mineral processing.

Application Notes

1. Principle of this compound Flotation

This compound is a sulfide (B99878) mineral that exhibits a degree of natural hydrophobicity, making it amenable to flotation.[1][2] However, to achieve efficient separation and high recovery rates in industrial applications, the use of a specific suite of chemical reagents is essential. The process involves selectively rendering this compound particles hydrophobic so they attach to air bubbles and rise to the surface to form a mineralized froth, while gangue minerals remain in the pulp.

2. Key Reagents in this compound Flotation

The successful flotation of this compound relies on the careful selection and dosage of collectors, activators, depressants, and frothers. The overall practice has often been conservative, relying on traditional reagent schemes.[1][3][4]

  • Collectors: These reagents adsorb onto the this compound surface, rendering it hydrophobic.

    • Xanthates: Alkyl xanthates are the most common collectors for this compound.[1] Long-chain xanthates (e.g., Potassium Amyl Xanthate, Sodium Butyl Xanthate) are generally more effective than short-chain ones, allowing for improved recovery at lower dosages.[1]

    • Dithiophosphates & Dithiocarbamates: These are also effective collectors and can offer better selectivity against other sulfide minerals like pyrite (B73398).[5][6] They are sometimes used in combination with xanthates.[6]

  • Activators: These reagents modify the this compound surface to enhance collector adsorption. Activation is critical when using xanthate collectors.

    • Lead Salts: Lead nitrate (B79036) (Pb(NO₃)₂) and lead acetate (B1210297) (Pb(CH₃COO)₂) are the most widely used and effective activators.[1][7][4] Pb²⁺ ions adsorb onto the this compound surface, creating sites for xanthate attachment.[2]

    • Copper Salts: Copper sulfate (B86663) (CuSO₄) can also be used as an activator, though lead nitrate often shows superior performance at acidic pH.[8]

  • Depressants: These reagents prevent the flotation of unwanted gangue minerals, thereby increasing the grade of the this compound concentrate.

    • For Iron Sulfides (Pyrite, Arsenopyrite): Lime and sodium cyanide are traditional depressants for pyrite.[8][9] A water-soluble zinc-cyanide complex salt has also been effectively used to depress iron sulfides in acidic pulp.[10]

    • For Carbonate/Silicate (B1173343) Gangue: Sodium silicate is commonly used to depress silicate gangue minerals and disperse slimes.[11] Organic depressants like starch can also be employed.[1]

  • pH Regulators: The pulp pH is a critical parameter influencing the action of all reagents.

    • Lime (CaO) or Soda Ash (Na₂CO₃): Used to increase the pulp pH.[8]

    • Sulfuric Acid (H₂SO₄): Used to decrease the pulp pH. An acidic pH range of approximately 3 to 5.5 is often favorable for this compound flotation using conventional xanthate and lead nitrate reagents. However, some processes operate effectively at a neutral or slightly alkaline pH of 7.5 to 9.0.[8][11]

  • Frothers: These reagents stabilize the air bubbles, creating a suitable froth for mineral collection.

    • Pine Oil & MIBC (Methyl Isobutyl Carbinol): These are common frothers used in this compound flotation circuits.[7][12]

3. Critical Process Parameters

  • Particle Size: Achieving the optimal particle size through grinding is crucial. Overgrinding can lead to slime coatings and poor recovery, while coarse particles may not be sufficiently liberated from gangue or may be too heavy to be lifted by air bubbles.[4][8] A typical grind size for flotation is 60% passing 74 micrometers.[2]

  • Pulp Density: The solid-to-liquid ratio affects reagent concentration and particle residence time in the flotation cell. A typical pulp density for flotation is between 30-40% solids by weight.[13]

  • Conditioning Time: Adequate conditioning time after reagent addition is necessary to allow for proper interaction between the reagents and mineral surfaces before flotation.

Data Presentation: Reagents and Process Parameters

Table 1: Typical Reagent Schemes for this compound Flotation

Reagent TypeSpecific ReagentTypical Dosage (g/t)FunctionReference
Activator Lead Nitrate (Pb(NO₃)₂)100 - 500Enhances collector adsorption on this compound[1][2][4]
Copper Sulfate (CuSO₄)100 - 400Alternative activator for this compound[8]
Collector Potassium Amyl Xanthate (PAX)50 - 200Primary hydrophobic agent for this compound[1][2]
Sodium Butyl Xanthate (SBX)100 - 300Primary hydrophobic agent for this compound[1]
Dithiophosphates50 - 150Collector, can improve selectivity[5]
Depressant Sodium Cyanide (NaCN)50 - 250Depresses pyrite and other sulfides[8][10]
Zinc Sulfate (ZnSO₄)200 - 900Depresses sphalerite, used with NaCN[9]
Sodium Silicate (Na₂SiO₃)500 - 2000Depresses silicate gangue, dispersant[11]
Frother Pine Oil / MIBC20 - 100Creates a stable froth[7][12]
pH Regulator Lime (CaO) / Sulfuric Acid (H₂SO₄)As requiredAdjusts pulp pH to optimal range[8]

Table 2: Key Process Parameters for this compound Flotation

ParameterTypical RangeSignificanceReference
Grind Size (P₈₀) 53 - 106 µmEnsures liberation of this compound from gangue minerals.[2]
Pulp pH 4.5 - 9.0Affects surface charge and reagent effectiveness.[10][11]
Pulp Density (% Solids) 30 - 40%Influences slurry viscosity and flotation kinetics.[13]
Conditioning Time 5 - 15 minAllows for reagent adsorption onto mineral surfaces.[10]
Flotation Time 5 - 20 minDetermines recovery and residence time in the cell.[10]

Experimental Protocols

Protocol 1: Bench-Scale Froth Flotation of this compound Ore

1. Objective: To determine the optimal reagent dosages and process conditions for the beneficiation of a this compound ore sample to achieve maximum recovery and concentrate grade.

2. Materials and Equipment:

  • Representative this compound ore sample

  • Jaw crusher, cone crusher, and rod/ball mill

  • Sieve set for particle size analysis

  • Laboratory flotation machine (e.g., Denver D-12) with a 1.5 L or 3.0 L cell

  • pH meter

  • Analytical balance

  • Drying oven

  • Reagents: Lead Nitrate, Potassium Amyl Xanthate (PAX), Sodium Silicate, MIBC, Sulfuric Acid, Lime.

  • Filter press or vacuum filter

3. Ore Preparation:

  • Crush the raw ore sample to 100% passing 2 mm using the jaw and cone crushers.

  • Homogenize the crushed sample and take a representative 1 kg subsample using a riffle splitter.

  • Grind the 1 kg sample in a laboratory ball mill with a specified charge of grinding media and water to achieve the target particle size (e.g., 70% passing 74 µm). The grinding time should be determined from prior grindability tests.

  • Transfer the ground slurry to the flotation cell and dilute with water to the desired pulp density (e.g., 35% solids).

4. Flotation Procedure (Rougher Stage):

  • Place the flotation cell onto the machine and lower the impeller. Start agitation at a set speed (e.g., 1200 rpm).

  • Measure the natural pH of the pulp.

  • Adjust the pH to the target value (e.g., 5.5) by adding H₂SO₄ or lime solution dropwise. Allow 2 minutes for stabilization.

  • Add the depressant (e.g., sodium silicate solution) and condition the pulp for 3 minutes.

  • Add the activator (e.g., lead nitrate solution) and condition for 3 minutes.

  • Add the collector (e.g., PAX solution) and condition for 5 minutes.

  • Add the frother (e.g., MIBC) and condition for 1 minute.

  • Open the air inlet valve to a set flow rate and commence flotation. Collect the froth (concentrate) for a specified time (e.g., 10 minutes).

  • Stop the air and agitation. The remaining pulp constitutes the tailings.

5. Sample Processing and Analysis:

  • Filter, dry, and weigh the collected concentrate and tailings products.

  • Obtain representative samples of the concentrate and tailings for chemical analysis (e.g., XRF or ICP-AES) to determine the antimony (Sb) content.

  • Calculate the metallurgical performance:

    • Grade: % Sb in the product.

    • Recovery (%R): (Mass of concentrate × Grade of concentrate) / (Mass of feed × Grade of feed) × 100.

6. Optimization: Repeat the procedure by systematically varying one parameter at a time (e.g., collector dosage, pH, activator dosage) to evaluate its effect on grade and recovery and determine the optimal conditions.

Mandatory Visualizations

Stibnite_Flotation_Workflow cluster_prep Ore Preparation cluster_flotation Froth Flotation Circuit cluster_products Products Ore Run-of-Mine Ore Crushing Crushing (<2mm) Ore->Crushing Grinding Grinding (P80 <74µm) Crushing->Grinding Pulp Pulp Preparation (35% Solids) Grinding->Pulp Conditioning Conditioning (Reagent Addition) Pulp->Conditioning pH, Depressant, Activator, Collector Rougher Rougher Flotation Conditioning->Rougher Frother, Air Cleaner Cleaner Flotation Rougher->Cleaner Rougher Concentrate Scavenger Scavenger Flotation Rougher->Scavenger Rougher Tailings Cleaner->Rougher Cleaner Tailings Concentrate Final Concentrate Cleaner->Concentrate Cleaner Concentrate Scavenger->Grinding Scavenger Conc. Tailings Final Tailings Scavenger->Tailings Scavenger Tailings

Caption: General workflow for this compound ore beneficiation.

Reagent_Interaction_Pathway cluster_minerals cluster_reagents cluster_outcomes This compound This compound (Sb₂S₃) Collector Collector (e.g., Xanthate) This compound->Collector Enhances adsorption of Gangue Gangue (Pyrite, Quartz, etc.) Hydrophilic Hydrophilic Gangue Gangue->Hydrophilic Remains Activator Activator (e.g., Pb(NO₃)₂) Activator->this compound Adsorbs on surface Hydrophobic Hydrophobic this compound Collector->Hydrophobic Creates Depressant Depressant (e.g., NaCN) Depressant->Gangue Adsorbs, prevents collector action Frother Frother (e.g., MIBC) Air Air Bubbles Frother->Air Stabilizes Froth Mineralized Froth (Concentrate) Air->Froth Lifts to Hydrophobic->Air Attaches to Pulp_Remains Remains in Pulp (Tailings) Hydrophilic->Pulp_Remains

Caption: Reagent interactions in selective this compound flotation.

References

Application Note: Production of Antimony Oxide from Stibnite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the production of antimony oxide (Sb₂O₃) using stibnite (Sb₂S₃) as the primary precursor. This compound is the most abundant and commercially significant antimony mineral.[1][2][3] The conversion of this compound to antimony oxide is a critical step for its use in various industries, including as a flame retardant, a catalyst in PET production, a pigment, and increasingly in biomedical applications.[4][5][6] This note covers the principal pyrometallurgical and hydrometallurgical extraction routes, offering detailed protocols, comparative data, and safety considerations for laboratory and pilot-scale production.

Applications of Antimony Oxide

Antimony trioxide (Sb₂O₃) is the most commercially important compound of antimony. Its applications span multiple sectors:

  • Flame Retardants: The primary application of Sb₂O₃ is as a synergist with halogenated compounds in flame retardants for plastics, textiles, and coatings.[1][2][5][6]

  • Catalysis: It serves as an effective catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET).[4]

  • Glass and Ceramics Industry: It is used as a decolorizing and refining agent in glass manufacturing to improve clarity.[4] In ceramics, it is used as an opacifier.

  • Pigments: Antimony oxide nanoparticles are used in pigments and coatings to provide UV protection and enhance color.[4]

  • Biomedical and Drug Development: Antimony compounds have been investigated for various biomedical applications. Nanoparticles are being explored for use in drug delivery systems, as imaging agents, and in cancer therapy.[4] Recent studies have also demonstrated the use of antimony oxides in electrochemical sensors for detecting antibiotic drugs like Sulfadiazine.[7]

Production Methodologies: An Overview

The extraction of antimony and production of antimony oxide from this compound concentrate is primarily achieved through two main routes: pyrometallurgy and hydrometallurgy.[8][9] A combination of these, known as a hydro-pyrometallurgical process, is also being explored to improve efficiency and reduce environmental impact.[10][11]

  • Pyrometallurgy: These high-temperature methods involve roasting the this compound concentrate.[8][12] The most common approach is volatilization roasting, where this compound is oxidized to volatile antimony trioxide (Sb₂O₃), which is then collected.[1][13][14]

  • Hydrometallurgy: These methods use aqueous solutions to leach antimony from the ore.[8] They can be broadly categorized into acidic and alkaline leaching processes and are often considered more environmentally friendly due to lower SO₂ emissions.[8][12]

G cluster_0 This compound Ore Processing cluster_1 Conversion Pathways cluster_2 Refining & Final Product Ore This compound Ore (Sb₂S₃) Beneficiation Crushing, Grinding, Flotation Ore->Beneficiation Concentrate This compound Concentrate (≥60% Sb) Beneficiation->Concentrate Pyro Pyrometallurgy (Roasting) Concentrate->Pyro High Temp Hydro Hydrometallurgy (Leaching) Concentrate->Hydro Aqueous Crude Crude Sb₂O₃ / Antimony Intermediate Pyro->Crude Hydro->Crude Purification Purification/ Crystallization Crude->Purification FinalProduct High-Purity Antimony Oxide (Sb₂O₃) Purification->FinalProduct

Caption: Overall workflow for antimony oxide production from this compound ore.

Experimental Protocols

Protocol 1: Pyrometallurgical Production via Oxidizing Roast

This protocol describes the conversion of this compound to antimony trioxide via volatilization roasting, a common industrial method.[1][14] The process relies on heating this compound in the presence of air to form volatile Sb₂O₃.

Methodology:

  • Preparation: Obtain a finely ground this compound (Sb₂S₃) concentrate. The ignition point of this compound is around 200-300°C.[15][16]

  • Roasting: Place the this compound concentrate in a furnace with controlled air supply.

  • Initial Heating: Slowly raise the temperature to approximately 350°C.[15] During this phase, continuously rabble (stir) the charge to prevent caking. The primary reaction is: 2 Sb₂S₃ + 9 O₂ → 2 Sb₂O₃↑ + 6 SO₂↑

  • Temperature Increase: Once a significant portion of the sulfide (B99878) has been oxidized, the temperature can be raised to 450-560°C to ensure complete conversion and volatilization of the Sb₂O₃.[15][17]

  • Collection: The volatilized antimony trioxide (as Sb₄O₆ in the gas phase) and sulfur dioxide are passed through a cooling and collection system (e.g., baghouse or electrostatic precipitator) to recover the solid Sb₂O₃ powder.[13]

  • Purification (Optional): The collected crude oxide can be further purified by sublimation (fuming) to achieve higher purity.[17]

Key Parameters for Roasting:

Parameter Value Reference
Ignition Temperature 290 - 430°C (grain size dependent) [16]
Initial Roasting Temp. ~350°C [15]
Final Roasting Temp. 450 - 560°C [15][17]
Product Formed Antimony Trioxide (Sb₂O₃) [15]

| Byproduct | Sulfur Dioxide (SO₂) |[17] |

Protocol 2: Hydrometallurgical Production via Acidic Leaching

This protocol details an environmentally friendlier hydrometallurgical process using an acidic ferric chloride (FeCl₃) lixiviant to extract antimony, which is subsequently converted to antimony oxide.[18][19]

G Concentrate This compound Concentrate (Sb₂S₃) Leaching 1. Oxidative Leaching (FeCl₃, HCl) Concentrate->Leaching Filtration1 2. Solid-Liquid Separation (Filtration) Leaching->Filtration1 Leachate Leachate (contains SbCl₃, FeCl₂) Filtration1->Leachate Liquid Residue Residue (Elemental Sulfur, Gangue) Filtration1->Residue Solid Hydrolysis 3. Hydrolysis (Dilution with H₂O) Leachate->Hydrolysis Precipitate Antimony Oxychloride (SbOCl) Precipitate Hydrolysis->Precipitate Neutralization 4. Neutralization & Conversion (e.g., with NH₄OH) Precipitate->Neutralization Drying 5. Washing & Drying Neutralization->Drying FinalProduct Antimony Oxide (Sb₂O₃) Drying->FinalProduct

Caption: Workflow for the hydrometallurgical production of Sb₂O₃.

Methodology:

  • Leaching:

    • Prepare a leaching solution of ferric chloride (FeCl₃) in an acidic medium (e.g., HCl).

    • In a Pyrex glass beaker placed on a hot plate, add the this compound concentrate to the leaching solution.[18]

    • Heat the mixture to the optimal temperature (e.g., 50°C) and stir for a set duration (e.g., 1 hour).[19] The reaction proceeds as: Sb₂S₃ + 6 FeCl₃ → 2 SbCl₃ + 6 FeCl₂ + 3 S

  • Purification of Leachate:

    • Separate the resulting slurry by filtration to remove solid elemental sulfur and other gangue materials.

    • The liquid phase contains antimony (III) chloride (SbCl₃).

  • Hydrolysis and Precipitation:

    • Slowly add the purified SbCl₃ solution to deionized water while stirring. This causes the hydrolysis of SbCl₃ to antimony oxychloride (SbOCl).[12] SbCl₃ + H₂O ⇌ SbOCl↓ + 2 HCl

    • Control the pH to between 1 and 2 to facilitate precipitation.[12]

  • Conversion to Oxide:

    • Filter the SbOCl precipitate.

    • The precipitate can be converted to Sb₂O₃ by neutralization (e.g., with ammonia (B1221849) solution) followed by washing and drying.[20] Alternatively, direct calcination can be employed.

  • Final Product: The resulting white powder is antimony trioxide (Sb₂O₃). A purity of 99.70% with a 90.72% yield has been reported using this type of process.[18]

Comparative Data of Production Methods

The choice of method depends on the this compound grade, desired product purity, economic factors, and environmental regulations.

Method TypeSpecific ProcessKey ReagentsTemperatureAntimony Recovery/ExtractionProduct PurityReference
Pyrometallurgy Volatilization RoastingAir (Oxygen)500 - 1000°CHigh (volatilized)~99.4% (after refining)
Pyrometallurgy Low-Temp SmeltingFe₂O₃ (sulfur-fixing)850°C91.48%96.00% (crude Sb)[21][22]
Hydrometallurgy Acidic LeachingFeCl₃ / HCl50°C98.53%99.70% (Sb₂O₃)[18][19]
Hydrometallurgy Alkaline LeachingNaOH / Na₂S25 - 100°C70 - 95%>99% (after electrowinning)[8][23]
Hydro-Pyro Chlorination & RoastingNaCl160 - 400°C~80% (leaching step)98% (after electrowinning)[11]

Safety and Handling

This compound (Antimony Trisulfide):

  • Minimize dust generation and accumulation.[24]

  • Use in a well-ventilated area or under a chemical fume hood.[25]

  • While generally stable and poorly soluble, avoid ingestion and inhalation.[25][26] Always wash hands thoroughly after handling.[24][26]

Antimony Oxide (Sb₂O₃):

  • Potential for toxic fumes (antimony oxide or stibine (B1205547) gas) under fire conditions.[27]

  • Avoid creating dust. Use adequate ventilation and personal protective equipment (PPE), including respiratory protection.[27]

Process Hazards:

  • Pyrometallurgy: Generates toxic sulfur dioxide (SO₂) gas, which requires appropriate off-gas treatment. High temperatures present a significant burn risk.

  • Hydrometallurgy: Acid leaching involves corrosive acids (e.g., HCl) and can produce toxic hydrogen sulfide (H₂S) gas.[8] Alkaline leaching uses caustic solutions. All wet processes require careful management of wastewater.

Researchers should always consult the specific Material Safety Data Sheet (MSDS) for all chemicals used and wear appropriate PPE, including safety glasses, gloves, and lab coats.[24][25]

References

Application Note & Protocol: Quantitative Analysis of Stibnite in Ores using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and mineral processing professionals.

Introduction:

Stibnite (Sb₂S₃) is the primary ore of antimony, a critical element in various industrial applications. Traditional methods for quantifying this compound content in ores, such as chemical analysis, are often time-consuming and destructive.[1][2] Raman spectroscopy offers a rapid, non-destructive alternative for the quantitative analysis of this compound, providing real-time or near-real-time feedback for process control in mining and mineral processing operations like froth flotation.[1][3][4] This application note details the protocols for quantitative analysis of this compound in ore samples using Raman spectroscopy coupled with chemometric techniques.

Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a material based on its molecular vibrations.[5][6] The intensity of the Raman signal is proportional to the concentration of the analyte, enabling quantitative analysis. For complex matrices like ores, multivariate calibration models are necessary to correlate the Raman spectra with the this compound concentration.[1][4]

Key Advantages of Raman Spectroscopy for this compound Analysis:

  • Rapid and Non-destructive: Analysis can be performed in seconds to minutes with minimal or no sample preparation.[4][5]

  • High Specificity: Provides distinct spectral fingerprints for different minerals, allowing for selective quantification.

  • Amenable to In-situ and Online Monitoring: Fiber optic probes can be used for real-time analysis in industrial settings.[7][8]

Experimental Protocols

This section outlines the detailed methodology for the quantitative analysis of this compound in ore samples.

Sample Preparation

The goal of sample preparation is to obtain a representative surface for Raman analysis.

  • Solid Ore Samples:

    • Cut a representative section from the bulk ore sample.

    • If necessary, create a polished section by mounting the sample in an epoxy resin and polishing the surface to a fine finish (e.g., using diamond paste). This is crucial for micro-Raman analysis to ensure a flat surface and minimize scattering variations.

    • For rapid analysis, a fresh, clean, and relatively flat fracture surface can also be used, though this may introduce more variability.

  • Powdered Ore Samples/Froth Flotation Samples:

    • Collect a representative sample from the process stream (e.g., raw ore feed, concentrate, tailings).[4]

    • Press the powder into a pellet using a hydraulic press to create a uniform and flat surface.

    • Alternatively, place the powder in a sample holder and level the surface.

    • For froth samples, which are a mixture of solids, liquids, and air, a specialized setup may be needed to acquire spectra from the froth layer.[1][3]

Raman Spectroscopy Parameters

The following are typical instrument settings for this compound analysis. These may need to be optimized for the specific instrument and sample characteristics.

  • Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a microscope or a fiber optic probe.

  • Laser Wavelength: 532 nm or 785 nm are commonly used. A 532 nm laser generally provides a stronger Raman signal but may also induce fluorescence in some gangue minerals.[9][10] A 785 nm laser can help mitigate fluorescence.

  • Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to avoid sample damage, as this compound can be sensitive to laser-induced transformation.[11] A typical starting point is 1-10 mW at the sample.

  • Objective Lens (for micro-Raman): A 10x, 20x, or 50x objective can be used. Higher magnification objectives provide better spatial resolution but a smaller analysis area.

  • Spectral Range: 100 - 400 cm⁻¹, which covers the primary Raman bands of this compound.[12]

  • Acquisition Time and Accumulations: An integration time of 1-10 seconds with 5-10 accumulations is a good starting point. This can be adjusted to improve the signal-to-noise ratio.[1]

  • Spatial Averaging: To account for sample heterogeneity, it is recommended to collect spectra from multiple points on the sample surface and average them.[4]

Data Acquisition and Preprocessing
  • Calibration: Calibrate the spectrometer using a standard reference material (e.g., silicon wafer, polystyrene) to ensure wavenumber accuracy.

  • Spectrum Acquisition: Collect Raman spectra from the prepared samples.

  • Data Preprocessing: Raw Raman spectra often require preprocessing to remove unwanted variations and enhance the signal of interest.[2][4] Common preprocessing steps include:

    • Cosmic Ray Removal: Apply a filter to remove sharp spikes caused by cosmic rays.

    • Smoothing: Use a Savitzky-Golay or other smoothing filter to reduce noise.

    • Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fitting, asymmetric least squares) to remove the fluorescence background.[2]

    • Normalization: Normalize the spectra (e.g., vector normalization, standard normal variate) to correct for variations in signal intensity due to factors like laser power fluctuations or changes in sample-probe distance.[4]

Quantitative Model Development

A multivariate calibration model is required to correlate the preprocessed Raman spectra with the known this compound concentrations (determined by a reference method like ICP-AES or XRF).

  • Reference Analysis: Accurately determine the this compound concentration in a set of calibration samples using a reliable reference method.

  • Calibration and Validation Sets: Divide the samples into a calibration set (for building the model) and a validation set (for testing the model's predictive ability).[4]

  • Model Building: Use a chemometric method to build the calibration model. Common methods include:

    • Partial Least Squares (PLS) Regression: A widely used linear regression method for spectroscopic data.[1][4]

    • Locally Weighted Partial Least Squares (LW-PLS): An extension of PLS that can handle non-linearities.[1][3]

    • Genetic Algorithm (GA) combined with Artificial Neural Networks (ANN) or Support Vector Regression (SVR): These non-linear methods can provide more accurate models when the relationship between spectra and concentration is complex.[4]

  • Model Validation: Evaluate the performance of the model using the validation set. Key performance metrics include:

    • Coefficient of Determination (R²): Should be close to 1 for a good correlation.

    • Root Mean Square Error of Calibration (RMSEC) and Prediction (RMSEP): Should be as low as possible.

Data Presentation

The performance of different quantitative models for this compound analysis is summarized below.

Model TypePreprocessing StepsR² (Calibration)R² (Validation)RMSEC (%)RMSEP (%)Reference
PLS (Full Spectrum)Smoothing, Baseline Correction, Normalization0.80530.75610.35520.3927[4]
GA-ANNSmoothing, Baseline Correction, Normalization0.93690.92190.20380.2196[4]
LW-PLSSmoothing, Baseline CorrectionNot ReportedNot ReportedNot ReportedNot Reported[3]

Visualizations

Experimental Workflow for Quantitative Analysis

G cluster_0 Sample Handling cluster_1 Data Acquisition cluster_2 Data Processing & Modeling cluster_3 Analysis & Output A Ore Sample Collection B Sample Preparation (e.g., Polishing, Pressing) A->B C Raman Spectroscopy B->C D Acquire Raman Spectra C->D E Spectral Preprocessing (Baseline Correction, Smoothing) D->E F Chemometric Model Building (e.g., PLS, GA-ANN) E->F G Model Validation F->G H Quantitative Prediction of this compound Content G->H G cluster_data Data Sets A Raw Raman Spectra C Data Splitting A->C B Reference this compound Concentrations (e.g., from XRF) B->C Cal_Spec Calibration Spectra D Model Training Cal_Spec->D Val_Spec Validation Spectra E Model Evaluation Val_Spec->E Cal_Conc Calibration Concentrations Cal_Conc->D Val_Conc Validation Concentrations Val_Conc->E C->Cal_Spec C->Val_Spec C->Cal_Conc C->Val_Conc F Quantitative Model D->F G Performance Metrics (R², RMSEP) E->G F->E

References

Application Notes and Protocols: Stibnite in Pyrotechnics and Friction-Reducing Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of stibnite (antimony trisulfide, Sb₂S₃) in pyrotechnic compositions and friction-reducing materials. The information is intended to guide researchers and professionals in the formulation, preparation, and testing of this compound-containing products.

Section 1: this compound in Pyrotechnic Applications

This compound, a mineral form of antimony trisulfide, is a key ingredient in various pyrotechnic compositions. It primarily functions as a fuel and a special effects enhancer, contributing to the visual and auditory characteristics of fireworks.[1][2] Its two common forms, "Chinese needle" (acicular crystals) and "dark pyro" (amorphous powder), are used for different effects.[2][3]

Key Applications in Pyrotechnics
  • Glitter Effects: The "Chinese needle" form of this compound is widely used to create long-lasting, shimmering glitter effects in fireworks.[2][3] During combustion, antimony trisulfide decomposes and releases particles that reflect light, creating a glittering or shimmering effect.[4]

  • Flash Powders: The "dark pyro" form of this compound increases the sensitivity and sharpens the report (the loud bang) of flash powders.[3][5] Flash powders are pyrotechnic compositions that burn very quickly to produce a bright flash of light and a loud noise.

  • Fountain Compositions: this compound is also utilized in fountain compositions to produce specific visual effects.[5]

  • White Stars: It is a primary component in potassium perchlorate-based white star compositions.[5]

Quantitative Data: Pyrotechnic Formulations

The following tables summarize common pyrotechnic formulations containing this compound. Proportions are given in parts by weight.

Table 1: this compound-Based Glitter Compositions

Composition NamePotassium NitrateAntimony Trisulfide (Chinese Needle)Charcoal (Airfloat)SulfurAluminumDextrin (B1630399)Other
Winokur #6 (White Glitter) 53%16%13%9%4.5% (-325 mesh)4.5%
Weingart Golden Twinkler #2 -24.43% (Dark Pyro)--4.58% (mixed)6.87%Sodium Oxalate: 6.11%
Winokur #9 (White Glitter) 35%9%10%10%12% (Magnalium -200 mesh)-Barium Nitrate: 20%

Data sourced from Pyrolife and other pyrotechnic resources.[1][4]

Table 2: this compound-Based Flash Powder Compositions

Composition NamePotassium PerchlorateAluminum (Dark Pyro)Antimony TrisulfideSulfur
Perchlorate-Based Flash #13 50.0%31.0%16.0%3.0%

Data sourced from CannonFuse.com.[6]

Experimental Protocols: Pyrotechnics

1.3.1. Protocol for Preparation of Pyrotechnic Stars (Wet Method)

Objective: To prepare pyrotechnic stars containing this compound for glitter effects.

Materials:

  • Potassium Nitrate ( finely powdered)

  • Antimony Trisulfide ("Chinese needle" form, finely powdered)

  • Charcoal (airfloat)

  • Sulfur (powdered)

  • Aluminum powder (-325 mesh)

  • Dextrin (binder)

  • Water or a water/alcohol mixture (75/25)

Procedure:

  • Dry Mixing: Individually screen each of the dry ingredients (potassium nitrate, antimony trisulfide, charcoal, sulfur, and aluminum) through a fine-mesh screen to remove any clumps and ensure a homogenous particle size.

  • Blending: In a non-sparking container, thoroughly mix the dry ingredients. A common method is the "diaper method," where the components are placed on a large sheet of paper and gently rolled and folded to mix.

  • Binder Addition: In a separate container, dissolve the dextrin in warm water or the water/alcohol mixture to create a paste-like binder solution.

  • Granulation: Slowly add the binder solution to the dry powder mixture while stirring continuously. The goal is to achieve a damp, crumbly consistency, similar to damp sawdust. Avoid over-wetting the composition.

  • Star Formation:

    • Cut Stars: Press the damp composition into a flat cake and cut it into small cubes of the desired star size.

    • Rolled Stars: Start with a small core (e.g., a lead shot or a small piece of dried composition) and tumble it in a pan while alternately spraying with the binder solution and dusting with the dry composition until the desired star size is reached.

  • Drying: Spread the finished stars on a drying screen in a well-ventilated, warm, and dry location, away from any sources of ignition. Drying may take several days. Ensure the stars are completely dry before use.

  • Priming: Once dry, the stars may need to be primed with a more easily ignitable composition to ensure reliable ignition in the firework device.

1.3.2. Protocol for Burn Rate Testing (Simplified Strand Test)

Objective: To determine the linear burn rate of a pyrotechnic composition at atmospheric pressure.

Materials:

  • Dried and powdered pyrotechnic composition

  • Small-diameter, non-flammable tubes (e.g., paper or cardboard tubes)

  • Pressing equipment (e.g., a hydraulic press or an arbor press)

  • Ignition source (e.g., a fuse or an electric match)

  • High-speed camera or a video camera with a frame-counting function

  • Ruler or a calibrated scale

Procedure:

  • Sample Preparation: Press a known weight of the pyrotechnic composition into a tube of known length and internal diameter to a specific, consistent density.

  • Setup: Secure the filled tube (the "strand") in a horizontal or vertical position. Place a ruler alongside the strand for scale.

  • Ignition and Recording: Position the camera to have a clear view of the entire length of the strand. Start recording and ignite one end of the strand.

  • Data Analysis:

    • Review the video frame by frame.

    • Note the frame number when the flame first appears at the start of the strand.

    • Note the frame number when the flame reaches the end of the strand.

    • Calculate the total burn time by dividing the number of frames by the camera's frame rate (e.g., 30 frames per second).

    • Measure the length of the composition within the tube.

    • Calculate the linear burn rate using the formula: Burn Rate (mm/s) = Length of Composition (mm) / Burn Time (s)

  • Replication: Repeat the test multiple times to ensure the consistency of the results and calculate an average burn rate.

Signaling Pathway and Workflow Diagrams

Pyrotechnic_Combustion_Glitter Pyrotechnic_Composition Pyrotechnic Composition (this compound, Oxidizer, Fuel, Binder) Ignition Ignition Pyrotechnic_Composition->Ignition Combustion_Reaction Primary Combustion (Rapid Oxidation-Reduction) Ignition->Combustion_Reaction Decomposition This compound (Sb2S3) Decomposition Combustion_Reaction->Decomposition Light_Reflection Light Reflection from Particulates Decomposition->Light_Reflection Glitter_Effect Visible Glitter Effect Light_Reflection->Glitter_Effect

Caption: Combustion pathway for a this compound-based glitter effect.

Pyrotechnic_Star_Preparation_Workflow cluster_0 Dry Components Preparation cluster_1 Wet Processing cluster_2 Star Formation and Finishing Screen_Ingredients Screen Individual Dry Ingredients (this compound, Oxidizer, Fuel) Mix_Dry Thoroughly Mix Dry Ingredients Screen_Ingredients->Mix_Dry Granulate Granulate Mixture with Binder Mix_Dry->Granulate Prepare_Binder Prepare Dextrin Binder Solution Prepare_Binder->Granulate Form_Stars Form Stars (Cut or Rolled) Granulate->Form_Stars Dry_Stars Dry Stars Completely Form_Stars->Dry_Stars Prime_Stars Prime Stars for Ignition Dry_Stars->Prime_Stars

Caption: Experimental workflow for preparing pyrotechnic stars.

Section 2: this compound in Friction-Reducing Materials

This compound is incorporated into friction materials, most notably in automotive brake linings, where it functions as a solid lubricant.[1][7] Its primary role is to stabilize the friction coefficient, particularly at elevated temperatures, and to reduce wear.

Key Applications in Friction-Reducing Materials
  • Brake Pads and Linings: this compound is a common component in semi-metallic and non-asbestos organic (NAO) brake friction materials.[7]

  • High-Temperature Lubrication: It improves the fade resistance of brakes by forming a stable transfer film on the surface of the brake disc at high temperatures. This film helps to maintain a consistent braking performance under demanding conditions.

  • Friction Stability: The presence of this compound contributes to a more stable friction coefficient across a range of operating temperatures and pressures.[7]

Quantitative Data: Friction Material Formulations and Performance

The following table presents an example of a brake pad formulation containing this compound and its corresponding tribological properties. Direct comparative data showing the effect of varying this compound percentages is limited in publicly available literature.

Table 3: Example of a this compound-Containing Brake Pad Formulation and Performance

ComponentFunctionWeight Percentage (%)
ResinBinder13-18
FiberglassReinforcement6-24
Inorganic FiberReinforcement8-16
Antimony Trisulfide Solid Lubricant Not specified
Other Fillers and ModifiersVariousVaries
Performance Data
Normal Friction Coefficient 0.364
Hot Friction Coefficient 0.352
Wear Rate (% weight loss) 1.67%

Data adapted from a study on a new semi-metallic brake pad evaluated according to SAE J661. While the exact percentage of antimony trisulfide was not provided in this specific public document, it was listed as a key ingredient in the formulation.

Experimental Protocols: Friction-Reducing Materials

2.3.1. Protocol for Preparation of Semi-Metallic Brake Pad Samples

Objective: To prepare semi-metallic brake pad samples with a this compound-containing formulation for tribological testing.

Materials:

  • Phenolic resin (binder)

  • Steel fibers (reinforcement)

  • Graphite (lubricant)

  • This compound (antimony trisulfide) powder (lubricant)

  • Other fillers and abrasives (e.g., barium sulfate, iron powder)

  • Mixing equipment (e.g., a high-speed mixer)

  • Hydraulic press with a heated mold

  • Curing oven

Procedure:

  • Component Weighing: Accurately weigh each component of the brake pad formulation according to the desired weight percentages.

  • Dry Mixing: In a high-speed mixer, blend the powdered and fibrous components for a specified duration (e.g., 5-10 minutes) to ensure a homogeneous mixture.

  • Molding:

    • Preheat the mold to the specified molding temperature (e.g., 150-170°C).

    • Place the mixed formulation into the mold.

    • Apply a specific pressure (e.g., 15-20 MPa) for a set time (e.g., 5-10 minutes) to compact and cure the material.

  • Post-Curing: Remove the brake pad preform from the mold and place it in a curing oven. The post-curing process typically involves a stepped temperature increase (e.g., 1 hour at 150°C, 1 hour at 180°C, and 2 hours at 200°C) to fully cross-link the phenolic resin and ensure the thermal stability of the composite.

  • Finishing: After cooling, the brake pad samples can be ground to the final desired dimensions for testing.

2.3.2. Protocol for Friction and Wear Testing (Based on SAE J2522 - AK Master Test)

Objective: To evaluate the friction performance and wear characteristics of a this compound-containing brake pad using a brake dynamometer.

Apparatus:

  • Inertia brake dynamometer

  • Brake caliper and rotor assembly

  • Data acquisition system to measure torque, pressure, temperature, and rotational speed

Procedure: The SAE J2522 standard, often referred to as the AK Master test, is a comprehensive procedure that simulates a wide range of braking conditions. A simplified overview is provided below. The full standard should be consulted for detailed test parameters.

  • Sample Installation: Mount the brake pad and rotor onto the dynamometer.

  • Bedding-in: Perform a series of initial brake applications at moderate temperatures and pressures to allow the brake pad and rotor surfaces to conform to each other.

  • Effectiveness Tests: Conduct a series of brake applications at various initial rotor temperatures, brake pressures, and speeds to determine the friction coefficient under different operating conditions.

  • Fade and Recovery Tests:

    • Fade: Perform a series of high-temperature brake applications to evaluate the material's resistance to "fade," which is the loss of friction at elevated temperatures.

    • Recovery: After the fade test, conduct a series of brake applications at moderate temperatures to assess the material's ability to recover its original friction characteristics.

  • Wear Measurement: The wear of the brake pad is determined by measuring the change in its thickness and/or weight before and after the entire test sequence.

  • Data Analysis: The collected data is used to plot the friction coefficient as a function of temperature, pressure, and speed. The wear rate is calculated based on the material loss.

Signaling Pathway and Workflow Diagrams

Friction_Reduction_Mechanism Brake_Application Brake Application (Pressure and Heat Generation) Stibnite_Decomposition This compound (Sb2S3) and other components react at high temperature Brake_Application->Stibnite_Decomposition Transfer_Film_Formation Formation of a Lubricating Transfer Film on Rotor Surface Stibnite_Decomposition->Transfer_Film_Formation Friction_Stabilization Stabilized Friction Coefficient Transfer_Film_Formation->Friction_Stabilization Wear_Reduction Reduced Wear Rate Transfer_Film_Formation->Wear_Reduction Improved_Performance Improved High-Temperature Braking Performance Friction_Stabilization->Improved_Performance Wear_Reduction->Improved_Performance

Caption: Mechanism of this compound as a solid lubricant in brake pads.

Brake_Pad_Testing_Workflow Sample_Preparation Prepare Brake Pad Sample (Mixing, Molding, Curing) Dynamometer_Setup Install Sample on Brake Dynamometer Sample_Preparation->Dynamometer_Setup Bedding_In Bedding-in Procedure Dynamometer_Setup->Bedding_In Effectiveness_Tests Effectiveness Tests (Varying Speed, Temp, Pressure) Bedding_In->Effectiveness_Tests Fade_Recovery_Tests Fade and Recovery Tests Effectiveness_Tests->Fade_Recovery_Tests Wear_Measurement Measure Pad Wear (Thickness/Weight Loss) Fade_Recovery_Tests->Wear_Measurement Data_Analysis Analyze Friction Coefficient and Wear Rate Data Wear_Measurement->Data_Analysis

Caption: Workflow for testing brake pad friction materials.

References

Troubleshooting & Optimization

Stibnite Solar Cell Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stibnite (Sb₂S₃)-based solar cells. This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common experimental issues and providing answers to frequently asked questions related to the efficiency and stability of these devices.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the fabrication and characterization of this compound solar cells in a question-and-answer format.

Issue 1: Low Power Conversion Efficiency (PCE)

Q: My this compound solar cell shows very low overall efficiency. What are the likely causes and how can I improve it?

A: Low Power Conversion Efficiency (PCE) is a common issue that can stem from several factors throughout the fabrication and processing of the solar cell. The primary determinants of PCE are the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). A deficiency in one or more of these parameters will lead to a low PCE.

To troubleshoot low PCE, it is essential to systematically evaluate each stage of your experimental process. Key areas to investigate include the quality of the this compound absorber layer, the effectiveness of the buffer layer, and the overall device architecture. For instance, the choice of buffer layer material and its thickness can significantly impact device performance. Additionally, post-deposition treatments, such as annealing, play a crucial role in improving the crystallinity and morphology of the this compound film, which in turn affects efficiency.

Issue 2: Low Open-Circuit Voltage (Voc)

Q: I am observing a significantly lower Voc than expected. What factors contribute to this, and what are the potential solutions?

A: A low open-circuit voltage (Voc) is often attributed to high recombination rates within the solar cell. This can occur at the interface between the this compound absorber layer and the electron transport layer (ETL) or hole transport layer (HTL), or within the bulk of the this compound film itself. Pinholes or defects in the this compound film can create shunt pathways, leading to a drop in Voc.

Potential Solutions:

  • Improve Film Quality: Focus on deposition techniques that yield dense, pinhole-free this compound films.

  • Interface Passivation: Introduce a suitable buffer layer, such as CdS or ZnO, to reduce interfacial recombination. The thickness and deposition method of the buffer layer are critical parameters to optimize.

  • Reduce Bulk Defects: Optimize annealing conditions (temperature and duration) to enhance the crystallinity and reduce defect density in the this compound layer.

Issue 3: Low Short-Circuit Current Density (Jsc)

Q: My device has a very low Jsc. What could be the reasons, and how can I enhance it?

A: Low short-circuit current density (Jsc) can be a result of several factors, including poor light absorption, inefficient charge carrier collection, and high series resistance.

Potential Solutions:

  • Optimize Absorber Layer Thickness: The thickness of the this compound film should be sufficient to absorb a significant portion of the incident sunlight. However, an excessively thick film can lead to increased recombination.

  • Enhance Light Trapping: Employing nanostructured substrates can increase the optical path length within the absorber layer, leading to improved light absorption.

  • Improve Charge Transport: The crystal orientation of the this compound film can influence charge transport. Deposition techniques that promote a favorable crystal orientation are beneficial.

  • Reduce Series Resistance: Ensure good ohmic contacts between the different layers of the solar cell.

Issue 4: Low Fill Factor (FF)

Q: The fill factor of my this compound solar cell is poor. What are the common causes and how can I improve it?

A: A low fill factor (FF) is typically caused by high series resistance, low shunt resistance, or a combination of both. High series resistance impedes the flow of current out of the cell, while low shunt resistance provides an alternative path for the current, reducing the power delivered to the external circuit.

Potential Solutions:

  • Minimize Series Resistance: Optimize the conductivity of the transparent conducting oxide (TCO) and ensure good electrical contacts between all layers.

  • Maximize Shunt Resistance: Reduce leakage currents by fabricating a high-quality, uniform this compound film with minimal pinholes or defects.

  • Improve Junction Quality: A well-formed p-n junction with low recombination rates is essential for a high FF.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for depositing this compound thin films, and how do they compare?

A1: The most prevalent methods for this compound (Sb₂S₃) thin film deposition in solar cell fabrication are Chemical Bath Deposition (CBD), Vapor Transport Deposition (VTD), and Hydrothermal Synthesis. Each method has its advantages and challenges.

  • Chemical Bath Deposition (CBD): This is a solution-based method that is cost-effective and allows for large-area deposition. It can produce uniform and thin films.[1] However, controlling the reaction kinetics to achieve high-quality films can be challenging.

  • Vapor Transport Deposition (VTD): VTD is a vacuum-based technique that can yield high-purity and crystalline films with good control over thickness and morphology.[2] It is generally a higher-temperature process compared to CBD.

  • Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure. It can produce well-defined nanostructures, which can be beneficial for light absorption and charge collection.

Q2: How does the annealing temperature affect the performance of this compound solar cells?

A2: Annealing is a critical post-deposition step that significantly influences the properties of the this compound film and, consequently, the solar cell's performance. The annealing temperature affects the film's crystallinity, grain size, and defect density. Generally, increasing the annealing temperature can improve the crystallinity and grain size of the this compound film, which often leads to enhanced charge transport and higher efficiency. However, excessively high temperatures can lead to the decomposition of the material or the formation of undesirable phases, which can be detrimental to device performance. Therefore, optimizing the annealing temperature is crucial for achieving high-efficiency this compound solar cells.[3][4]

Q3: What is the role of the buffer layer in a this compound solar cell, and what are some commonly used materials?

A3: The buffer layer, typically an n-type semiconductor, is a critical component in a this compound solar cell, positioned between the p-type this compound absorber layer and the transparent conducting oxide (TCO). Its primary functions are to form a p-n heterojunction, facilitate electron transport while blocking holes, and passivate the interface to reduce recombination. Commonly used buffer layer materials for this compound solar cells include cadmium sulfide (B99878) (CdS), zinc sulfide (ZnS), and titanium dioxide (TiO₂). The choice of buffer material and its properties, such as thickness and band alignment with this compound, are crucial for device performance.[5][6]

Q4: What are the main stability concerns for this compound-based solar cells?

A4: The long-term stability of this compound solar cells is a key challenge for their commercialization. Like many emerging photovoltaic technologies, they can be susceptible to degradation under environmental stressors such as:

  • Moisture and Oxygen: Exposure to ambient air can lead to the degradation of the this compound material and other layers in the device.

  • Thermal Stress: High operating temperatures can accelerate degradation processes.

  • UV Light: Prolonged exposure to ultraviolet radiation can cause photochemical degradation of the materials.

Encapsulation techniques are often employed to protect the solar cell from these environmental factors and improve its operational lifetime. Stability testing under controlled conditions, such as damp heat and thermal cycling, is essential to evaluate the long-term performance of encapsulated devices.[7][8][9][10]

Data Presentation

Table 1: Impact of Annealing Temperature on this compound Solar Cell Performance

Annealing Temperature (°C)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
As-deposited0.5515.2554.6Fictional Example
2500.6218.5606.9Fictional Example
3000.6820.1658.9Fictional Example
3500.6519.5627.9Fictional Example

Note: The data in this table is illustrative and intended to show the general trend of how annealing temperature can affect performance. Actual results will vary depending on the specific experimental conditions.

Table 2: Comparison of Different Buffer Layers for this compound Solar Cells

Buffer LayerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
CdS0.6521.0689.3Fictional Example
ZnS0.6219.8658.0Fictional Example
TiO₂0.6018.5637.0Fictional Example
CdS/ZnS (Dual Layer)0.6721.57010.1Fictional Example

Note: This table provides a simplified comparison. The optimal buffer layer depends on various factors including the deposition method and the properties of the this compound absorber layer.[5][6]

Experimental Protocols

Protocol 1: Fabrication of this compound (Sb₂S₃) Thin Film via Chemical Bath Deposition (CBD)

  • Substrate Preparation:

    • Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone (B3395972), and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen stream.

    • Treat the substrates with UV-Ozone for 20 minutes prior to deposition.

  • Precursor Solution Preparation:

    • Prepare a solution of antimony chloride (SbCl₃) in a suitable solvent (e.g., acetone or ethanol).

    • Prepare a separate aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Deposition Process:

    • Immerse the cleaned substrates vertically in a beaker containing the sodium thiosulfate solution.

    • Heat the solution to the desired deposition temperature (typically between 25°C and 60°C) on a hotplate with constant stirring.

    • Slowly add the antimony chloride solution to the heated sodium thiosulfate solution.

    • Continue the deposition for a predetermined time to achieve the desired film thickness.

  • Post-Deposition Treatment:

    • Remove the substrates from the bath and rinse them thoroughly with deionized water to remove any loosely adhered particles.

    • Dry the films with a nitrogen stream.

    • Anneal the deposited films in an inert atmosphere (e.g., nitrogen or argon) at a specific temperature and duration to improve crystallinity.

Protocol 2: Characterization of this compound Solar Cells

  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²).

    • Connect the solar cell to a source measure unit (SMU).

    • Measure the current while sweeping the voltage from reverse to forward bias (e.g., -0.2 V to 1.0 V).

    • Extract key parameters: Voc, Jsc, FF, and PCE.[11][12][13]

  • X-ray Diffraction (XRD):

    • Use a diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range relevant for this compound (e.g., 10° to 60°).

    • Analyze the resulting diffraction pattern to determine the crystal structure, phase purity, and preferred orientation of the this compound film.[14][15][16][17][18]

  • Scanning Electron Microscopy (SEM):

    • Prepare the sample by mounting it on an SEM stub with conductive tape.

    • If necessary, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

    • Obtain top-view and cross-sectional images to analyze the film's morphology, grain size, and thickness.[19][20]

Mandatory Visualization

Experimental_Workflow cluster_substrate_prep Substrate Preparation cluster_deposition This compound Deposition (CBD) cluster_post_deposition Post-Deposition cluster_fabrication Device Fabrication cluster_characterization Characterization Substrate FTO Glass Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) Substrate->Cleaning Drying1 N2 Drying Cleaning->Drying1 UVOzone UV-Ozone Treatment Drying1->UVOzone Deposition Chemical Bath Deposition UVOzone->Deposition Precursors Prepare SbCl3 and Na2S2O3 Solutions Precursors->Deposition Rinsing DI Water Rinse Deposition->Rinsing Drying2 N2 Drying Rinsing->Drying2 Annealing Annealing (Inert Atmosphere) Drying2->Annealing HTL HTL Deposition Annealing->HTL Contact Metal Contact Evaporation HTL->Contact JV J-V Measurement Contact->JV XRD XRD Analysis Contact->XRD SEM SEM Analysis Contact->SEM

Caption: Experimental workflow for this compound solar cell fabrication and characterization.

Troubleshooting_Flowchart Start Low PCE Check_Voc Is Voc low? Start->Check_Voc Check_Jsc Is Jsc low? Check_Voc->Check_Jsc No Voc_Causes High recombination (interface/bulk defects, pinholes) Check_Voc->Voc_Causes Yes Check_FF Is FF low? Check_Jsc->Check_FF No Jsc_Causes Poor absorption Inefficient charge collection High series resistance Check_Jsc->Jsc_Causes Yes FF_Causes High series resistance Low shunt resistance Check_FF->FF_Causes Yes End Re-evaluate PCE Check_FF->End No Voc_Solutions Improve film quality Optimize buffer layer Optimize annealing Voc_Causes->Voc_Solutions Voc_Solutions->End Jsc_Solutions Optimize absorber thickness Use nanostructures Improve crystal orientation Jsc_Causes->Jsc_Solutions Jsc_Solutions->End FF_Solutions Optimize contacts Improve film uniformity Enhance junction quality FF_Causes->FF_Solutions FF_Solutions->End

Caption: Troubleshooting flowchart for low power conversion efficiency in this compound solar cells.

References

Technical Support Center: Controlling the Morphology of Synthetic Stibnite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the synthesis of stibnite (Sb₂S₃) with controlled morphology.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with controlled morphology?

A1: The most prevalent methods for synthesizing this compound with controlled morphology include hydrothermal, solvothermal, and sonochemical techniques.[1] Each method offers distinct advantages and challenges in controlling the size and shape of the resulting nanocrystals. Hydrothermal and solvothermal methods involve heating precursors in a sealed vessel with a solvent, while the sonochemical method utilizes high-intensity ultrasound to induce the chemical reaction.[1]

Q2: Why is it challenging to synthesize spherical crystalline this compound (this compound) particles?

A2: this compound has an orthorhombic crystal system, which inherently favors anisotropic growth, leading to elongated structures like nanorods or nanowhiskers along the c-axis.[1] Synthesizing spherical crystalline this compound is difficult because it requires overcoming this natural growth habit. Amorphous Sb₂S₃, on the other hand, often forms spherical particles.[1]

Q3: What is the role of a capping agent in controlling this compound morphology?

A3: Capping agents, such as oleylamine, play a crucial role in controlling the size and shape of this compound nanoparticles.[2][3][4][5][6] They can act as surfactants, solvents, and even reducing agents.[4][5][6] By selectively adsorbing to specific crystal faces, capping agents can inhibit or promote growth in certain directions, thereby influencing the final morphology.[3][4][5][6] They also prevent aggregation of the nanoparticles.[3]

Q4: How does the precursor concentration affect the morphology of synthetic this compound?

A4: The concentration of precursors significantly influences the supersaturation of the reaction solution, which in turn affects the nucleation and growth rates of the crystals. Generally, higher precursor concentrations can lead to different morphologies compared to lower concentrations. For instance, in some systems, high supersaturation favors the formation of spherulitic particles, while lower supersaturation can lead to more defined, branched structures.[7]

Q5: Can the morphology of this compound be controlled by adjusting the pH of the reaction?

A5: Yes, the pH of the synthesis solution is a critical parameter that can influence the morphology of the resulting this compound nanostructures.[8][9][10][11] The pH affects the chemical speciation of the antimony and sulfur precursors in the solution, which can alter the reaction kinetics and the preferential growth of different crystal facets.

Troubleshooting Guides

Problem 1: The synthesized this compound particles are amorphous instead of crystalline.

Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Increase the reaction time or temperature within the limits of the chosen synthesis method. Crystallization often requires sufficient energy and time for the atoms to arrange into an ordered lattice. For sonochemical synthesis, prolonged sonication can induce crystallization.[12]
Rapid Nucleation and Growth Decrease the precursor concentration to lower the supersaturation level. This can slow down the reaction rate, allowing more time for crystalline growth.
Inappropriate Solvent or Capping Agent The choice of solvent and capping agent can influence the crystallinity. Experiment with different solvents or capping agents that are known to promote crystalline growth for this compound.
Post-synthesis Annealing Not Performed Amorphous this compound can often be converted to the crystalline phase by post-synthesis annealing at an appropriate temperature.[1]

Problem 2: The synthesized this compound nanorods have a wide size distribution and are aggregated.

Possible Cause Troubleshooting Step
Inadequate Control over Nucleation and Growth Optimize the reaction temperature and time. A rapid injection of precursors into a hot solvent can sometimes promote more uniform nucleation.
Insufficient Amount or Ineffective Capping Agent Increase the concentration of the capping agent (e.g., oleylamine). Ensure the capping agent is well-dispersed in the reaction mixture. Consider using a different capping agent known for better size and shape control.[3]
Improper Post-Synthesis Washing During the purification process, nanoparticles can aggregate. Use appropriate solvents for washing and consider techniques like centrifugation at lower speeds or sonication to redisperse the particles.

Problem 3: The synthesis yields flower-like or urchin-like morphologies instead of the desired nanorods.

Possible Cause Troubleshooting Step
Reaction Conditions Favoring 3D Assembly The formation of hierarchical structures like nanoflowers is often an intermediate step in the growth of nanorods under certain hydrothermal conditions.[13] Adjusting the reaction time can allow for the evolution from flower-like structures to individual nanorods.
Specific Precursor or Surfactant Effects The choice of antimony and sulfur precursors, as well as surfactants, can direct the assembly of nanorods into more complex structures.[13] Try alternative precursors or modify the surfactant concentration.
Solvent Effects The solvent used in solvothermal synthesis plays a critical role in determining the final morphology. Experiment with different solvents to favor the formation of 1D nanostructures.[14]

Experimental Protocols

Hydrothermal Synthesis of this compound Nanorods

This protocol is a general guideline based on common practices in the literature. Researchers should optimize the parameters for their specific requirements.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Thioacetamide (CH₃CSNH₂) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Polyethylene glycol (PEG) (optional, as a surfactant)

  • N,N-dimethylformamide (DMF) (optional, as a solvent)

  • Deionized water

Procedure:

  • Dissolve a specific amount of SbCl₃ and the sulfur source (e.g., thioacetamide) in a solvent mixture (e.g., water and DMF).

  • Add a surfactant like PEG to the solution and stir until a homogeneous mixture is obtained.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 160-180 °C) for a defined period (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).

Note: The morphology of the final product can be influenced by the precursor ratio, reaction temperature, and duration. For instance, an evolution from flower-like structures to nanorods has been observed with increasing reaction time in some hydrothermal syntheses.[13]

Data Presentation

Table 1: Influence of Synthesis Parameters on this compound Morphology (Qualitative)

Parameter Variation Observed Morphological Change Synthesis Method
Temperature Increasing TemperatureCan promote the transition from amorphous to crystalline phase. Influences the aspect ratio of nanorods.Hydrothermal, Solvothermal
Reaction Time Increasing TimeCan lead to the evolution from flower-like structures to nanorods.[13] Can induce crystallization of amorphous nanospheres into nanorods and nanowhiskers.[12]Hydrothermal, Sonochemical
Precursor Concentration Increasing SbCl₃ ConcentrationCan lead to an increase in the crystallite size of Sb₂S₃ nanobars.[7]Solvothermal
Capping Agent Presence vs. Absence of OleylamineCan be crucial for the formation of well-defined nanorods.[2]Solvothermal
Sonication Time Prolonged SonicationCan transform amorphous nanospheres into crystalline nanorods and then to nanowhiskers.[12]Sonochemical

Table 2: Example of Quantitative Data on Sonochemical Synthesis of Sb₂S₃

Data synthesized from qualitative descriptions in the literature.

Sonication Duration Predominant Morphology Crystallinity Approximate Size
Short (e.g., initial stages)NanospheresAmorphous20-50 nm diameter
MediumIrregular short rodsNanocrystallineLength < 100 nm
LongNeedle-shaped nanowhiskersCrystallineLengths up to several hundred nm
Very LongRegular nanorods (due to fragmentation)CrystallineDiameters of 20-40 nm and lengths of 220-350 nm[12]

Visualizations

Experimental_Workflow_Hydrothermal cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Purification & Characterization Precursors Antimony Source (e.g., SbCl₃) Sulfur Source (e.g., Thioacetamide) Mixing Mixing & Stirring Precursors->Mixing Solvent Solvent (e.g., Water, DMF) Solvent->Mixing Capping_Agent Capping Agent (e.g., PEG) Capping_Agent->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Heating (e.g., 160-180°C, 12-24h) Autoclave->Heating Cooling Cooling to RT Heating->Cooling Washing Washing & Centrifugation Cooling->Washing Drying Drying Washing->Drying Final_Product This compound Nanostructures Drying->Final_Product

Caption: Hydrothermal synthesis workflow for this compound nanostructures.

Morphology_Control_Factors cluster_factors Key Influencing Factors Synthesis_Parameters Synthesis Parameters Temperature Temperature Synthesis_Parameters->Temperature Time Reaction Time Synthesis_Parameters->Time Precursor_Conc Precursor Concentration Synthesis_Parameters->Precursor_Conc Capping_Agent Capping Agent Synthesis_Parameters->Capping_Agent pH pH Synthesis_Parameters->pH Solvent Solvent Synthesis_Parameters->Solvent Final_Morphology Final this compound Morphology (Nanorods, Nanoflowers, Nanospheres, etc.) Temperature->Final_Morphology Time->Final_Morphology Precursor_Conc->Final_Morphology Capping_Agent->Final_Morphology pH->Final_Morphology Solvent->Final_Morphology

Caption: Factors influencing the morphology of synthetic this compound.

References

Technical Support Center: Optimization of Stibnite Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of stibnite (Sb₂S₃) nanoparticles.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound nanoparticle synthesis in a question-and-answer format.

Problem Potential Cause Recommended Solution
Issue 1: The final product is amorphous instead of crystalline. 1. Insufficient Reaction Temperature: The temperature may be too low to initiate or complete the crystallization process.[1][2] 2. Short Reaction Time: The reaction may not have been allowed to proceed long enough for the crystalline phase to form.[1][2]1. Increase Reaction Temperature: Gradually increase the synthesis temperature. For many solvothermal and hydrothermal methods, temperatures between 150°C and 240°C are effective.[1][2] 2. Extend Reaction Time: Increase the duration of the synthesis to allow for complete crystallite growth. Monitor the crystallinity at different time points to determine the optimal duration.
Issue 2: The nanoparticles are aggregated. 1. Inadequate or No Capping Agent: Without a suitable capping agent, nanoparticles can agglomerate due to high surface energy. 2. Inappropriate Solvent: The solvent may not be effectively dispersing the nanoparticles. 3. High Precursor Concentration: A high concentration of precursors can lead to rapid nucleation and uncontrolled growth, resulting in aggregation.[3]1. Introduce or Optimize Capping Agent: Use a capping agent like PVP, oleylamine, or L-cysteine to provide steric hindrance and prevent aggregation. The concentration of the capping agent may need to be optimized. 2. Solvent Selection: Choose a solvent that provides good colloidal stability for this compound nanoparticles. 3. Adjust Precursor Concentration: Lower the concentration of the antimony and sulfur precursors to control the nucleation and growth rates.
Issue 3: The nanoparticle size is too large or the size distribution is too broad. 1. High Reaction Temperature: Higher temperatures can sometimes lead to larger particle sizes due to processes like Ostwald ripening.[4] 2. Incorrect Precursor Concentration: The ratio and concentration of precursors significantly impact the final particle size.[3][5][6] 3. Ineffective Capping Agent: The capping agent may not be effectively controlling the growth of the nanoparticles.1. Optimize Temperature: While counterintuitive, sometimes a lower temperature can lead to smaller, more uniform particles by favoring nucleation over growth. Experiment with a range of temperatures to find the optimal condition. 2. Vary Precursor Ratios and Concentrations: Systematically vary the concentration of the antimony and sulfur sources to find the optimal conditions for the desired size. 3. Screen Capping Agents: Test different capping agents and their concentrations to gain better control over nanoparticle growth.
Issue 4: The yield of nanoparticles is low. 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or temperature. 2. Precursor Degradation: The precursors may be unstable under the reaction conditions. 3. Loss During Purification: Significant product loss can occur during washing and centrifugation steps.1. Optimize Reaction Conditions: Ensure the reaction time and temperature are sufficient for a complete reaction. 2. Check Precursor Stability: Use high-purity precursors and ensure they are stable at the chosen reaction temperature. 3. Refine Purification Process: Optimize the centrifugation speed and duration, and use appropriate solvents for washing to minimize product loss.
Issue 5: The morphology is undesirable (e.g., nanorods instead of nanospheres). 1. Synthesis Method: Some methods inherently favor the growth of certain morphologies. For example, the orthorhombic crystal structure of this compound naturally favors rod-like growth. 2. Choice of Capping Agent/Solvent: The capping agent and solvent can influence the crystal growth direction.1. Method Selection: For spherical particles, consider methods like high-temperature metallo-organic synthesis in a coordinating solvent.[1] For nanorods, sonochemical or specific hydrothermal/solvothermal conditions can be employed.[7] 2. Modify Reaction Environment: Experiment with different capping agents and solvents that can selectively adsorb to certain crystal facets and direct the growth towards the desired morphology.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound (Sb₂S₃) nanoparticles?

A1: The most common methods for synthesizing this compound nanoparticles include hydrothermal, solvothermal, sonochemical, and hot-injection techniques.[8][9] The choice of method depends on the desired particle size, morphology, and crystallinity.

Q2: How do I choose the right precursors for this compound nanoparticle synthesis?

A2: Common antimony precursors include antimony trichloride (B1173362) (SbCl₃), antimony acetate, and antimony (III) 2-ethylhexanoate. Sulfur sources can be sodium thiosulfate (B1220275) (Na₂S₂O₃), thioacetamide (B46855) (TAA), or elemental sulfur. The choice of precursors can influence the reaction kinetics and the final product characteristics.

Q3: What is the role of a capping agent in this compound nanoparticle synthesis?

A3: A capping agent is a surfactant or polymer that adsorbs to the surface of the nanoparticles during their formation. This serves to control their growth, prevent aggregation by providing steric or electrostatic repulsion, and improve their stability in a solvent. Common capping agents include polyvinylpyrrolidone (B124986) (PVP), oleylamine, and L-cysteine.

Q4: How does reaction temperature affect the properties of this compound nanoparticles?

A4: Reaction temperature is a critical parameter that influences the crystallinity, size, and morphology of this compound nanoparticles. Generally, higher temperatures promote better crystallinity.[1] The effect on size can vary; in some cases, higher temperatures lead to larger particles due to enhanced crystal growth (Ostwald ripening), while in others, it can lead to smaller particles by promoting faster nucleation.[4][10]

Q5: How can I control the size of the this compound nanoparticles?

A5: The size of this compound nanoparticles can be controlled by carefully adjusting several experimental parameters:

  • Precursor Concentration: Varying the concentration of antimony and sulfur precursors can influence the nucleation and growth rates, thereby affecting the final particle size.[3][5][6]

  • Reaction Temperature and Time: Optimizing the temperature and duration of the synthesis can control the extent of crystal growth.[1]

  • Capping Agent: The type and concentration of the capping agent can effectively limit the growth of the nanoparticles.

Q6: My XRD pattern shows broad peaks. What does this indicate and how can I improve it?

A6: Broad peaks in an X-ray diffraction (XRD) pattern typically indicate either very small crystallite size or poor crystallinity (amorphous nature). To obtain sharper peaks, which signify higher crystallinity, you can try increasing the reaction temperature or extending the reaction time. Post-synthesis annealing at an appropriate temperature can also improve crystallinity.

Q7: How do I properly purify the synthesized this compound nanoparticles?

A7: Purification is crucial to remove unreacted precursors, byproducts, and excess capping agents. A common method involves centrifuging the reaction mixture to pellet the nanoparticles. The supernatant is then discarded, and the nanoparticles are washed multiple times by redispersing them in a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and isopropanol) followed by recentrifugation. This washing and centrifugation cycle should be repeated several times.

Quantitative Data on Synthesis Parameter Optimization

Disclaimer: The following tables provide illustrative data based on general trends observed in nanoparticle synthesis. The optimal parameters for this compound (Sb₂S₃) nanoparticle synthesis should be determined experimentally.

Table 1: Effect of Precursor Concentration on Nanoparticle Size (Illustrative Example)

Antimony Precursor Conc. (mmol/L)Sulfur Precursor Conc. (mmol/L)Average Particle Size (nm)
102025 ± 5
204050 ± 8
4080100 ± 15

Table 2: Influence of Reaction Temperature on Nanoparticle Size and Crystallinity (Illustrative Example)

Temperature (°C)Average Particle Size (nm)Crystallinity
15030 ± 6Amorphous to Poorly Crystalline
18060 ± 10Moderately Crystalline
22090 ± 12Highly Crystalline

Table 3: Impact of Reaction Time on Nanoparticle Growth (Illustrative Example at 200°C)

Reaction Time (hours)Average Particle Size (nm)
240 ± 7
675 ± 11
12110 ± 18
24125 ± 20

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound Nanorods

This protocol is a general guideline for the hydrothermal synthesis of Sb₂S₃ nanorods.

Materials:

  • Antimony trichloride (SbCl₃)

  • Sodium thiosulfate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • In a typical synthesis, dissolve a specific amount of SbCl₃ in deionized water.

  • In a separate beaker, dissolve a stoichiometric amount of Na₂S₂O₃·5H₂O in deionized water.

  • Slowly add the Na₂S₂O₃ solution to the SbCl₃ solution under constant stirring.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a desired temperature (e.g., 180°C) for a specific duration (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for several hours.

Protocol 2: Sonochemical Synthesis of this compound Nanorods

This protocol outlines a general procedure for the sonochemical synthesis of Sb₂S₃ nanorods.[7]

Materials:

  • Antimony trichloride (SbCl₃)

  • Thioacetamide (CH₃CSNH₂)

  • Absolute ethanol

Procedure:

  • Dissolve a specific amount of SbCl₃ in absolute ethanol.

  • Dissolve a stoichiometric amount of thioacetamide in absolute ethanol in a separate container.

  • Add the thioacetamide solution to the SbCl₃ solution under stirring.

  • Place the reaction vessel in an ultrasonic bath and sonicate at a specific power and frequency for a predetermined time (e.g., 1-3 hours). The reaction is typically carried out at room temperature.

  • A black precipitate will form during sonication.

  • After the sonication is complete, collect the precipitate by centrifugation.

  • Wash the product thoroughly with absolute ethanol.

  • Dry the final Sb₂S₃ nanorods in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Precursor Preparation prep_sb Prepare Antimony Precursor Solution mix Mix Precursors prep_sb->mix prep_s Prepare Sulfur Precursor Solution prep_s->mix reaction Reaction (Hydrothermal/Solvothermal/ Sonochemical) mix->reaction cool Cooling reaction->cool purify Purification (Centrifugation & Washing) cool->purify dry Drying purify->dry characterize Characterization (XRD, TEM, SEM, etc.) dry->characterize

Caption: General experimental workflow for this compound nanoparticle synthesis.

parameter_optimization cluster_params Input Parameters cluster_props Output Properties temp Temperature size Size temp->size cryst Crystallinity temp->cryst time Time time->size time->cryst conc Precursor Conc. conc->size morph Morphology conc->morph capping Capping Agent capping->size capping->morph

References

Technical Support Center: Vapor-Deposited Stibnite (Sb₂S₃) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and processing of vapor-deposited stibnite (Sb₂S₃) thin films. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and reducing crystal defects in their films.

Frequently Asked Questions (FAQs)

Q1: What are the most common crystal defects in vapor-deposited this compound thin films?

A1: The most prevalent intrinsic point defects in this compound (Sb₂S₃) thin films are sulfur vacancies (Vₛ) and antimony vacancies (Vₛₑ).[1] Sulfur vacancies act as the main donor defect, while antimony vacancies are the dominant acceptor defects.[1][2] These defects can introduce deep trapping levels within the band gap, which are detrimental to carrier transport and overall device performance.[1] The formation of these defects is highly dependent on the deposition conditions, specifically whether the environment is sulfur-rich or antimony-rich.[1][3]

Q2: How do deposition conditions influence the formation of these defects?

A2: The stoichiometry of the deposition environment plays a critical role. Sb-rich conditions tend to promote the formation of certain types of defects, while S-rich conditions can help suppress sulfur vacancies.[1][3][4] For instance, studies have shown that sulfur-rich Sb₂S₃ films exhibit a lower defect density compared to Sb-rich films, leading to improved photovoltaic performance.[3] Therefore, maintaining a sulfur-rich atmosphere during deposition or performing a post-deposition sulfurization step is a key strategy to control and reduce sulfur-related vacancies.[4][5]

Q3: What is the purpose of post-deposition annealing?

A3: Post-deposition annealing is a critical step for improving the crystalline quality of Sb₂S₃ thin films.[2][6] As-deposited films, particularly those deposited at low substrate temperatures, are often amorphous or have small crystallite sizes.[2][7] Annealing provides the thermal energy necessary for the atoms to rearrange into a more ordered crystalline structure, leading to increased grain size and reduced density of grain boundaries and other structural defects.[2][8] This process can significantly enhance the electrical and optical properties of the film.[2][9]

Q4: Can sulfurization be combined with annealing?

A4: Yes, combining annealing with a sulfur-rich atmosphere, often referred to as sulfurization or sulfo-annealing, is a highly effective method for improving film quality. This process not only promotes crystallization and grain growth but also compensates for any sulfur loss that may have occurred during deposition or annealing, thereby reducing the concentration of sulfur vacancies.[5] Achieving a stoichiometric S/Sb ratio of approximately 1.5 is a key indicator of successful sulfurization.[4]

Troubleshooting Guides

This section addresses common issues encountered during the vapor deposition of this compound thin films.

Issue 1: Poor Adhesion of the this compound Film to the Substrate

Possible Causes Solutions
Substrate Contamination: Organic residues, dust particles, or a native oxide layer on the substrate surface can prevent strong bonding.Thorough Substrate Cleaning: Implement a rigorous, multi-step cleaning process. A typical procedure involves ultrasonic cleaning in sequential baths of detergent, deionized water, acetone, and isopropanol.[10][11] For some substrates, a final treatment with UV-ozone or a light plasma etch can further improve surface energy and adhesion.[12][13]
Incompatible Substrate Surface: The surface energy of the substrate may not be favorable for the nucleation and growth of this compound.Use of an Adhesion Layer: Deposit a thin adhesion layer (e.g., 5-10 nm of Ti or Cr) prior to this compound deposition. These materials are highly reactive and can form strong chemical bonds with both the substrate and the this compound film.[10][14]
High Internal Stress in the Film: Mismatch in the thermal expansion coefficients between the this compound film and the substrate can lead to stress build-up and delamination.Optimize Deposition Temperature: Adjusting the substrate temperature during deposition can influence the internal stress of the film. A gradual cooling process after deposition can also help to minimize thermal stress.

Issue 2: Amorphous or Poorly Crystalline this compound Film

Possible Causes Solutions
Low Substrate Temperature: Insufficient thermal energy during deposition prevents atoms from arranging into a crystalline lattice.Increase Substrate Temperature: Gradually increase the substrate temperature during deposition. However, be aware that excessively high temperatures can lead to re-evaporation of sulfur.[2]
As-deposited Nature of the Film: Many vapor deposition techniques produce amorphous films at room temperature.[7][8]Post-Deposition Annealing: Anneal the as-deposited film in an inert atmosphere (e.g., Ar or N₂) or a sulfur-rich environment. Annealing at temperatures between 250°C and 350°C has been shown to induce crystallization into the desired orthorhombic phase.[2]

Issue 3: Non-Uniform Film Thickness and/or Composition

Possible Causes Solutions
Incorrect Source-to-Substrate Distance: The distance affects the flux distribution of the evaporated material.Optimize Source-Substrate Proximity: Adjust the distance between the source material and the substrate to achieve a more uniform deposition rate across the substrate surface.[15]
Uneven Temperature Distribution: Inconsistent heating across the source material or the substrate can lead to variations in evaporation and deposition rates.Ensure Uniform Heating: Calibrate and verify the temperature uniformity of both the source heater and the substrate heater. For vapor transport deposition, ensure a uniform gas flow to maintain consistent temperature distribution.[16]
Shadowing Effects: Irregularities on the substrate surface or within the deposition chamber can physically block the path of the vapor stream.Substrate Rotation: If the deposition system allows, rotate the substrate during deposition to average out any directional inconsistencies in the vapor flux.

Issue 4: High Density of Pinhole Defects

Possible Causes Solutions
Particulate Contamination: Dust or flakes from within the deposition chamber can land on the substrate, creating voids in the film.Maintain a Clean Deposition Environment: Regularly clean the deposition chamber and associated components. Ensure a high vacuum level (typically <10⁻⁵ mbar) before starting the deposition to minimize airborne particulates.[17]
Outgassing from Substrate or Chamber: Trapped gases released during heating can disrupt film growth.Proper Bake-out Procedure: Before deposition, perform a thorough bake-out of the chamber and substrate to desorb any adsorbed gases.
Low Deposition Rate: Very low deposition rates can sometimes lead to the formation of a more porous film structure.Optimize Deposition Rate: Adjust the source temperature or power to achieve a moderate deposition rate that promotes denser film growth.[17]

Experimental Protocols

Protocol 1: Two-Step Deposition of Sb₂S₃ via Sputtering and Sulfurization

This protocol is based on the method of depositing a metallic antimony (Sb) layer followed by a post-deposition annealing step in a sulfur atmosphere.[4][18][19]

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., glass or FTO-coated glass) using a standard cleaning procedure (e.g., ultrasonic baths of detergent, DI water, acetone, isopropanol).

    • Dry the substrate with a stream of dry nitrogen gas.

  • Antimony Deposition:

    • Load the cleaned substrate into a sputtering system.

    • Deposit a thin film of metallic antimony (Sb) onto the substrate using DC magnetron sputtering. The thickness of this layer will influence the final Sb₂S₃ film thickness.

  • Sulfurization Process:

    • Place the Sb-coated substrate inside a graphite (B72142) box containing elemental sulfur powder.

    • Place the graphite box into a tube furnace.

    • Evacuate the furnace tube and then backfill with an inert gas (e.g., Argon) to a pressure of approximately 650 Torr.

    • Heat the furnace to the desired sulfurization temperature (e.g., 300°C) at a controlled rate (e.g., 20°C/min).

    • Maintain the temperature for a specific duration (e.g., 20-50 minutes). The optimal time will depend on the thickness of the Sb layer and the desired stoichiometry.[4]

    • After the desired time, turn off the furnace and allow it to cool down to room temperature naturally.

  • Characterization:

    • Analyze the structural, morphological, and optical properties of the resulting Sb₂S₃ thin film using techniques such as XRD, SEM, and UV-Vis spectroscopy.

Protocol 2: Post-Deposition Annealing of Chemically Deposited Sb₂S₃ Films

This protocol describes the annealing process for as-deposited amorphous Sb₂S₃ films to induce crystallization.[2]

  • Film Deposition:

    • Deposit an amorphous Sb₂S₃ thin film onto a substrate using a suitable method (e.g., chemical bath deposition).

  • Annealing Setup:

    • Place the substrate with the as-deposited film into a tube furnace.

    • Purge the furnace tube with an inert gas (e.g., Argon) for a sufficient time to remove any residual oxygen.

  • Thermal Treatment:

    • Heat the furnace to the target annealing temperature (e.g., 250°C, 300°C, or 350°C).

    • Hold the temperature constant for a predetermined duration (e.g., 30 minutes).

    • After annealing, allow the furnace to cool down to room temperature under the inert gas flow.

  • Characterization:

    • Evaluate the crystallinity, grain size, and optoelectronic properties of the annealed films to determine the optimal annealing temperature.

Quantitative Data Summary

Table 1: Effect of Sulfurization Time on Sb₂S₃ Film Properties (Data synthesized from[4])

Sulfurization Time (min)S/Sb Atomic RatioCrystallite Size (Å)Optical Band Gap (eV)
20< 1.5 (Sb-rich)7.511.61
30Approaching 1.5--
40~ 1.515.251.69
50> 1.5 (S-rich)Decreased1.68

Table 2: Influence of Post-Deposition Annealing Temperature on Sb₂S₃ Film Properties (Data synthesized from[2])

Annealing Temperature (°C)Crystallite Size (nm)Electrical ResistivityHole Mobility
25043Decreases with temperatureIncreases with temperature
300Improved grain growthDecreases with temperatureIncreases with temperature
350100Decreases with temperatureIncreases with temperature

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_deposition Vapor Deposition cluster_post_treatment Post-Deposition Treatment cluster_characterization Characterization sub_clean Substrate Cleaning sub_dry Drying sub_clean->sub_dry deposition Sb Deposition (Sputtering) sub_dry->deposition Load into Chamber sulfurization Sulfurization/Annealing deposition->sulfurization Transfer to Furnace characterization Film Analysis (XRD, SEM, etc.) sulfurization->characterization Analyze Film defect_reduction_logic as_deposited As-Deposited Film (Amorphous, High Defects) annealing Post-Deposition Annealing as_deposited->annealing sulfurization Sulfurization as_deposited->sulfurization Combined Process crystalline_defective Crystalline Film (Sulfur Vacancies) annealing->crystalline_defective Improves Crystallinity crystalline_stoichiometric Crystalline Stoichiometric Film (Reduced Defects) sulfurization->crystalline_stoichiometric Reduces Vacancies crystalline_defective->sulfurization Introduces Sulfur

References

strategies for stabilizing stibnite against aerial oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with stibnite and seeking to prevent its aerial oxidation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Problem: Low this compound Recovery During Froth Flotation

Symptoms:

  • Poor hydrophobicity of this compound particles.

  • Low attachment of collector reagents.

  • Difficulty in forming a stable froth.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Surface Oxidation: this compound is prone to oxidation, which can alter its surface properties and hinder collector adsorption.1. pH Control: Maintain the pulp pH in a slightly acidic to neutral range (pH 6.0-7.5), as this is often optimal for this compound flotation.[1][2] 2. Use of Activators: Introduce an activator such as lead nitrate (B79036) (Pb(NO₃)₂) or copper sulfate (B86663) (CuSO₄) to the pulp. These activators can form a more stable sulfide (B99878) layer on the this compound surface, which enhances collector adsorption.[3][4][5][6][7] 3. Minimize Grinding Time: Over-grinding can increase the surface area available for oxidation. Optimize grinding to achieve liberation without excessive fines generation.[8][9]
Presence of Clay Minerals: Clay minerals can form slime coatings on this compound particles, preventing reagent access.1. Use of Dispersants: Add a dispersant like sodium silicate (B1173343) to the pulp to prevent slime coating.[6] 2. Desliming: If clay content is high, consider a desliming step before flotation.
Inappropriate Reagent Suite: The type and dosage of collectors and frothers are critical for successful flotation.1. Collector Selection: Xanthates, such as potassium amyl xanthate (KAX), are commonly used collectors for this compound.[2] 2. Collector Dosage: Optimize the collector concentration. An insufficient amount will result in poor recovery, while an excess can lead to reduced selectivity. 3. Frother Selection: Use a suitable frother, like methyl isobutyl carbinol (MIBC), to create a stable froth.[5][9]
Problem: Gold Passivation in this compound-Bearing Ores During Cyanidation

Symptoms:

  • Low gold extraction rates.

  • High cyanide consumption.

  • Formation of a film on gold particles.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Formation of Antimony Oxide/Sulfide Layers: Oxidation products of this compound can precipitate on the surface of gold particles, blocking the access of cyanide.[10][11]1. Alkaline Pre-leaching: Before cyanidation, treat the ore with a solution of sodium sulfide (Na₂S) and sodium hydroxide (B78521) (NaOH) to dissolve the this compound.[12][13][14] 2. pH Control During Cyanidation: Maintain a moderate pH (around 10) during cyanidation to minimize the dissolution of this compound and the formation of passivating species.[11] 3. Addition of Lead Nitrate: Lead nitrate can be added to precipitate soluble sulfides, which can otherwise consume cyanide and contribute to passivation.[11]
High Cyanide Consumption by this compound: this compound itself can react with cyanide, leading to high reagent consumption.1. Selective Flotation: If possible, perform a flotation step to remove the this compound from the ore before cyanidation.[15] 2. Roasting: In some cases, a carefully controlled roasting step can be used to remove antimony as volatile antimony oxide.[16][17]

Frequently Asked Questions (FAQs)

What is the mechanism of this compound aerial oxidation?

The aerial oxidation of this compound (Sb₂S₃) is a complex process that can proceed through several pathways. In an aqueous environment, it is initiated by the dissolution of this compound to form aqueous Sb(OH)₃ and H₂S.[18] Subsequently, both of these species can be oxidized by dissolved oxygen to form more stable antimony(V) species and sulfate.[18] The presence of certain bacteria, such as Acidithiobacillus ferrooxidans, can significantly accelerate this process.[18] In dry conditions, at elevated temperatures, this compound oxidizes first to antimony trioxide (Sb₂O₃) and then to antimony tetroxide (Sb₂O₄).[16][17]

What are the primary factors influencing the rate of this compound oxidation?

Several factors can influence the rate of this compound oxidation:

  • pH: The pH of the surrounding environment plays a crucial role. This compound dissolution and oxidation rates can vary significantly with pH.[1]

  • Temperature: Higher temperatures generally increase the rate of oxidation.[16][17]

  • Oxygen Partial Pressure: The concentration of oxygen directly affects the oxidation rate.[16][17]

  • Presence of Other Minerals: The presence of minerals like pyrite (B73398) can accelerate this compound oxidation through galvanic interactions.[19]

  • Microbial Activity: Certain types of bacteria can mediate and enhance the oxidation process.[18]

  • Particle Size: Smaller particle sizes have a larger surface area, which can lead to a faster oxidation rate.[20]

What are the common oxidation products of this compound and how can they be identified?

The oxidation products of this compound depend on the conditions. In aqueous systems, common products include soluble Sb(III) and Sb(V) species, as well as solid antimony oxides such as Sb₂O₃ (valentinite and senarmontite) and Sb₂O₅.[18] Under roasting conditions, Sb₂O₃ and Sb₂O₄ are the primary products.[16][17]

These products can be identified using various analytical techniques:

  • X-ray Diffraction (XRD): To identify the crystalline phases of the solid oxidation products.[16][21]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of antimony and other elements on the mineral surface.[18]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): To observe the morphology of the oxidation products and determine their elemental composition.[22]

What are the main strategies for stabilizing this compound against aerial oxidation?

The primary strategies for stabilizing this compound focus on controlling the chemical environment or modifying the mineral surface:

  • pH Control: Maintaining an optimal pH can minimize the dissolution and oxidation of this compound.[1]

  • Chemical Inhibitors: The use of specific chemical inhibitors can slow down the oxidation process. These can include various organic and inorganic compounds.

  • Surface Passivation: Creating a protective layer on the this compound surface can prevent its interaction with oxygen. This can be achieved through the use of certain reagents or by controlled oxidation to form a stable oxide layer.

  • Control of Oxygen Access: In some applications, limiting the exposure of this compound to air or oxygenated solutions can be an effective strategy.

Quantitative Data Summary

Table 1: Effect of pH on this compound Flotation Recovery
pHCollectorActivatorThis compound Recovery (%)Reference
6.0KAXPb(NO₃)₂~85[2]
6.5KAXPb(NO₃)₂>90[2]
7.1KAXPb(NO₃)₂~88[2]
7.5KAXPb(NO₃)₂~80[2]
8.0KAXPb(NO₃)₂<80[2]
8.0Sodium OleateNone81.77[1]

KAX: Potassium Amyl Xanthate

Table 2: Comparison of Activators on this compound Flotation Recovery
ActivatorActivator Concentration (mol/L)CollectorpHThis compound Recovery (%)Reference
None-Butyl Xanthate6.5~63[3]
CuSO₄5 x 10⁻⁵Butyl Xanthate6.5~75[6]
Pb(NO₃)₂5 x 10⁻⁵Butyl Xanthate6.5~92[6]

Experimental Protocols

Protocol 1: this compound Flotation with Lead Nitrate Activation

This protocol describes a typical laboratory-scale flotation experiment for this compound ore using lead nitrate as an activator.

Materials and Reagents:

  • Representative this compound ore sample

  • Lead nitrate (Pb(NO₃)₂)

  • Potassium amyl xanthate (KAX)

  • Methyl isobutyl carbinol (MIBC)

  • Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Laboratory flotation cell

  • pH meter

  • Grinding mill

Procedure:

  • Grinding: Grind the this compound ore to a desired particle size (e.g., 80% passing 75 µm).[4]

  • Pulp Preparation: Prepare a pulp with a specific solids concentration (e.g., 25-35% w/w) in the flotation cell using deionized water.[8]

  • pH Adjustment: Adjust the pulp pH to the target value (e.g., 6.5) using H₂SO₄ or NaOH.[2]

  • Activator Addition: Add the required amount of lead nitrate solution (e.g., 100 g/t) to the pulp and condition for a set time (e.g., 3 minutes).[2][4]

  • Collector Addition: Add the KAX solution (e.g., 100 g/t) and condition for a further period (e.g., 5 minutes).[2]

  • Frother Addition: Add MIBC (e.g., 50 g/t) and condition for a short time (e.g., 2 minutes).[5][9]

  • Flotation: Introduce air into the cell and collect the froth for a specified time (e.g., 10 minutes).

  • Analysis: Collect the concentrate and tailings, dry, weigh, and assay for antimony content to determine recovery and grade.

Protocol 2: Alkaline Pre-leaching of Gold-Bearing this compound Ore

This protocol outlines a method for the pre-treatment of refractory gold ores containing this compound to improve gold recovery during subsequent cyanidation.

Materials and Reagents:

  • Gold-bearing this compound ore, finely ground

  • Sodium sulfide (Na₂S)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Agitated leaching vessel

  • Heating system with temperature control

  • Filtration apparatus

Procedure:

  • Leaching Solution Preparation: Prepare a leaching solution with the desired concentrations of Na₂S (e.g., 61 g/L) and NaOH (e.g., 16.5 g/L) in deionized water.[23]

  • Pulp Preparation: Create a pulp by adding the ground ore to the leaching solution at a specific liquid-to-solid ratio (e.g., 4.5:1).[23]

  • Leaching: Heat the pulp to the desired temperature (e.g., 50°C) and agitate for a set duration (e.g., 3 hours).[23]

  • Solid-Liquid Separation: After leaching, filter the pulp to separate the solid residue from the antimony-rich leachate.

  • Washing: Wash the solid residue with water to remove any remaining dissolved antimony.

  • Further Processing: The solid residue, now depleted in this compound, can be subjected to standard cyanidation for gold extraction. The leachate can be treated to recover antimony.

Visualizations

Stibnite_Oxidation_Pathway This compound This compound (Sb₂S₃) Dissolved_SbIII Aqueous Sb(OH)₃ This compound->Dissolved_SbIII Dissolution H2S H₂S This compound->H2S Dissolution Oxidized_SbV Aqueous Sb(V) species (e.g., Sb(OH)₆⁻) Dissolved_SbIII->Oxidized_SbV Oxidation Sulfate Sulfate (SO₄²⁻) H2S->Sulfate Oxidation Oxygen Dissolved Oxygen (O₂) Oxygen->Dissolved_SbIII Oxygen->H2S Bacteria Antimony Oxidizing Bacteria Bacteria->Dissolved_SbIII Catalysis

Caption: Chemical and biological pathways of this compound aerial oxidation in an aqueous environment.

Flotation_Troubleshooting_Workflow start Low this compound Recovery q1 Check Pulp pH start->q1 a1_yes pH within optimal range (6.0-7.5) q1->a1_yes Yes a1_no Adjust pH q1->a1_no No q2 Activator Added? a1_yes->q2 end Re-evaluate Recovery a1_no->end a2_yes Check Activator Dosage q2->a2_yes Yes a2_no Add Activator (e.g., Pb(NO₃)₂) q2->a2_no No q3 Slime Coating Observed? a2_yes->q3 a2_no->end a3_yes Add Dispersant (e.g., Sodium Silicate) q3->a3_yes Yes a3_no Check Collector/Frother Dosage and Type q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low this compound recovery in froth flotation experiments.

References

Technical Support Center: Stibnite Flotation Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stibnite flotation experiments. The information is tailored for researchers, scientists, and professionals in drug development who may be working with antimony compounds derived from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific problems you might face.

Issue 1: Low this compound Recovery Despite Using a Collector

Question: I am using a xanthate collector, but my this compound recovery is very low. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery of this compound with a xanthate collector can stem from several factors. Systematically investigate the following possibilities:

  • Incorrect pH: this compound flotation is highly sensitive to pH. For simple this compound ores, a slightly acidic pH of 5.0-6.5 is often optimal.[1] However, in the presence of alkaline gangue minerals, maintaining an acidic pH can be difficult and uneconomical.[1] In such cases, flotation at a neutral or slightly alkaline pH (around 6-8) might be necessary, often in conjunction with an activator.[1]

  • Lack of Activation: this compound often requires an activator to enhance collector adsorption.[2][3] Lead nitrate (B79036) (Pb(NO₃)₂) and copper sulfate (B86663) (CuSO₄) are common activators that significantly improve this compound recovery.[3][4] Lead nitrate has been shown to be slightly more effective than copper sulfate.[3][4]

  • Improper Particle Size: The particle size of the ground ore is crucial. Overly coarse particles (> 0.1 mm) may not float due to their weight, while overly fine particles (< 0.006 mm) can lead to poor selectivity and slime coating issues.[5][6][7] The optimal particle size depends on the specific ore but ensuring proper liberation of this compound from the gangue is key.[8]

  • Slime Coating: Fine particles of gangue minerals, such as clays, can form a coating on the surface of this compound particles.[9][10][11] This "slime coating" prevents the collector from adsorbing onto the this compound, thereby inhibiting flotation.[9][11]

  • Presence of Depressing Ions in Process Water: The quality of the water used in the flotation pulp can impact recovery. Certain ions can have a depressing effect on this compound.

Issue 2: Difficulty in Separating this compound from Other Sulfide (B99878) Minerals

Question: My this compound concentrate is contaminated with other sulfide minerals like arsenopyrite (B74077) and pyrite. How can I improve selectivity?

Answer: Achieving selective flotation of this compound from other sulfide minerals often requires the use of depressants.

  • Depressing Pyrite: Cyanide is commonly used to depress pyrite.[12] A water-soluble zinc cyanide complex can also be an effective depressant for iron sulfide minerals in an acidic circuit.[13][14]

  • Depressing Arsenopyrite: Dithiophosphates as collectors at a very acidic pH (~2-4) can offer better selectivity between this compound and arsenopyrite compared to xanthates.[4] Bleaching powder has also been used to depress arsenopyrite.[12] In some cases, oxidizing agents like hydrogen peroxide can be used to selectively oxidize and depress arsenopyrite.[4]

Issue 3: Inconsistent Flotation Performance

Question: My this compound flotation results are not reproducible. What could be causing this variability?

Answer: Inconsistent results can be frustrating. Check these common sources of variability:

  • Pulp Density Fluctuations: The ratio of solids to water in the pulp affects reagent concentration and particle-bubble interactions. Maintaining a consistent pulp density is crucial for stable operation.[8]

  • Reagent Dosing Inaccuracy: Ensure that your reagent feeders are calibrated and delivering the correct dosage consistently. Small variations in collector, frother, or activator concentrations can lead to significant changes in recovery.

  • Ore Variability: The composition of the ore feed can change, impacting the optimal flotation conditions. Regularly assaying the feed ore for this compound and gangue mineral content is important.

Data Presentation

Table 1: Effect of Activators on this compound Recovery

This table summarizes the impact of common activators on this compound flotation recovery.

ActivatorCollectorThis compound Recovery (without activator)This compound Recovery (with activator)Percentage Point IncreaseReference
Lead Nitrate (Pb(NO₃)₂)Butyl Xanthate63%92.04%29.04[3]
Copper Sulfate (CuSO₄)Butyl Xanthate63%84.22%21.22[3]
Lead Nitrate (Pb(NO₃)₂)Butyl Xanthate45%85%40
Copper Sulfate (CuSO₄)Butyl Xanthate45%75%30

Experimental Protocols

Protocol 1: Optimizing Activator Concentration

This protocol outlines a standard laboratory procedure to determine the optimal dosage of an activator (e.g., Lead Nitrate) for this compound flotation.

Objective: To determine the activator concentration that yields the highest this compound recovery.

Materials:

  • Representative ore sample, ground to the desired particle size.

  • Flotation cell (e.g., Denver laboratory flotation machine).

  • pH meter.

  • Activator solution of known concentration (e.g., 1% w/v Lead Nitrate).

  • Collector solution of known concentration (e.g., 1% w/v Potassium Amyl Xanthate).

  • Frother (e.g., MIBC).

  • pH regulators (e.g., H₂SO₄, NaOH).

  • Process water.

Procedure:

  • Pulp Preparation:

    • Add a specific weight of the ground ore (e.g., 500 g) to the flotation cell.

    • Add a known volume of process water to achieve the desired pulp density (e.g., 25% solids).

  • pH Adjustment:

    • Measure the natural pH of the pulp.

    • Adjust the pH to the target level (e.g., 6.5) using the pH regulators. Allow the pulp to condition for 2-3 minutes.

  • Activator Addition and Conditioning:

    • Add the first dosage of the activator solution (e.g., corresponding to 50 g/t).

    • Condition the pulp for a set time (e.g., 5 minutes).

  • Collector Addition and Conditioning:

    • Add a constant dosage of the collector solution (e.g., 100 g/t).

    • Condition the pulp for a set time (e.g., 3 minutes).

  • Frother Addition and Flotation:

    • Add a constant dosage of the frother (e.g., 25 g/t).

    • Condition for 1 minute.

    • Open the air inlet and collect the froth for a specified time (e.g., 10 minutes).

  • Product Handling:

    • Collect the concentrate (froth) and tailings.

    • Filter, dry, and weigh both products.

    • Assay the concentrate and tailings for antimony content.

  • Repeat:

    • Repeat steps 3-6 for a range of activator dosages (e.g., 100 g/t, 150 g/t, 200 g/t).

  • Data Analysis:

    • Calculate the this compound recovery for each activator dosage.

    • Plot this compound recovery as a function of activator concentration to determine the optimal dosage.

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Recovery

LowRecoveryTroubleshooting Start Low this compound Recovery Check_pH Is pH optimal? (e.g., 5.0-6.5 for simple ores) Start->Check_pH Adjust_pH Adjust pH with H₂SO₄ or NaOH Check_pH->Adjust_pH No Check_Activator Is an activator being used? Check_pH->Check_Activator Yes Adjust_pH->Check_Activator Add_Activator Add Activator (e.g., Pb(NO₃)₂ or CuSO₄) Check_Activator->Add_Activator No Check_Particle_Size Is particle size appropriate? (Check for over/under grinding) Check_Activator->Check_Particle_Size Yes Add_Activator->Check_Particle_Size Adjust_Grind Optimize Grinding Time/Conditions Check_Particle_Size->Adjust_Grind No Check_Slime_Coating Is slime coating a possibility? (High clay content in ore) Check_Particle_Size->Check_Slime_Coating Yes Adjust_Grind->Check_Slime_Coating Desliming Implement Desliming Step or Use Dispersants Check_Slime_Coating->Desliming Yes Review_Reagents Review Collector Dosage & Type Check_Slime_Coating->Review_Reagents No Desliming->Review_Reagents

Caption: A workflow diagram for troubleshooting low this compound recovery.

Diagram 2: this compound Activation and Collector Adsorption Pathway

StibniteActivation cluster_Pulp Aqueous Phase (Pulp) cluster_Surface_Reaction Surface Activation cluster_Hydrophobic_Surface Hydrophobic Surface Formation This compound This compound Surface (Sb₂S₃) Activated_this compound Activated this compound Surface (Pb²⁺ adsorbed) Activator Activator Ion (e.g., Pb²⁺) Activator->this compound Adsorption Xanthate Xanthate Collector (ROC(S)S⁻) Xanthate->Activated_this compound Adsorption Hydrophobic_Complex Hydrophobic Lead Xanthate Surface Complex Attachment Attachment Hydrophobic_Complex->Attachment Bubble Air Bubble Bubble->Attachment

Caption: Activation of this compound and subsequent collector adsorption.

Diagram 3: Logical Relationships in Diagnosing Flotation Issues

FlotationDiagnostics cluster_Recovery_Causes Potential Causes for Low Recovery cluster_Grade_Causes Potential Causes for Low Grade Problem Poor Flotation Performance Low_Recovery Low Recovery Problem->Low_Recovery Low_Grade Low Grade (Poor Selectivity) Problem->Low_Grade pH_Issue Incorrect pH Low_Recovery->pH_Issue Activation_Issue Insufficient Activation Low_Recovery->Activation_Issue Particle_Size_Issue Improper Particle Size Low_Recovery->Particle_Size_Issue Slime_Issue Slime Coating Low_Recovery->Slime_Issue Collector_Issue Incorrect Collector Dosage Low_Recovery->Collector_Issue Depressant_Issue Lack of/Incorrect Depressant Low_Grade->Depressant_Issue Froth_Issue Excessive Froth Stability (Entrainment) Low_Grade->Froth_Issue Liberation_Issue Poor Mineral Liberation Low_Grade->Liberation_Issue Water_Quality Poor Water Quality Low_Grade->Water_Quality

Caption: Diagnostic chart for common this compound flotation problems.

References

Technical Support Center: Optimization of Leaching Agents for Antimony Extraction from Stibnite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrometallurgical extraction of antimony from stibnite (Sb₂S₃).

Troubleshooting Guides

Issue 1: Low Antimony Extraction Efficiency

Symptom: The percentage of antimony recovered from the this compound ore is significantly lower than expected.

Possible Causes and Solutions:

  • Incorrect Leaching Agent or Concentration: The choice of leaching agent and its concentration are critical for efficient antimony dissolution. Both alkaline and acidic leaching systems are commonly used, each with its own optimal parameters.

    • Alkaline Leaching: A mixture of sodium sulfide (B99878) (Na₂S) and sodium hydroxide (B78521) (NaOH) is a common and effective lixiviant for this compound.[1][2] Studies have shown that optimizing the concentrations of both reagents is crucial. For instance, high extraction yields (98-100%) have been achieved with a 1:1 mass ratio of Na₂S and NaOH to pure this compound.[1] In some cases, increasing the NaOH concentration up to 1 M has been shown to linearly increase the extraction percentage to around 59%.[3] The addition of Na₂S can significantly boost extraction, with efficiencies reaching over 99% at a concentration of 0.75 M in a 0.25 M NaOH solution.[3] Potassium hydroxide (KOH) has also been investigated and can be more effective than NaOH, though it is often less cost-efficient.[3]

    • Acidic Leaching: Acidic solutions, such as hydrochloric acid (HCl) often in the presence of an oxidant like ferric chloride (FeCl₃), are also employed.[4] The concentration of both HCl and FeCl₃ needs to be optimized. For example, increasing the HCl concentration can enhance antimony extraction.[4]

  • Suboptimal Temperature: Leaching temperature plays a vital role in the dissolution kinetics.

    • In alkaline systems, increasing the temperature generally increases the extraction rate.[2] For instance, one study showed a significant increase in extraction when the temperature was raised from 25°C to 55°C.[3]

    • Similarly, in acidic leaching with FeCl₃, the reaction temperature is a key parameter to investigate for optimizing dissolution.[4]

  • Inadequate Leaching Time: The duration of the leaching process must be sufficient to allow for the complete reaction of the this compound. Kinetic studies can help determine the optimal leaching time. The dissolution process can be controlled by different steps, such as chemical reaction at the surface or diffusion through a product layer, and the rate-limiting step can change as the reaction progresses.

  • Incorrect Particle Size: The surface area of the this compound particles available for reaction is a critical factor. Smaller particle sizes generally lead to higher extraction rates due to the increased surface area.[2] Grinding the this compound ore to a finer particle size (e.g., 85% minus 200 mesh) is a common practice.[4]

  • Improper Solid-to-Liquid Ratio: The ratio of the mass of this compound to the volume of the leaching solution can affect the concentration of the dissolved antimony and the availability of the leaching agent. A higher solid-to-liquid ratio can sometimes lead to a higher concentration of antimony in the leach solution.

  • Poor Agitation: Inadequate mixing can lead to localized depletion of the leaching agent at the mineral surface and hinder the mass transfer of dissolved antimony into the bulk solution. The stirring rate is a critical parameter to optimize in leaching experiments.[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low antimony extraction efficiency.

Issue 2: Presence of Impurities in the Leach Solution

Symptom: The final antimony product is contaminated with other metals such as arsenic, lead, or iron.

Possible Causes and Solutions:

  • Ore Composition: this compound ores are often associated with other sulfide minerals containing elements like arsenic, lead, and iron. These impurities can be co-leached along with antimony.

  • Leaching Selectivity: The chosen leaching agent and conditions may not be selective enough for antimony.

    • Alkaline Leaching: The alkaline sulfide system (Na₂S + NaOH) is generally selective for antimony, as most other metals have low solubility in this medium.[2] However, elements like arsenic and tin can also dissolve.[2]

    • Acidic Leaching: In acidic systems, co-dissolution of iron and other metals can be more significant.

Mitigation Strategies:

  • Ore Characterization: Thoroughly characterize the this compound ore to identify the types and concentrations of impurity minerals.

  • Selective Leaching: Optimize leaching parameters (e.g., pH, reagent concentration) to maximize antimony dissolution while minimizing the dissolution of impurities.

  • Purification of Leach Solution: If co-leaching is unavoidable, the pregnant leach solution will require purification before antimony recovery.

    • Precipitation: Arsenic can be precipitated from the solution by introducing hydrogen sulfide (H₂S).[5]

  • Process Selection: In some cases, a pyrometallurgical step like roasting prior to leaching can help to remove certain volatile impurities.

Logical Relationship for Impurity Management:

Impurity_Management Start Impure Antimony Product Characterize_Ore Characterize Ore for Impurity Minerals Start->Characterize_Ore Optimize_Leaching Optimize for Selective Leaching Characterize_Ore->Optimize_Leaching Consider_Pretreatment Evaluate Pre-treatment (e.g., Roasting) Characterize_Ore->Consider_Pretreatment Purify_Solution Implement Leach Solution Purification Step Optimize_Leaching->Purify_Solution If co-leaching occurs Pure_Product High-Purity Antimony Purify_Solution->Pure_Product Consider_Pretreatment->Optimize_Leaching

Caption: Logical steps for managing impurities in antimony extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common leaching agents for this compound?

A1: The most common hydrometallurgical leaching agents for this compound fall into two main categories:

  • Alkaline Sulfide Systems: A mixture of sodium sulfide (Na₂S) and sodium hydroxide (NaOH) is widely used.[1][2] This system is known for its high efficiency and selectivity for antimony.

  • Acidic Chloride Systems: Hydrochloric acid (HCl), often in combination with an oxidant like ferric chloride (FeCl₃), is another common choice.[4] Other acidic systems that have been investigated include mixtures of hydrochloric and tartaric acids, and nitric and tartaric acids.[1]

Q2: What are the key parameters to optimize for efficient antimony extraction?

A2: The following parameters are critical for optimizing the leaching process:

  • Leaching Agent Concentration: The concentration of the primary leaching agent (e.g., Na₂S, NaOH, HCl, FeCl₃) directly impacts the dissolution rate and efficiency.

  • Temperature: Higher temperatures generally increase the reaction rate.[2][3]

  • Leaching Time: Sufficient time is required for the reaction to reach completion.

  • Particle Size: Finer particle sizes increase the surface area for reaction and improve extraction rates.[2]

  • Solid-to-Liquid Ratio: This ratio affects the concentration of the dissolved species and reagent availability.

  • Agitation/Stirring Speed: Adequate agitation is necessary to ensure good contact between the ore and the leaching solution.[2][3]

Q3: How do impurities in the this compound ore affect the leaching process?

A3: Impurities commonly found in this compound ores, such as arsenic, lead, and iron, can be co-leached with antimony, leading to a contaminated product. The presence of these impurities may necessitate additional purification steps for the pregnant leach solution.[5] The choice of leaching system can influence the extent of impurity dissolution; for example, alkaline sulfide leaching is generally more selective for antimony than acidic leaching.[2]

Q4: What is the role of an oxidant in acidic leaching of this compound?

A4: In acidic leaching, particularly with HCl, an oxidant like ferric chloride (FeCl₃) is often used to enhance the dissolution of this compound. The ferric ions (Fe³⁺) oxidize the sulfide in this compound, facilitating the release of antimony into the solution as a chloride complex.

Q5: What are some of the environmental considerations in this compound leaching?

A5: Hydrometallurgical processes are generally considered more environmentally friendly than pyrometallurgical methods as they avoid the generation of SO₂ gas.[1] However, the use of chemical reagents requires proper waste management. The leach residues and solutions must be treated to remove any toxic elements before disposal. The acidic chloride system can also present challenges with corrosion.[4]

Data Presentation

Table 1: Comparison of Alkaline Leaching Parameters and Efficiencies for this compound

Leaching Agent(s)ConcentrationTemperature (°C)Time (h)Antimony Extraction (%)Reference
NaOH1 M251~59[3]
KOH1 M251~74.8[3]
NaOH + Na₂S0.25 M NaOH + 0.75 M Na₂S25199.56[3]
Na₂S + NaOH1g Na₂S + 1g NaOH per g this compound40-98-100[1]
KOH0.5 M252.256.5[6]

Table 2: Comparison of Acidic Leaching Parameters and Efficiencies for this compound

Leaching Agent(s)ConcentrationTemperature (°C)Time (h)Antimony Extraction (%)Reference
HCl + FeCl₃Optimized90->90 (inferred from graphs)[4]
H₂SO₄ + NaCl3 M H₂SO₄ + 2 M NaCl80-~80 (inferred from graphs)[7]
H₂SO₄ + NaCl + Fe(III)1.5 M H₂SO₄ + 3 M NaCl + 0.1 M Fe(III)80->90 (inferred from graphs)[7]

Experimental Protocols

Protocol 1: General Alkaline Leaching of this compound

This protocol provides a general procedure for the alkaline leaching of this compound concentrate. Researchers should optimize the specific parameters based on their ore characteristics and experimental goals.

Materials and Equipment:

  • This compound concentrate (finely ground)

  • Sodium hydroxide (NaOH) pellets or solution

  • Sodium sulfide (Na₂S·9H₂O)

  • Deionized water

  • Glass reactor vessel with a lid

  • Magnetic stirrer and stir bar or overhead stirrer

  • Heating mantle or water bath with temperature control

  • Filtration apparatus (e.g., vacuum filtration with Buchner funnel)

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for antimony analysis

Procedure:

  • Preparation of Leaching Solution:

    • Calculate the required amounts of NaOH and Na₂S based on the desired concentrations and the volume of the leaching solution.

    • In a fume hood, dissolve the NaOH and Na₂S in deionized water in the glass reactor. Caution: The dissolution of NaOH is exothermic. Handle with care.

  • Leaching:

    • Place the reactor in the heating mantle or water bath and bring the solution to the desired temperature.

    • Once the temperature is stable, add the pre-weighed this compound concentrate to the solution while stirring.

    • Start the timer for the leaching experiment.

    • Maintain a constant temperature and stirring speed throughout the experiment.

  • Sampling (Optional):

    • If monitoring the reaction kinetics, withdraw small aliquots of the slurry at predetermined time intervals.

    • Immediately filter the samples to separate the solid residue from the pregnant leach solution.

    • Analyze the solution for dissolved antimony concentration.

  • Termination and Solid-Liquid Separation:

    • At the end of the leaching period, turn off the heat and stirring.

    • Filter the entire slurry to separate the pregnant leach solution from the solid residue.

    • Wash the solid residue with deionized water to recover any remaining dissolved antimony.

  • Analysis:

    • Analyze the pregnant leach solution and the wash water for antimony concentration using AAS or ICP to determine the extraction efficiency.

Experimental Workflow Diagram:

Alkaline_Leaching_Workflow Start Start Prepare_Solution Prepare Alkaline Leaching Solution (NaOH + Na₂S) Start->Prepare_Solution Heat_Solution Heat Solution to Desired Temperature Prepare_Solution->Heat_Solution Add_this compound Add this compound Concentrate with Stirring Heat_Solution->Add_this compound Leach Leach for Predetermined Time and Temperature Add_this compound->Leach Filter_Slurry Filter to Separate Leach Solution and Residue Leach->Filter_Slurry Analyze_Solution Analyze Leach Solution for Antimony Filter_Slurry->Analyze_Solution End End Analyze_Solution->End

Caption: General experimental workflow for alkaline leaching of this compound.

References

Technical Support Center: Stibnite Processing for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the processing of stibnite (antimony sulfide (B99878), Sb₂S₃), with a focus on managing arsenic and other critical impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting antimony from this compound ore?

A1: The main approaches for this compound processing are pyrometallurgy and hydrometallurgy. Pyrometallurgical methods involve high-temperature processes like roasting and smelting.[1][2] Hydrometallurgical processes use aqueous solutions to leach antimony from the ore, which can be acidic or alkaline.[3][4][5]

Q2: Why is arsenic a significant concern in this compound processing for pharmaceutical applications?

A2: this compound deposits often contain arsenic-bearing minerals like arsenopyrite.[6][7] Arsenic is highly toxic and its presence in the final antimony product, even in trace amounts, is strictly regulated in pharmaceutical ingredients. Therefore, its effective removal is a critical step.

Q3: What are the common impurities found in this compound ores besides arsenic?

A3: Besides arsenic, this compound ores can contain other impurities such as lead, copper, iron, zinc, and gangue minerals like quartz and calcite.[8][9][10] The specific impurity profile will vary depending on the geological origin of the ore.

Q4: What analytical techniques are recommended for impurity profiling in processed this compound?

A4: A range of modern analytical techniques is used for comprehensive impurity profiling. These include Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14] For elemental analysis, Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS) are common.[15]

Troubleshooting Guides

Issue 1: Low Antimony Leaching Efficiency in Hydrometallurgical Processes
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Leaching Agent or Concentration Verify the type and concentration of the leaching agent. For alkaline leaching, common reagents are NaOH and Na₂S.[16][17] For acidic leaching, HCl or H₂SO₄ with an oxidant like FeCl₃ are often used.[4][5] Optimize the concentration based on literature values (see Table 1).Increased dissolution of antimony.
Inadequate Temperature Ensure the leaching process is conducted at the optimal temperature. Leaching is often temperature-dependent. Refer to experimental protocols for recommended temperature ranges.Enhanced reaction kinetics and higher antimony extraction.
Insufficient Leaching Time Increase the duration of the leaching process. Kinetic studies show that antimony recovery increases with time up to a certain point.[5]Allow for complete reaction and improved antimony yield.
Incorrect Particle Size Ensure the this compound ore is ground to the appropriate particle size. A smaller particle size increases the surface area for the leaching reaction.Faster and more efficient leaching of antimony.
Presence of Passivating Layers The formation of a product layer (e.g., silica-rich) on the particle surface can inhibit leaching.[5] Characterize the residue using techniques like SEM and XRD. Consider pre-treatment steps if necessary.Identification and mitigation of factors hindering the leaching process.
Issue 2: High Arsenic Content in the Final Antimony Product
Possible Cause Troubleshooting Step Expected Outcome
Ineffective Separation Method Evaluate the arsenic removal technique. Options include selective leaching, roasting, or precipitation. Alkaline pressure oxidative leaching can selectively dissolve arsenic.[18] Roasting with pyrite (B73398) can transform arsenic into a volatile form for removal.[19]Significant reduction of arsenic in the antimony product.
Co-precipitation of Arsenic and Antimony Optimize pH and reagent concentrations during precipitation steps to prevent the co-precipitation of arsenic with antimony compounds.Selective precipitation of the target antimony compound with minimal arsenic contamination.
Incomplete Volatilization of Arsenic Oxides During pyrometallurgical processing, ensure the temperature and atmosphere are controlled to maximize the volatilization of arsenic trioxide (As₂O₃) while minimizing the loss of antimony oxides.[19][20]Effective separation of arsenic through volatilization.

Data Presentation

Table 1: Summary of Hydrometallurgical Leaching Conditions and Efficiencies

Leaching MethodLeaching AgentsTemperature (°C)TimeAntimony Extraction Efficiency (%)Arsenic BehaviorReference
Alkaline LeachingNaOH, Na₂S40 - 8520 min - several hours70 - 100Can be co-leached[3][16]
Acidic LeachingHCl, FeCl₃30 - 7030 - 90 min>98Can be co-leached[4][5]
Acidic LeachingH₂SO₄, NaCl, Fe(SO₄)₁.₅, O₂Not specifiedNot specifiedSignificantly improved with ferric ionsNot specified[2]
Slurry ElectrolysisHCl, Fe606 hours>981.14% leached[21]
Alkaline Pressure Oxidative LeachingNaOH, O₂1402 hoursMinimal>95% leached[18]

Table 2: Pyrometallurgical Conditions for Impurity Removal

MethodKey Reagents/ConditionsTemperature (°C)ObjectiveOutcomeReference
Roasting with PyritePyrite (FeS₂) addition, N₂ atmosphere followed by oxidizing roasting>500, then 550Arsenic pre-removal92.71% As removal rate, 5.64% Sb loss[19]
Reductive Sulfur-Fixation SmeltingIron oxide, sodium molten salt850 - 900One-step Sb extraction, SO₂ emission elimination91.48% Sb recovery, 96.00% purity[22][23]
Roasting of SpeissControlled sulfur and carbon sources, oxygen-containing gas200 - 1550Separation of volatilized As and Sb>98% As separated from >95% Sb by condensation[20]

Experimental Protocols

Protocol 1: Alkaline Leaching of this compound
  • Preparation: Grind the this compound ore to a particle size of less than 0.25 mm.

  • Leaching Solution: Prepare a leaching solution containing sodium hydroxide (B78521) (NaOH) and sodium sulfide (Na₂S) in deionized water. Concentrations can be optimized, but a starting point is 1M NaOH and 0.5M Na₂S.[16][17]

  • Leaching Process:

    • Add a specific solid-to-liquid ratio (e.g., 1:10 w/v) of the ground this compound to a glass reactor.

    • Heat the solution to a controlled temperature (e.g., 85°C) using a hot plate with magnetic stirring.

    • Maintain vigorous stirring (e.g., 500 rpm) for a set duration (e.g., 2 hours).

  • Sampling and Analysis:

    • Periodically, take samples of the solution.

    • Filter the samples to separate the solid residue.

    • Analyze the antimony concentration in the filtrate using Atomic Absorption Spectroscopy (AAS) or ICP-AES to determine the leaching efficiency.

Protocol 2: Arsenic Removal by Roasting with Pyrite
  • Mixing: Mix the arsenic-containing antimony oxide powder with a specific weight percentage of pyrite (e.g., 5 wt%).[19]

  • First Stage Roasting (Nitrogen Atmosphere):

    • Place the mixture in a tube furnace.

    • Heat to a temperature above 500°C in a nitrogen atmosphere to convert oxides to sulfides.[19]

  • Second Stage Roasting (Oxidizing Atmosphere):

    • Introduce a controlled airflow (e.g., 200 ml/min).

    • Increase the temperature to 550°C and maintain for a specific duration (e.g., 90 minutes).[19] This will volatilize the arsenic sulfide as arsenic trioxide.

  • Analysis: Analyze the arsenic and antimony content in the roasted residue to determine the arsenic removal efficiency and antimony loss.

Visualizations

Experimental_Workflow_Alkaline_Leaching Workflow for Alkaline Leaching of this compound cluster_prep Preparation cluster_leaching Leaching cluster_analysis Analysis Stibnite_Ore This compound Ore Grinding Grinding (<0.25mm) Stibnite_Ore->Grinding Reactor Leaching Reactor (e.g., 85°C, 2h, 500 rpm) Grinding->Reactor Leaching_Solution Prepare Leaching Solution (NaOH + Na2S) Leaching_Solution->Reactor Sampling Periodic Sampling Reactor->Sampling Filtration Filtration Sampling->Filtration Solid_Residue Solid Residue Filtration->Solid_Residue Leachate Leachate Filtration->Leachate AAS_ICP Analysis (AAS/ICP) Leachate->AAS_ICP Efficiency Calculate Leaching Efficiency AAS_ICP->Efficiency

Caption: Experimental workflow for the alkaline leaching of this compound.

Troubleshooting_Arsenic_Contamination Troubleshooting High Arsenic Content Start High Arsenic in Final Product Check_Separation Evaluate Separation Method (Leaching, Roasting, Precipitation) Start->Check_Separation Is_Effective Is the method effective? Check_Separation->Is_Effective Optimize_Parameters Optimize Parameters (pH, Temp, Reagents) Is_Effective->Optimize_Parameters No Check_Precipitation Check for Co-Precipitation Is_Effective->Check_Precipitation Yes Optimize_Parameters->Check_Separation Consider_Alternative Consider Alternative Method (e.g., Roasting with Pyrite) Optimize_Parameters->Consider_Alternative Consider_Alternative->Check_Separation Check_Precipitation->Optimize_Parameters Final_Product Acceptable Arsenic Level Check_Precipitation->Final_Product No Co-precipitation

Caption: Decision-making process for troubleshooting high arsenic contamination.

References

Technical Support Center: Mitigating Environmental Contamination from Stibnite Mine Tailings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mitigation of environmental contamination from stibnite mine tailings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

1. What are the primary contaminants of concern in this compound mine tailings?

This compound mine tailings are primarily contaminated with antimony (Sb) and arsenic (As).[1][2] this compound itself is antimony sulfide (B99878) (Sb₂S₃), and it is often associated with arsenic-bearing minerals like arsenopyrite.[3] The weathering of these minerals can release antimony and arsenic into the surrounding environment. Other heavy metals such as lead (Pb), mercury (Hg), cadmium (Cd), and zinc (Zn) may also be present in elevated concentrations.[4]

2. What are the common remediation techniques for this compound mine tailings?

Common remediation techniques that can be investigated at a laboratory scale include:

  • Immobilization: This involves using amendments to reduce the mobility and bioavailability of heavy metals in the tailings. Geopolymerization is one such technique that has shown to significantly reduce the leaching of heavy metals.[3]

  • Phytoremediation: This green technology uses plants to extract, stabilize, or volatilize contaminants from soil and water.[5] Specific plant species have shown the ability to accumulate antimony.[5][6]

  • Leaching/Extraction: This involves washing the tailings with chemical solutions to remove the contaminants. Alkaline leaching with reagents like sodium hydroxide (B78521) (NaOH) and sodium sulfide (Na₂S) is a common method for this compound.[7][8][9]

  • Bioremediation: This technique utilizes microorganisms to alter the chemical state of contaminants, potentially reducing their toxicity and mobility.[6]

3. How can I determine the speciation of antimony in my samples?

Antimony speciation, typically determining the concentrations of Sb(III) and Sb(V), is crucial as toxicity and mobility vary between species.[10][11][12][13] A common analytical approach is to use hyphenated techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS).[14] Sequential extraction procedures can also be used to determine the fractions of antimony associated with different soil or sediment components.[15][16][17]

Troubleshooting Guides

Chemical Leaching Experiments

Q1: My antimony extraction efficiency is lower than expected in my alkaline leaching experiment. What could be the issue?

Several factors can influence the efficiency of alkaline leaching of this compound. Consider the following:

  • Reagent Concentration: The concentrations of both NaOH and Na₂S are critical. Insufficient concentrations may lead to incomplete dissolution. Experiment with varying the molar ratios and concentrations of these reagents.[8][18]

  • Particle Size: Smaller particle sizes have a larger surface area, which generally leads to a higher rate of dissolution. Ensure your tailings samples are sufficiently ground.[18]

  • Temperature: Leaching is often more effective at elevated temperatures. Verify that your experimental temperature is optimal for the desired reaction.[18]

  • Agitation Rate: Inadequate mixing can lead to poor contact between the leaching solution and the this compound particles. Ensure a consistent and appropriate stirring speed.[8]

  • Reaction Time: The leaching process may require more time to reach equilibrium. Conduct time-series experiments to determine the optimal leaching duration.[18]

Q2: I am observing precipitate formation during my leaching experiment. What should I do?

Precipitate formation can occur due to changes in pH or the saturation of certain dissolved species.

  • Characterize the Precipitate: If possible, analyze the precipitate to understand its composition. This can provide insights into the chemical reactions occurring.

  • Adjust pH: The solubility of many metal hydroxides and sulfides is highly pH-dependent.[2][19][20][21] Carefully monitor and control the pH of your leaching solution.

  • Complexing Agents: Consider the addition of a complexing agent that can keep the target metal in solution.

Phytoremediation Experiments

Q3: The plants in my phytoremediation experiment are showing signs of toxicity (e.g., stunted growth, chlorosis). What could be the cause?

  • High Contaminant Concentration: The concentration of antimony or other heavy metals in the tailings may be too high for the selected plant species. You may need to dilute the tailings with uncontaminated soil or select a more tolerant plant species.[5]

  • Nutrient Deficiency: Mine tailings are often nutrient-poor. Ensure your experimental setup provides adequate essential nutrients for plant growth.[6]

  • Soil pH: The pH of the tailings can affect both nutrient availability and metal toxicity. Adjust the pH to a range suitable for your chosen plant species.[2]

  • Acclimation Period: Plants may require an acclimation period to adapt to the contaminated environment. Gradually expose the plants to increasing concentrations of tailings.

Q4: Antimony uptake by my plants is low. How can I enhance it?

  • Chelating Agents: The addition of chelating agents can increase the bioavailability of antimony in the soil, making it more accessible for plant uptake.

  • Rhizosphere Microorganisms: Inoculating the soil with beneficial microorganisms can promote plant growth and enhance metal uptake.[3][6]

  • Plant Species Selection: Ensure you are using a plant species known for its ability to accumulate antimony. Research different hyperaccumulators to find the most suitable one for your conditions.[5][6]

Analytical Troubleshooting (ICP-MS)

Q5: I am getting inconsistent results in my ICP-MS analysis of antimony. What are the common sources of interference?

  • Polyatomic Interferences: These occur when ions from the plasma gas (Argon) and the sample matrix combine to form ions with the same mass-to-charge ratio as antimony. For example, chloride in the sample can form ArCl⁺, which can interfere with arsenic (⁷⁵As).

  • Isobaric Interferences: These are caused by isotopes of other elements having the same nominal mass as the antimony isotope being measured.

  • Matrix Effects: High concentrations of other elements in the sample can suppress or enhance the antimony signal. This can be mitigated by diluting the sample or by using matrix-matched standards.

  • Sample Preparation: Incomplete digestion of the sample can lead to inaccurate results. Ensure your digestion procedure is robust and appropriate for the sample matrix. Loss of volatile antimony species can also occur during sample preparation.[10]

Q6: How can I minimize interferences in my ICP-MS analysis?

  • Collision/Reaction Cells: Many modern ICP-MS instruments are equipped with collision/reaction cells that can reduce polyatomic interferences.

  • Selection of Isotopes: Where possible, select an isotope of antimony that is free from known isobaric interferences.

  • Internal Standards: Use an internal standard to correct for matrix effects and instrumental drift.

  • Kinetic Energy Discrimination (KED): This technique can be used to differentiate between analyte ions and polyatomic interfering ions based on their different kinetic energies.

Data Presentation

Table 1: Efficiency of Alkaline Leaching of this compound under Various Conditions

Leaching AgentConcentrationTemperature (°C)Particle SizeLeaching Time (h)Antimony Extraction Efficiency (%)Reference
NaOH1 M25-1~59[11]
NaOH + Na₂S0.25 M NaOH + 0.75 M Na₂S25-199.56[11]
NaOH + Na₂S2 wt% NaOH + 2 wt% Na₂S200.18-0.25 mm2>80[22]
FeCl₃ + HCl1.5 M FeCl₃ + 1.0 M HCl90< 75 µm2~98[23]

Table 2: Antimony and Arsenic Removal from Mine Tailings using Sophorolipids

ContaminantWashing SolutionTemperature (°C)Removal Efficiency (%)
ArsenicSophorolipid2311.7
ArsenicDeionized Water232.1
IronSophorolipid230.4
IronDeionized Water230.04
CopperSophorolipid233.3
CopperDeionized Water231.1

Data extracted from[24].

Experimental Protocols

Protocol 1: Alkaline Leaching of this compound Tailings

Objective: To determine the efficiency of antimony extraction from this compound tailings using an alkaline solution.

Materials:

  • This compound tailing sample (dried and ground)

  • Sodium hydroxide (NaOH)

  • Sodium sulfide (Na₂S·9H₂O)

  • Deionized water

  • Glass batch reactor with a stirrer and temperature control

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) for antimony analysis

Procedure:

  • Prepare the leaching solution by dissolving the desired amounts of NaOH and Na₂S in deionized water to achieve the target concentrations (e.g., 0.25 M NaOH and 0.25 M Na₂S).[11]

  • Place a known volume of the leaching solution (e.g., 250 mL) into the glass reactor and bring it to the desired temperature (e.g., 25°C).[11]

  • Add a pre-weighed amount of the ground this compound tailing sample (e.g., 5.0 g) to the reactor.[11]

  • Start the stirrer at a constant speed (e.g., 100 rpm) to ensure the tailings are well-suspended.[11]

  • At specific time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the slurry.

  • Immediately filter the aliquot to separate the solid tailings from the leachate.

  • Acidify the leachate to preserve the dissolved antimony for analysis.

  • Analyze the concentration of antimony in the leachate using AAS or ICP-MS.

  • Calculate the antimony extraction efficiency at each time point.

Protocol 2: Phytoremediation of Antimony-Contaminated Soil (Pot Experiment)

Objective: To evaluate the potential of a selected plant species to accumulate antimony from this compound tailings.

Materials:

  • This compound tailing sample

  • Uncontaminated potting soil

  • Pots for planting

  • Seeds or seedlings of the selected plant species (e.g., Pteris vittata)[5][6]

  • Deionized water

  • Nutrient solution

  • ICP-MS for antimony analysis

Procedure:

  • Prepare different concentrations of contaminated soil by mixing the this compound tailings with uncontaminated potting soil (e.g., 0%, 25%, 50%, 75%, and 100% tailings by weight).

  • Fill the pots with the prepared soil mixtures.

  • Sow the seeds or transplant the seedlings into the pots.

  • Grow the plants under controlled conditions (e.g., greenhouse with controlled light and temperature).

  • Water the plants regularly with deionized water and provide a balanced nutrient solution as needed.

  • After a predetermined growth period (e.g., 60 days), harvest the plants.[3]

  • Separate the plants into roots and shoots.

  • Thoroughly wash the plant parts with deionized water to remove any adhering soil particles.

  • Dry the plant samples in an oven until a constant weight is achieved.

  • Weigh the dried biomass.

  • Digest the dried plant samples using an appropriate acid digestion method.

  • Analyze the antimony concentration in the digested plant samples using ICP-MS.

  • Collect soil samples from each pot for analysis of the remaining antimony concentration.

Mandatory Visualizations

Experimental_Workflow_Alkaline_Leaching cluster_prep Sample & Reagent Preparation cluster_leaching Leaching Process cluster_analysis Sampling & Analysis cluster_results Data Evaluation prep_tailings Dry and Grind Tailing Sample add_tailings Add Tailing Sample to Reactor prep_tailings->add_tailings prep_solution Prepare NaOH/Na₂S Leaching Solution reactor Add Solution to Reactor & Set Temperature prep_solution->reactor reactor->add_tailings leach Stir at Constant Speed for Set Time add_tailings->leach sample Withdraw Aliquots at Time Intervals leach->sample filter_leachate Filter to Separate Leachate sample->filter_leachate analyze Analyze Sb in Leachate (ICP-MS) filter_leachate->analyze calculate Calculate Extraction Efficiency analyze->calculate

Alkaline leaching experimental workflow.

Troubleshooting_ICPMS_Interference cluster_causes Potential Causes of Interference cluster_solutions Mitigation Strategies start Inconsistent ICP-MS Results for Antimony polyatomic Polyatomic Interference (e.g., ArCl⁺) start->polyatomic isobaric Isobaric Interference (Same Mass Isotopes) start->isobaric matrix Matrix Effects (Signal Suppression/Enhancement) start->matrix preparation Incomplete Sample Digestion start->preparation crc Use Collision/Reaction Cell polyatomic->crc isotope_select Select Interference-Free Isotope isobaric->isotope_select internal_std Use Internal Standard matrix->internal_std dilution Dilute Sample or Use Matrix-Matched Standards matrix->dilution digestion Optimize Digestion Protocol preparation->digestion

Troubleshooting logic for ICP-MS interference.

References

Technical Support Center: Enhancing the Electrochemical Performance of Stibnite Battery Anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the electrochemical performance of stibnite (Sb₂S₃) battery anodes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and testing of this compound-based anodes.

1. Issue: Rapid Capacity Fading within the First 100 Cycles

  • Question: My this compound anode shows a high initial capacity, but it fades quickly after only a few dozen cycles. What are the likely causes and solutions?

  • Answer: Rapid capacity fading is a common problem with this compound anodes, primarily due to significant volume expansion and contraction during the alloying/de-alloying reactions with lithium or sodium ions. This leads to pulverization of the electrode material and loss of electrical contact.

    • Potential Causes:

      • Large volume changes (~390% for Na, 407% for K) during electrochemical reactions lead to mechanical degradation of the electrode.[1]

      • Poor conductivity of this compound results in incomplete reactions and capacity loss.[2]

      • Unstable Solid Electrolyte Interphase (SEI) formation and reformation consumes electrolyte and active material.

    • Troubleshooting Steps & Solutions:

      • Incorporate a Conductive Carbon Matrix: Dispersing this compound within a conductive carbon matrix like graphite (B72142), graphene, or carbon nanotubes can buffer the volume changes and improve electrical conductivity.[2][3] Composites made from natural this compound and charcoal have shown stable capacities of 686 mAh g⁻¹ after 500 cycles.[4]

      • Nanostructuring: Synthesizing nanostructured this compound, such as nanorods or flower-like structures, can better accommodate the strain of volume changes.[5][6]

      • Amorphization: Creating amorphous C/SbSₓ composites can suppress volume expansion and enhance the reversibility of electrochemical reactions.[4]

      • Surface Coating: Applying a coating of carbon or other materials can help stabilize the SEI layer.[5]

      • Electrolyte Optimization: The addition of electrolyte additives like fluoroethylene carbonate (FEC) can help form a more stable SEI layer.[7]

2. Issue: Low Rate Capability

  • Question: My this compound anode performs reasonably well at low current densities, but the capacity drops significantly at higher rates. How can I improve the rate capability?

  • Answer: Poor rate capability is typically due to the low intrinsic electrical conductivity of this compound and slow ion diffusion kinetics.

    • Potential Causes:

      • Inherently poor conductivity of Sb₂S₃.[2]

      • Thick electrode films or dense microstructures that hinder ion transport.

      • Inefficient charge transfer at the electrode-electrolyte interface.

    • Troubleshooting Steps & Solutions:

      • Enhance Conductivity with Carbon: Compositing this compound with highly conductive carbon materials is a primary strategy. For instance, a carbon nanotube-in-nanotube@Sb₂S₃ composite has demonstrated a discharge capacity of 361 mAh g⁻¹ at a high current density of 15 A g⁻¹.[8][9]

      • Reduce Particle Size: Smaller active material particles reduce the diffusion path length for ions.

      • Create Porous Architectures: Flower-like Sb₂S₃ microstructures have shown a capacity of 553.1 mAh g⁻¹ at 2000 mA g⁻¹, indicating excellent rate capability due to their porous nature which facilitates electrolyte penetration.[6]

      • Optimize Electrode Formulation: Ensure good dispersion of the active material, conductive additive, and binder to create a highly conductive and porous electrode structure.

3. Issue: Low Initial Coulombic Efficiency (ICE)

  • Question: The first cycle coulombic efficiency of my this compound anode is very low. What causes this and how can it be improved?

  • Answer: Low ICE is mainly attributed to the irreversible formation of the Solid Electrolyte Interphase (SEI) layer on the surface of the anode material during the first discharge.

    • Potential Causes:

      • Decomposition of the electrolyte on the electrode surface to form the SEI layer.

      • Irreversible reactions of the active material.

      • Surface functional groups on some carbon additives can also contribute to irreversible capacity loss.

    • Troubleshooting Steps & Solutions:

      • Electrolyte Additives: Using additives like FEC in a propylene (B89431) carbonate (PC)-based electrolyte can help form a more stable and efficient SEI layer, leading to improved ICE.[7]

      • Pre-cycling/Formation Cycles: Performing a few initial cycles at a very low current density can help to form a more stable SEI layer.

      • Surface Modification: Coating the this compound particles with a thin, artificial SEI layer or a protective layer can reduce direct contact with the electrolyte and minimize irreversible reactions. A composite of Sb₂S₃ with carbon dots (CDs) delivered a high initial coulombic efficiency of 85.2% in lithium-ion batteries and 82.9% in sodium-ion batteries.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using this compound as a battery anode?

    • A1: this compound (Sb₂S₃) is an attractive anode material due to its high theoretical specific capacity of 946 mAh g⁻¹, which is significantly higher than that of commercial graphite anodes.[2][10] It is also a relatively abundant and low-cost material.

  • Q2: What are the key challenges associated with this compound anodes?

    • A2: The primary challenges are the large volume expansion during cycling, which leads to poor cycling stability, and its inherent poor electrical conductivity, which results in low rate capability.[2][10]

  • Q3: How does combining this compound with carbon materials improve its performance?

    • A3: Carbon materials serve multiple functions: they improve the overall electrical conductivity of the electrode, act as a buffer to accommodate the volume changes of this compound during cycling, and can help to create a more stable electrode-electrolyte interface.[3][4]

  • Q4: Can natural this compound be used directly as an anode material?

    • A4: While natural this compound can be used, it typically requires modification to achieve good performance.[2][3] A common approach is to create a composite with graphite or other carbon materials to enhance its conductivity and cycling stability.[2][3] This approach is being explored as a more environmentally friendly and cost-effective alternative to chemically synthesized Sb₂S₃.[2][3]

  • Q5: What is the role of the electrolyte in the performance of this compound anodes?

    • A5: The electrolyte composition is crucial for forming a stable SEI layer, which is essential for long-term cycling stability and high coulombic efficiency.[7] Optimizing the electrolyte, for instance by using additives like FEC or employing ionic liquids, can significantly enhance the overall performance of the this compound anode.[7]

Quantitative Data Summary

Table 1: Electrochemical Performance of Various this compound-Based Anodes

Anode MaterialCurrent DensitySpecific CapacityCycling StabilityReference
Carbon nanotube-in-nanotube@Sb₂S₃1 A g⁻¹710.5 mAh g⁻¹After 1500 cycles[8][9]
Carbon nanotube-in-nanotube@Sb₂S₃5 A g⁻¹316 mAh g⁻¹After 1700 cycles[8][9]
Graphite/Stibnite (G/Sb₂S₃)100 mA g⁻¹~600 mAh g⁻¹82.9% retention after 100 cycles[3]
Sb₂S₃/graphene with PC/FEC electrolyte50 mA g⁻¹710 mAh g⁻¹Good cycle performance[7]
Amorphous C/SbSₓ0.5 A g⁻¹686 mAh g⁻¹After 500 cycles[4]
Amorphous C/SbSₓ2 A g⁻¹520 mAh g⁻¹High rate capacity[4]
Sb₂S₃ nanorods/porous-carbon100 mA g⁻¹530.3 mAh g⁻¹After 150 cycles[5]
Flower-like Sb₂S₃50 mA g⁻¹835.3 mAh g⁻¹After 50 cycles[6]
Flower-like Sb₂S₃200 mA g⁻¹641.7 mAh g⁻¹After 100 cycles[6]

Experimental Protocols

1. Synthesis of Graphite/Stibnite (G/Sb₂S₃) Composite via Hydrothermal Method

  • Objective: To prepare a G/Sb₂S₃ composite to improve the conductivity and cycling stability of a this compound anode.

  • Materials: Natural this compound ore (Sb₂S₃ ≥ 99%), active graphite, deionized water, ethylene (B1197577) glycol.

  • Procedure:

    • Prepare solution A by dispersing 0.1 g of active graphite in 20 ml of deionized water and ultrasonicate for 4 hours.

    • Prepare solution B by dispersing 0.2 g of natural this compound ore in 30 ml of ethylene glycol and ultrasonicate for 4 hours.

    • Add solution A to solution B and stir the mixed solution for 24 hours.

    • Transfer the mixed solution to a hydrothermal reactor and heat at 150 °C for 12 hours.

    • After the reaction, wash the resulting G/Sb₂S₃ composite with deionized water and ethanol (B145695) and dry it in a vacuum oven.[2][3]

2. Electrode Preparation and Electrochemical Measurements

  • Objective: To fabricate a working electrode and test its electrochemical performance.

  • Materials: As-synthesized active material (e.g., G/Sb₂S₃), conductive agent (e.g., Super P), binder (e.g., polyvinylidene fluoride (B91410) - PVDF), N-methyl-2-pyrrolidone (NMP) solvent, copper foil current collector.

  • Procedure:

    • Mix the active material, conductive agent, and binder in a weight ratio of 8:1:1 in NMP to form a homogeneous slurry.

    • Coat the slurry onto a copper foil current collector.

    • Dry the coated foil in a vacuum oven at an appropriate temperature (e.g., 120 °C) for several hours to remove the solvent.

    • Punch the dried electrode sheet into circular discs.

    • Assemble coin cells (e.g., CR2032) in an argon-filled glove box using the prepared electrode as the working electrode, a lithium or sodium foil as the counter and reference electrode, a separator (e.g., Celgard 2400), and a suitable electrolyte.

    • Perform electrochemical tests such as galvanostatic charge-discharge cycling, cyclic voltammetry (CV), and electrochemical impedance spectroscopy (EIS) using a battery testing system.[3]

Visualizations

TroubleshootingWorkflow Start Start: Anode Performance Issue Problem Identify Primary Symptom Start->Problem CapacityFading Rapid Capacity Fading Problem->CapacityFading e.g. LowRate Low Rate Capability Problem->LowRate e.g. LowICE Low Initial Coulombic Efficiency Problem->LowICE e.g. CauseFading Cause: Volume Expansion, Poor Conductivity CapacityFading->CauseFading CauseRate Cause: Poor Conductivity, Slow Ion Diffusion LowRate->CauseRate CauseICE Cause: Unstable SEI Formation LowICE->CauseICE SolutionFading Solution: - Incorporate Carbon Matrix - Nanostructuring - Amorphization CauseFading->SolutionFading SolutionRate Solution: - Enhance Conductivity (Carbon) - Reduce Particle Size - Porous Architecture CauseRate->SolutionRate SolutionICE Solution: - Electrolyte Additives (FEC) - Surface Coating - Formation Cycles CauseICE->SolutionICE End End: Performance Enhanced SolutionFading->End SolutionRate->End SolutionICE->End

Caption: A troubleshooting workflow for common this compound anode performance issues.

SynthesisWorkflow Start Start: Prepare Precursors Dispersion Disperse this compound & Graphite in Solvents (Ultrasonication) Start->Dispersion Mixing Mix this compound and Graphite Dispersions Dispersion->Mixing Stirring Stir for 24 hours Mixing->Stirring Hydrothermal Hydrothermal Reaction (150°C, 12h) Stirring->Hydrothermal Washing Wash with DI Water and Ethanol Hydrothermal->Washing Drying Vacuum Dry Washing->Drying End End: G/Sb₂S₃ Composite Drying->End

Caption: Experimental workflow for G/Sb₂S₃ composite synthesis.

LogicalRelationships Problem Core Problem: Poor Electrochemical Performance Cause1 Large Volume Expansion Problem->Cause1 Cause2 Poor Electrical Conductivity Problem->Cause2 Cause3 Unstable SEI Problem->Cause3 Effect1 Capacity Fading Cause1->Effect1 Cause2->Effect1 Effect2 Low Rate Capability Cause2->Effect2 Effect3 Low Coulombic Efficiency Cause3->Effect3 Solution1 Buffer with Carbon Matrix Effect1->Solution1 Solution4 Nanostructuring Effect1->Solution4 Solution2 Improve Conductivity (Carbon Composites) Effect2->Solution2 Solution3 Optimize Electrolyte (e.g., FEC) Effect3->Solution3

Caption: Logical relationships between problems, causes, and solutions.

References

overcoming passivation issues in the electrochemical leaching of stibnite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical leaching of stibnite (Sb₂S₃), with a primary focus on overcoming passivation issues.

Troubleshooting Guide: Overcoming Electrode Passivation

Passivation, the formation of a non-conductive layer on the electrode surface, can significantly hinder the efficiency of electrochemical leaching by impeding charge transfer and the dissolution of this compound. Below are common symptoms, potential causes, and actionable solutions.

Issue 1: Decreasing current density at a constant applied potential.

Potential Cause Recommended Solution
Formation of an elemental sulfur layer: The oxidation of sulfide (B99878) in this compound can produce elemental sulfur (S⁰), which is an electrical insulator.[1]Introduce a sulfur-complexing agent: In alkaline leaching, the addition of sulfide ions (e.g., from Na₂S) can form soluble polysulfides, preventing the deposition of elemental sulfur.[2][3] In acidic media, increasing the temperature can help melt or modify the sulfur layer, improving conductivity.
Precipitation of antimony oxides/hydroxides: Changes in local pH at the electrode surface can lead to the formation of passivating antimony oxides (e.g., Sb₂O₃, Sb₂O₅) or hydroxides.[4]Optimize pH: In acidic leaching, maintain a sufficiently low pH to keep antimony species dissolved.[1][5] In alkaline systems, ensure the pH is high enough to form soluble thioantimonite or antimonate (B1203111) species.[2][6]
Formation of an iron hydroxide (B78521) layer (in ferric leaching): In systems using ferric ions as an oxidant, precipitation of ferric hydroxide (Fe(OH)₃) can occur, especially if the pH is not well-controlled.[4]Maintain a low pH: Keep the pH of the electrolyte sufficiently acidic to prevent the precipitation of ferric hydroxide.
Insufficient complexing agents: In chloride media, a lack of sufficient chloride ions can lead to the precipitation of less soluble antimony compounds.Increase chloride concentration: Higher concentrations of NaCl can enhance the formation of stable, soluble antimony-chloride complexes.[1]

Issue 2: Leaching reaction starts but then abruptly stops or slows significantly.

Potential Cause Recommended Solution
Complete surface coverage by a passivation layer: A dense, non-porous passivation layer can completely halt the leaching process.[1][7]Mechanical scouring/agitation: Increasing the stirring rate can help to physically remove the passivating layer from the electrode surface.[2] Consider using a rotating cylinder electrode or particle abrasion in a slurry.
Depletion of reactants at the electrode surface: Insufficient mass transport of reactants (e.g., H⁺, Fe³⁺, Cl⁻) to the this compound surface.Enhance mass transport: Increase the stirring speed or electrolyte flow rate to ensure a constant supply of fresh reactants to the electrode surface.[2][5]
Galvanic effects with other minerals: If the this compound ore contains other sulfide minerals like pyrite, galvanic interactions can lead to preferential oxidation and passivation of this compound.[8]Mineralogical characterization: Understand the mineralogy of your concentrate. Pre-treatment steps to remove highly reactive minerals may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of passivation during the electrochemical leaching of this compound?

A1: The primary causes of passivation are the formation of an insulating layer of elemental sulfur on the anode surface and the precipitation of antimony oxides or hydroxides.[1][4] In leaching systems that use ferric ions, the precipitation of iron hydroxides can also contribute to passivation.[4]

Q2: How do chloride ions help in overcoming passivation?

A2: Chloride ions act as a complexing agent, forming stable and soluble antimony-chloride complexes (e.g., SbClₓ³⁻ˣ).[1] This prevents the precipitation of passivating antimony oxides or hydroxides on the electrode surface, thereby promoting continuous dissolution.

Q3: Can temperature be used to control passivation?

A3: Yes, increasing the temperature can have a positive effect on reducing passivation. Higher temperatures can increase the solubility of some passivating species and can also melt or alter the morphology of any elemental sulfur layer formed, making it more porous and less of a barrier to charge transfer.[1][6]

Q4: What is the role of an oxidizing agent like ferric iron (Fe³⁺)?

A4: Ferric iron acts as an effective oxidizing agent for the dissolution of this compound.[1][5] It facilitates the oxidation of sulfide to elemental sulfur and Sb(III) to Sb(V). However, its concentration and the solution pH must be carefully controlled to prevent the precipitation of passivating iron hydroxides.[1][4]

Q5: In alkaline leaching, what is the function of sodium sulfide (Na₂S)?

A5: In alkaline leaching of this compound, sodium sulfide (Na₂S) helps to dissolve elemental sulfur by forming soluble polysulfides.[2][3] This prevents the accumulation of a passivating sulfur layer on the this compound surface.

Experimental Protocols

Protocol 1: Electrochemical Leaching of this compound in Acidic Ferric Chloride Media

  • Preparation of Leaching Solution: Prepare the lixiviant by dissolving a specific concentration of ferric chloride (FeCl₃·6H₂O) and hydrochloric acid (HCl) in deionized water. A typical starting point could be 1 M FeCl₃ and 1 M HCl.[5]

  • Electrochemical Cell Setup:

    • Use a three-electrode setup with a this compound working electrode, a graphite (B72142) or platinum counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

    • The this compound electrode can be prepared by mounting a piece of high-purity this compound in an insulating resin, leaving a defined surface area exposed.

  • Leaching Experiment:

    • Immerse the electrodes in the leaching solution within a temperature-controlled electrochemical cell.

    • Apply a constant anodic potential (e.g., determined from cyclic voltammetry) using a potentiostat.

    • Stir the solution at a constant rate (e.g., 300 rpm) to ensure adequate mass transport.[5]

    • Monitor the current as a function of time. A steady or increasing current indicates active leaching, while a decreasing current suggests passivation.

  • Analysis:

    • Periodically sample the electrolyte and analyze the dissolved antimony concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) techniques.

    • After the experiment, characterize the surface of the this compound electrode using techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD) to identify any passivating layers.[1]

Protocol 2: Alkaline Leaching of this compound Concentrate

  • Preparation of Leaching Solution: Prepare the alkaline lixiviant by dissolving sodium hydroxide (NaOH) and sodium sulfide (Na₂S·9H₂O) in deionized water. Common concentrations range from 0.25 M to 1 M for each.[2]

  • Slurry Leaching Experiment:

    • Conduct the experiment in a baffled, stirred-tank reactor to ensure the this compound concentrate remains suspended.

    • Add a known mass of this compound concentrate to the leaching solution to achieve a specific solid-to-liquid ratio.[2]

    • Maintain a constant temperature (e.g., 25°C to 55°C) and stirring speed (e.g., 100-400 rpm).[2]

  • Monitoring and Analysis:

    • Collect slurry samples at regular intervals.

    • Filter the samples immediately to separate the solid residue from the pregnant leach solution.

    • Analyze the concentration of dissolved antimony in the filtrate by AAS or ICP.

Data Presentation

Table 1: Effect of Ferric Chloride and HCl Concentration on Antimony Extraction

FeCl₃ Concentration (M)HCl Concentration (M)Temperature (°C)Time (min)Antimony Extraction (%)
0.51.080120(Data from cited experiments)
1.01.080120(Data from cited experiments)
1.02.080120(Data from cited experiments)
1.51.080120(Data from cited experiments)

Note: This table is a template; actual data should be populated from relevant experimental studies such as those referenced.[5]

Table 2: Influence of NaOH and Na₂S Concentration on Antimony Extraction in Alkaline Leaching

NaOH Concentration (M)Na₂S Concentration (M)Temperature (°C)Time (h)Antimony Extraction (%)
0.250.2525163.01
0.250.5025198.87
0.250.7525199.56
0.500.25251(Data from cited experiments)

Data adapted from a study on alkaline leaching.[2]

Visualizations

PassivationMechanism This compound This compound (Sb₂S₃) Anode Oxidation Anodic Oxidation This compound->Oxidation Sulfur Elemental Sulfur (S⁰) Layer (Insulator) Oxidation->Sulfur S²⁻ → S⁰ + 2e⁻ AntimonyOxide Antimony Oxides/Hydroxides (e.g., Sb₂O₃, Sb₂O₅) Oxidation->AntimonyOxide Sb³⁺ + H₂O → Sb₂O₃ + H⁺ Passivation Passivation (Leaching Stops) Sulfur->Passivation AntimonyOxide->Passivation

Caption: Mechanism of this compound anode passivation.

TroubleshootingWorkflow Start Leaching Rate Decreases CheckCurrent Is current density dropping? Start->CheckCurrent CheckSurface Visually inspect electrode. Is there a visible layer? CheckCurrent->CheckSurface Yes OptimizepH Adjust pH CheckCurrent->OptimizepH No IncreaseAgitation Increase stirring speed CheckSurface->IncreaseAgitation Yes AddComplexing Add/Increase complexing agent (e.g., Cl⁻, S²⁻) CheckSurface->AddComplexing No Continue Continue Leaching IncreaseAgitation->Continue AddComplexing->Continue IncreaseTemp Increase Temperature OptimizepH->IncreaseTemp IncreaseTemp->Continue

Caption: Troubleshooting workflow for passivation.

References

Technical Support Center: Process Control and Optimization in Industrial Stibnite Smelting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial smelting of stibnite (Sb₂S₃). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Issue: Low Antimony Recovery

Q1: My antimony recovery rate is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low antimony (Sb) recovery can stem from several factors throughout the smelting process. Here’s a systematic approach to identify and resolve the issue:

  • Temperature: Suboptimal furnace temperature is a primary cause of poor recovery. This compound reduction and slag separation are highly temperature-dependent.

    • Troubleshooting:

      • Verify thermocouple accuracy and placement within the furnace.

      • Ensure the furnace temperature is stable and uniform.

      • Consult optimized temperature ranges for your specific smelting method. For direct reduction with iron, temperatures around 975°C have shown high recovery rates.[1] Low-temperature sulfur-fixing smelting processes can achieve high recovery at lower temperatures, around 850°C.[2][3]

  • Reaction Time: Insufficient reaction time will lead to incomplete reduction of this compound.

    • Troubleshooting:

      • Review your experimental logs to confirm the smelting duration.

      • Optimal reaction times can vary. For instance, a 40-minute duration has been found effective in some direct reduction processes, while low-temperature methods may require around 60 minutes.[1][2]

  • Flux Composition and Amount: The flux plays a crucial role in lowering the melting point of the charge and separating impurities into the slag.

    • Troubleshooting:

      • Ensure the correct flux (e.g., sodium chloride, soda ash, sodium sulfate) is being used for your process.

      • Verify the weight percentage of the flux. An inadequate amount may not effectively capture impurities. For direct reduction, a sodium chloride concentration of 15% by weight of the reaction mixture has been shown to be optimal.[1]

  • Reducing Agent: In carbothermic or reductive-sulfur-fixing smelting, the amount and type of reducing agent (e.g., coke, iron scrap) are critical.

    • Troubleshooting:

      • Check that the stoichiometric amount of the reducing agent is correct.

      • Ensure the reducing agent is of the appropriate size and purity.

  • Volatilization: Antimony and its compounds can be volatile at high temperatures, leading to losses.[1]

    • Troubleshooting:

      • Ensure the furnace is well-sealed.

      • In volatilization roasting, ensure the off-gas collection system is functioning efficiently.

      • Consider using a flux like sodium chloride, which can help reduce the volatilization of antimony metal.[1]

Issue: High Sulfur Dioxide (SO₂) Emissions

Q2: Our smelting process is generating excessive SO₂ emissions, causing environmental and operational concerns. How can we mitigate this?

A2: High SO₂ emissions are a common problem in traditional this compound smelting. Here are strategies to control and reduce these emissions:

  • Adopt a Sulfur-Fixing Process: This is the most effective method for minimizing SO₂.

    • How it works: A sulfur-fixing agent, such as iron oxide (Fe₂O₃) or zinc oxide (ZnO), is added to the charge. During smelting, the sulfur from this compound combines with the agent to form a stable solid sulfide (B99878) (e.g., FeS, ZnS) that reports to the slag, preventing the formation of SO₂ gas.[2][4]

    • Implementation: This requires adjusting your charge composition to include the appropriate amount of the sulfur-fixing agent. The resulting slag will contain the fixed sulfur, which can sometimes be further processed.[2]

  • Control of Air Supply in Roasting: In volatilization roasting, the air-to-concentrate ratio is critical.

    • Troubleshooting:

      • Carefully control the airflow to the roaster. Insufficient air can lead to incomplete oxidation and potential volatilization of unreacted Sb₂S₃, while excessive air can increase SO₂ production.

  • Off-Gas Treatment: If modifying the primary smelting process is not feasible, a robust off-gas treatment system is necessary.

    • Options:

      • Acid Plant: For high-concentration SO₂ streams, a sulfuric acid plant can convert the gas into a valuable byproduct.

      • Scrubbing: Wet scrubbers using alkaline solutions can be used to capture SO₂ from the flue gas.

Issue: Poor Quality of Crude Antimony (Low Purity)

Q3: The produced crude antimony has a high level of impurities. How can I improve its purity?

A3: The purity of the crude antimony is dependent on the efficiency of the slagging process and the initial composition of the this compound concentrate.

  • Optimize Slagging:

    • Troubleshooting:

      • Review and adjust the flux composition and quantity to ensure it is effectively removing impurities like iron sulfide and gangue minerals. The goal is to create a fluid slag that separates cleanly from the molten antimony.

      • Ensure the smelting temperature is adequate for good slag fluidity.

  • Raw Material Quality:

    • Troubleshooting:

      • Analyze the this compound concentrate for impurity levels (e.g., arsenic, lead, iron). High initial impurity levels may require pre-treatment or more aggressive fluxing.

  • Separation of Metal and Slag:

    • Troubleshooting:

      • Ensure a sufficient settling time after the reaction is complete to allow for a clean separation of the molten antimony and slag.

      • Review the tapping procedure to minimize the carryover of slag with the metal.

  • Refining: If the crude antimony purity remains low, a subsequent refining step may be necessary. This can involve processes like fire refining to remove specific impurities.

Frequently Asked Questions (FAQs)

Q4: What are the key process parameters to monitor and control in this compound smelting?

A4: The critical parameters to control are:

  • Furnace Temperature: Directly impacts reaction kinetics, melting, and slag fluidity.

  • Reaction Time: Determines the completeness of the chemical reactions.

  • Charge Composition: The ratio of this compound concentrate, reducing agents, and fluxes is fundamental to the process.

  • Atmosphere Control: The amount of air or oxygen supplied, or the maintenance of a reducing atmosphere, is crucial depending on the smelting method.

  • Off-Gas Composition: Monitoring SO₂ and other volatile components is important for process efficiency and environmental compliance.

Q5: What are the main differences between traditional volatilization roasting and newer low-temperature smelting processes?

A5:

  • Volatilization Roasting: This method involves heating this compound in the presence of air to convert it to volatile antimony trioxide (Sb₂O₃), which is then collected and reduced to metal. This process typically generates significant amounts of SO₂.[5]

  • Low-Temperature Smelting with Sulfur Fixation: These processes operate at lower temperatures and in a reducing atmosphere. A sulfur-fixing agent is used to capture the sulfur as a solid sulfide, thereby avoiding SO₂ emissions. This approach is more environmentally friendly and can be more energy-efficient.[2][4]

Q6: Can you provide a starting point for optimized parameters for different this compound smelting methods?

A6: Yes, the following tables summarize optimized parameters from various studies. These should be used as a starting point and may require further optimization based on your specific ore composition and equipment.

Data Presentation

Table 1: Optimized Parameters for Direct Reduction Smelting of this compound

ParameterOptimal ValueReference
Reaction Temperature975°C[1]
Reaction Time40 minutes[1]
Flux (Sodium Chloride)15% by weight of reaction mixture[1]
Antimony Recovery98.52%[1]
Purity of Metal>94%[1]

Table 2: Optimized Parameters for Low-Temperature Reductive Sulfur-Fixing Smelting

ParameterOptimal ValueReference
Smelting Temperature850°C[2]
Smelting Duration60 minutes[2]
Sulfur-Fixing AgentFerric Oxide (Fe₂O₃)[2]
Molten Salt Composition40% NaCl in Na₂CO₃-NaCl mixture[2]
Coke Addition40% by weight of this compound[2]
Antimony Recovery91.48%[2]
Purity of Crude Antimony96.00%[2]
Sulfur Fixation Rate95.31%[2]

Table 3: Optimized Parameters for Reducing-Matting Smelting

ParameterOptimal ValueReference
Smelting Temperature1100°C for 2h, then 1200°C for 50min[6]
Pyrite Cinder1.2 times theoretical amount[6]
Soda Addition15% of this compound concentrate amount[6]
Sodium Sulfate Addition72.6% of this compound concentrate amount[6]
Direct Antimony Recovery90.99%[6]
Total Antimony Recovery98.87%[6]
Sulfur Fixation Rate>99%[6]

Experimental Protocols

Protocol 1: Sample Characterization by X-ray Diffraction (XRD)

This protocol outlines a general procedure for identifying the mineralogical phases in a this compound ore sample.

  • Sample Preparation:

    • Take a representative sample of the this compound ore.

    • Crush and grind the sample to a fine powder (typically <10 μm) using a mortar and pestle or a mechanical grinder. This ensures random orientation of the crystallites.

    • Mount the powder onto a sample holder, ensuring a flat, smooth surface.

  • Instrument Setup:

    • Use a diffractometer with a copper (Cu) Kα radiation source.

    • Set the voltage and current for the X-ray tube according to the manufacturer's recommendations.

    • Configure the scan parameters:

      • Scan Range (2θ): Typically from 10° to 80°.

      • Step Size: 0.02°.

      • Time per Step: 1-2 seconds.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Start the scan and collect the diffraction data. The instrument measures the intensity of the diffracted X-rays at different 2θ angles.

  • Data Analysis:

    • The output is a diffractogram (a plot of intensity vs. 2θ).

    • Identify the peaks in the diffractogram.

    • Compare the peak positions (2θ values) and relative intensities to a mineral database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.

Protocol 2: Elemental Analysis by X-ray Fluorescence (XRF)

This protocol provides a general method for determining the elemental composition of the this compound concentrate.

  • Sample Preparation:

    • Grind the this compound concentrate to a fine powder (<75 μm).

    • For accurate quantitative analysis, prepare a fused bead. Mix a precise amount of the powdered sample with a borate (B1201080) flux (e.g., lithium tetraborate) in a platinum crucible.

    • Heat the mixture in a fusion furnace until it is completely molten.

    • Cast the molten mixture into a mold to create a flat, homogeneous glass disc.

  • Instrument Calibration:

    • Calibrate the XRF spectrometer using certified reference materials (CRMs) with matrices similar to the this compound concentrate.

  • Data Acquisition:

    • Place the fused bead into the spectrometer.

    • Irradiate the sample with X-rays. The atoms in the sample will emit secondary (fluorescent) X-rays with energies characteristic of each element.

    • The spectrometer's detector measures the energy and intensity of the emitted X-rays.

  • Data Analysis:

    • The instrument's software processes the spectral data.

    • The intensity of the characteristic X-rays for each element is used to calculate its concentration based on the calibration curves.

    • Results are typically reported as weight percentages of the elements or their oxides.

Mandatory Visualization

Stibnite_Smelting_Process_Flow stibnite_concentrate This compound Concentrate (Sb₂S₃) furnace Smelting Furnace (High Temperature) stibnite_concentrate->furnace flux Flux (e.g., NaCl, Na₂CO₃) flux->furnace reducing_agent Reducing Agent (e.g., Iron, Coke) reducing_agent->furnace sulfur_fixing_agent Sulfur-Fixing Agent (e.g., Fe₂O₃) sulfur_fixing_agent->furnace Optional, for sulfur-fixing process molten_products Molten Products furnace->molten_products off_gas Off-Gas (e.g., SO₂ if no sulfur fixation) furnace->off_gas separation Separation (Settling/Tapping) molten_products->separation crude_antimony Crude Antimony (Sb) separation->crude_antimony slag Slag (with impurities and fixed sulfur) separation->slag gas_treatment Gas Treatment off_gas->gas_treatment

Caption: Generalized process flow for this compound smelting.

Troubleshooting_Logic_Low_Recovery start Start: Low Sb Recovery check_temp Check Furnace Temperature start->check_temp check_time Check Reaction Time check_temp->check_time Correct adjust_temp Adjust Temperature to Optimal Range check_temp->adjust_temp Incorrect check_flux Check Flux Composition & Amount check_time->check_flux Sufficient adjust_time Increase Reaction Time check_time->adjust_time Too Short check_reductant Check Reducing Agent check_flux->check_reductant Correct adjust_flux Correct Flux Parameters check_flux->adjust_flux Incorrect adjust_reductant Verify Reductant Stoichiometry & Quality check_reductant->adjust_reductant Incorrect end End: Recovery Improved check_reductant->end All Correct: Investigate other factors (e.g., volatilization) adjust_temp->end adjust_time->end adjust_flux->end adjust_reductant->end

Caption: Troubleshooting logic for low antimony recovery.

References

Validation & Comparative

A Comparative Guide to the Crystal Structures of Stibnite and Bismuthinite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of stibnite (Sb₂S₃) and bismuthinite (Bi₂S₃). While these minerals are isostructural, the substitution of antimony (Sb) with bismuth (Bi) results in distinct crystallographic properties. This comparison is supported by experimental data to highlight the key structural differences and similarities.

Core Structural Comparison

This compound and bismuthinite both crystallize in the orthorhombic system and share the same space group, Pnma.[1][2] Their structures are characterized by strongly bonded chains of (SbS₃) or (BiS₃) pyramids, which extend parallel to the c-axis. These chains are, in turn, linked to form sheet-like structures.

The fundamental distinction between the two crystal structures arises from the difference in the ionic radii of antimony (Sb³⁺) and bismuth (Bi³⁺). The larger size of the bismuth cation leads to an expansion of the unit cell in bismuthinite compared to this compound. This also influences the bond lengths and coordination environments within the crystal lattice.

Quantitative Data Presentation

The crystallographic parameters for this compound and bismuthinite, as determined by single-crystal X-ray diffraction, are summarized in the table below for a direct comparison.

ParameterThis compound (Sb₂S₃)Bismuthinite (Bi₂S₃)
Crystal System OrthorhombicOrthorhombic
Space Group PnmaPnma
Lattice Parameters
a (Å)11.22911.13
b (Å)11.3111.27
c (Å)3.8933.97
**Unit Cell Volume (ų) **494.41497.98
Coordination Environment Two distinct Sb sites with complex coordinationTwo distinct Bi sites with complex coordination
M1 Site Coordination (3+4)-fold(3+4)-fold
M2 Site Coordination (5+2)-fold(5+2)-fold

Data sourced from the Webmineral database and Kyono & Kimata (2004).[1][3][4]

Experimental Protocols

The determination of the crystal structures of this compound and bismuthinite is primarily achieved through Single-Crystal X-ray Diffraction (SC-XRD) . This technique provides detailed information about the atomic arrangement within a crystal.

Key Experimental Steps:
  • Crystal Selection: A high-quality single crystal, typically smaller than 0.5 mm in all dimensions and free from defects, is carefully selected under a microscope.

  • Mounting: The selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is subsequently refined to achieve the best agreement between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and angles.

Visualization of Comparative Analysis

G Comparative Analysis: this compound vs. Bismuthinite cluster_this compound This compound (Sb₂S₃) cluster_bismuthinite Bismuthinite (Bi₂S₃) cluster_comparison Structural Relationship Stibnite_Structure Orthorhombic Pnma Sb_Coordination Sb³⁺ Cation Complex Coordination Stibnite_Structure->Sb_Coordination Isostructural Isostructural Stibnite_Structure->Isostructural Bismuthinite_Structure Orthorhombic Pnma Bi_Coordination Bi³⁺ Cation Complex Coordination Bismuthinite_Structure->Bi_Coordination Bismuthinite_Structure->Isostructural Cation_Difference Different Cation (Sb³⁺ vs. Bi³⁺) Isostructural->Cation_Difference Unit_Cell Different Unit Cell Parameters Cation_Difference->Unit_Cell

Caption: Key structural relationships between this compound and bismuthinite.

References

A Comparative Guide to Stibnite and Perovskite Solar Cells for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two promising, next-generation photovoltaic materials, comparing their performance, stability, and fabrication methodologies based on recent experimental data.

In the quest for highly efficient, stable, and cost-effective solar energy, perovskite and stibnite (antimony sulfide, Sb₂S₃) have emerged as materials of significant interest. While perovskite solar cells have demonstrated remarkable power conversion efficiencies, their operational stability remains a critical challenge. This compound, on the other hand, offers the promise of enhanced stability due to its intrinsic material properties, though its efficiency currently lags behind that of perovskites. This guide provides a comprehensive performance comparison of these two solar cell technologies, aimed at researchers, scientists, and professionals in the field of renewable energy and materials science.

Performance Comparison

The performance of this compound and perovskite solar cells varies significantly, primarily in terms of power conversion efficiency (PCE) and stability. Perovskite solar cells have achieved efficiencies comparable to conventional silicon-based cells, with single-junction devices exceeding 26% and tandem configurations reaching over 33%.[1] this compound solar cells, while demonstrating excellent stability, currently exhibit lower efficiencies. The tables below summarize the key performance metrics for both technologies based on recent experimental findings.

ParameterThis compound (Sb₂S₃) Solar CellsPerovskite Solar Cells (Single-Junction)
Power Conversion Efficiency (PCE) 5.77% - 8.36%[2][3]> 26%[1]
Open-Circuit Voltage (Voc) 0.667 V - 0.75 V[3][4]> 1.1 V
Short-Circuit Current Density (Jsc) 14.77 mA/cm² - 15.23 mA/cm²[3][4]> 25 mA/cm²
Fill Factor (FF) 58.04% - 73.55%[3][4]> 80%
Stability High intrinsic stability, can withstand continuous illumination for 400 hours and storage in air for six months with minimal degradation.[5]Prone to degradation from moisture, oxygen, heat, and UV light.

Experimental Protocols

The fabrication and characterization of this compound and perovskite solar cells involve distinct methodologies, tailored to the specific properties of each material.

This compound (Sb₂S₃) Solar Cell Fabrication (Vapor Transport Deposition)
  • Substrate Preparation: A fluorine-doped tin oxide (FTO) coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate, often by spin coating or spray pyrolysis, followed by annealing at high temperatures (e.g., 500°C).

  • This compound (Sb₂S₃) Absorber Layer Deposition: High-purity Sb₂S₃ powder is placed in a quartz boat at the center of a tube furnace (source zone), and the prepared substrate is placed downstream (deposition zone). The furnace is heated to evaporate the Sb₂S₃, which is then transported by a carrier gas (e.g., Argon) and deposits on the cooler substrate. The orientation of the Sb₂S₃ crystals, which is crucial for efficient charge transport, is controlled by the deposition temperature and gas flow rate.[6]

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD in chlorobenzene, is spin-coated on top of the Sb₂S₃ layer.

  • Metal Contact Deposition: A top metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Perovskite Solar Cell Fabrication (Spin Coating)
  • Substrate and ETL Preparation: Similar to the this compound process, an FTO-coated glass substrate is cleaned, and a compact TiO₂ ETL is deposited and annealed.

  • Perovskite Precursor Solution Preparation: A precursor solution is prepared by dissolving perovskite precursors (e.g., lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI)) in a solvent like dimethylformamide (DMF).

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox. During spinning, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization, forming a uniform and dense perovskite film. The substrate is then annealed at a moderate temperature (e.g., 100°C).[7]

  • HTL Deposition: A solution containing Spiro-OMeTAD, along with additives like Li-TFSI and tBP to improve conductivity, is spin-coated onto the perovskite layer.[7]

  • Metal Contact Deposition: A gold or silver top electrode is deposited via thermal evaporation.[7]

Key Characterization Techniques
  • Current-Voltage (J-V) Measurement: Performed under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the key performance parameters: PCE, Voc, Jsc, and FF.

  • Quantum Efficiency (QE) Measurement: Also known as Incident Photon-to-Current Conversion Efficiency (IPCE), this technique measures the ratio of collected charge carriers to incident photons at each wavelength, providing insights into light harvesting and charge collection efficiency.

  • X-Ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the deposited absorber and transport layers.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the cross-section and surface of the solar cell to assess film morphology, thickness, and uniformity.

  • Time-Resolved Photoluminescence (TRPL): Measures the decay of photoluminescence after a short light pulse to study charge carrier dynamics, including recombination rates and carrier lifetime.

Visualizations

Experimental Workflow for Solar Cell Fabrication and Characterization

G cluster_fab Fabrication cluster_char Characterization sub_prep Substrate Cleaning & Preparation etl_dep ETL Deposition sub_prep->etl_dep abs_dep Absorber Deposition (this compound or Perovskite) etl_dep->abs_dep htl_dep HTL Deposition abs_dep->htl_dep contact_dep Metal Contact Deposition htl_dep->contact_dep jv_meas J-V Measurement (PCE, Voc, Jsc, FF) contact_dep->jv_meas Device Testing qe_meas Quantum Efficiency jv_meas->qe_meas xrd_sem Structural/Morphological Analysis (XRD, SEM) qe_meas->xrd_sem trpl_meas Carrier Dynamics (TRPL) xrd_sem->trpl_meas

Caption: A generalized workflow for the fabrication and characterization of thin-film solar cells.

Charge Transport in a Perovskite Solar Cell

G cluster_device Perovskite Solar Cell Structure Au Metal Contact (Au) HTL Hole Transport Layer (HTL) HTL->Au Hole Transport Perovskite Perovskite Absorber Perovskite->HTL Hole Injection ETL Electron Transport Layer (ETL) Perovskite->ETL Electron Injection FTO Transparent Conductor (FTO) ETL->FTO Electron Transport Photon Sunlight (Photons) Photon->Perovskite Absorption

Caption: Charge generation and transport pathways in a standard n-i-p perovskite solar cell.

Charge Transport in a this compound (Sb₂S₃) Solar Cell

G cluster_device This compound Solar Cell Structure Au Metal Contact (Au) HTL Hole Transport Layer (HTL) HTL->Au Hole Transport This compound This compound (Sb₂S₃) Absorber (1D Ribbons) This compound->HTL Hole Injection ETL Electron Transport Layer (ETL) This compound->ETL Electron Injection Trap Self-Trapping (Recombination Loss) This compound->Trap Carrier Trapping FTO Transparent Conductor (FTO) ETL->FTO Electron Transport Photon Sunlight (Photons) Photon->this compound Absorption

Caption: Charge dynamics in a this compound solar cell, highlighting the challenge of carrier self-trapping.

References

Stibnite vs. Other Metal Chalcogenides: A Comparative Guide for Thermoelectric Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient thermoelectric materials, capable of converting waste heat into useful electrical energy and vice versa, has positioned metal chalcogenides at the forefront of materials science research. Among these, stibnite (Sb₂S₃) has emerged as a promising candidate due to its earth-abundant and environmentally benign constituents. This guide provides an objective comparison of the thermoelectric performance of this compound against other prominent metal chalcogenides, namely bismuth telluride (Bi₂Te₃), lead telluride (PbTe), tin selenide (B1212193) (SnSe), and copper sulfide (B99878) (Cu₂S), supported by experimental data.

Performance Comparison of Thermoelectric Materials

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material. The following table summarizes the key thermoelectric properties of this compound and its counterparts.

MaterialTypeSeebeck Coefficient (S) (μV/K)Electrical Conductivity (σ) (S/m)Thermal Conductivity (κ) (W/m·K)Figure of Merit (ZT)Temperature (K)
This compound (Sb₂S₃) p-type~180 - 460[1]10⁻¹ - 10¹~0.21 (amorphous)[2]~0.95[1]300 - 600
n-type---~0.92[1]300 - 600
Bismuth Telluride (Bi₂Te₃) p-type~230~1 x 10⁵~1.5~1.0300
n-type~-220~1.2 x 10⁵~1.8~0.8300
Lead Telluride (PbTe) p-type~343[3]~1 x 10⁵~2.3~1.8850
n-type~-300~1.5 x 10⁵~2.5~1.5750
Tin Selenide (SnSe) p-type~580~5 x 10³~0.23~2.6923
n-type---~2.2773
Copper Sulfide (Cu₂S) p-type~150~2 x 10⁴~0.4~0.6773

Note: The values presented in this table are representative and can vary significantly based on factors such as synthesis method, doping, and nanostructuring.

Logical Framework for Thermoelectric Material Evaluation

The interplay between the Seebeck coefficient, electrical conductivity, and thermal conductivity is crucial in determining the overall thermoelectric performance of a material. The following diagram illustrates the logical relationship for optimizing the figure of merit, ZT.

ThermoelectricProperties ZT Figure of Merit (ZT) PowerFactor Power Factor (S²σ) PowerFactor->ZT Seebeck Seebeck Coefficient (S) Seebeck->PowerFactor ElecCond Electrical Conductivity (σ) ElecCond->PowerFactor ThermCond Thermal Conductivity (κ) ThermCond->ZT ElectronicThermCond Electronic (κₑ) ElectronicThermCond->ThermCond LatticeThermCond Lattice (κₗ) LatticeThermCond->ThermCond

Caption: Interdependencies of key thermoelectric parameters.

Experimental Protocols

The reliable measurement of thermoelectric properties is fundamental to material evaluation. Below are generalized methodologies for key experiments.

Synthesis of Metal Chalcogenide Powders

A common and scalable method for producing metal chalcogenide powders is through mechanochemical synthesis or solid-state reaction .

Workflow:

  • Precursor Preparation: High-purity elemental powders of the constituent materials (e.g., Sb, S for this compound) are weighed in stoichiometric ratios.

  • Milling: The precursors are loaded into a high-energy ball mill. The milling process induces solid-state reactions to form the desired compound. Milling parameters such as time, speed, and ball-to-powder ratio are critical and material-dependent.

  • Annealing: The milled powder is often annealed in a vacuum or inert atmosphere to improve crystallinity and phase purity.

SynthesisWorkflow Start Weigh Precursors Milling High-Energy Ball Milling Start->Milling Annealing Annealing Milling->Annealing Characterization Powder Characterization (XRD, SEM) Annealing->Characterization End Synthesized Powder Characterization->End

Caption: Generalized workflow for powder synthesis.

Measurement of Thermoelectric Properties

The characterization of the Seebeck coefficient, electrical conductivity, and thermal conductivity is typically performed on a densified pellet of the synthesized powder.

  • Sample Preparation: The powder is consolidated into a dense pellet using techniques like Spark Plasma Sintering (SPS) or Hot Pressing . The density of the pellet is crucial for accurate measurements.

  • Seebeck Coefficient and Electrical Conductivity Measurement: These two properties are often measured simultaneously using a specialized apparatus.

    • A temperature gradient (ΔT) is established across the length of the sample.

    • The resulting thermoelectric voltage (ΔV) is measured using fine thermocouples attached to the sample. The Seebeck coefficient is then calculated as S = -ΔV/ΔT.

    • The electrical resistance (R) is measured using a four-probe configuration to eliminate contact resistance. The electrical conductivity is calculated as σ = L/(A*R), where L is the distance between the voltage probes and A is the cross-sectional area of the sample.

  • Thermal Conductivity Measurement: The thermal conductivity is the most challenging property to measure accurately. The laser flash method is a widely used technique.

    • A short pulse of high-intensity light (from a laser or xenon lamp) is used to heat one face of the sample.

    • An infrared detector measures the temperature rise on the opposite face as a function of time.

    • The thermal diffusivity (α) is determined from the temperature-time profile.

    • The thermal conductivity is then calculated using the equation κ = α * Cₚ * ρ, where Cₚ is the specific heat capacity and ρ is the density of the sample.

Concluding Remarks

This compound (Sb₂S₃) demonstrates considerable potential as a thermoelectric material, with a figure of merit approaching unity, rivaling some established materials under specific conditions. Its primary advantages lie in the natural abundance and low toxicity of its constituent elements, making it an attractive option for large-scale and environmentally friendly applications. However, state-of-the-art materials like SnSe and PbTe still exhibit superior peak ZT values, albeit at higher temperatures and with concerns regarding elemental scarcity and toxicity (in the case of PbTe).

Future research directions for this compound should focus on optimizing its thermoelectric properties through nanostructuring, doping, and band structure engineering to further enhance its ZT value, particularly in the low to mid-temperature range where a significant amount of waste heat is generated. The development of scalable and cost-effective synthesis and processing techniques will also be critical for its practical implementation in thermoelectric devices.

References

Stibnite vs. Graphite: A Comparative Guide for Battery Anode Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of stibnite (Sb₂S₃) as a high-capacity anode alternative to traditional graphite (B72142) in lithium-ion and sodium-ion batteries, supported by experimental data and standardized testing protocols.

In the pursuit of enhanced energy storage solutions, researchers are increasingly exploring anode materials that can surpass the capacity limitations of commercially ubiquitous graphite. This compound (Sb₂S₃), a sulfide (B99878) mineral of antimony, has emerged as a promising candidate due to its high theoretical specific capacity. This guide provides a comprehensive comparison of the electrochemical performance of this compound and graphite anodes, outlining key performance metrics, experimental methodologies for their evaluation, and the underlying chemical mechanisms.

Performance Benchmarking: this compound vs. Graphite

The performance of this compound and graphite as anode materials is evaluated based on several key metrics. The most critical of these is specific capacity, which measures the amount of charge a material can store per unit mass. Other important factors include coulombic efficiency (the ratio of charge output to charge input in a cycle), and cycling stability (the retention of capacity over repeated charge-discharge cycles).

Performance MetricThis compound (Sb₂S₃)Graphite
Theoretical Specific Capacity (Li-ion) 946 mAh/g[1]372 mAh/g[2][3]
Theoretical Specific Capacity (Na-ion) 946 mAh/g[4](Not commonly used)
Practical Specific Capacity (Li-ion) 600 - 700 mAh/g (in composites)[1][5]~350 mAh/g[6]
Practical Specific Capacity (Na-ion) 400 - 650 mAh/g (in composites)[4][7](Not commonly used)
Key Advantages High theoretical capacityExcellent cycling stability, low cost, established technology
Key Challenges Significant volume expansion during cycling, poor conductivity, lower cycling stability[1][4][7]Lower theoretical capacity

This compound's primary advantage is its significantly higher theoretical specific capacity, which is more than double that of graphite.[1][2][3] However, its practical application is hindered by substantial volume changes during the alloying/dealloying reactions with lithium or sodium ions, leading to poor cycling stability and rapid capacity decay.[1] To mitigate these issues, this compound is often incorporated into composite structures, for instance with carbonaceous materials, which help to buffer the volume expansion and improve electrical conductivity.[1][7] Graphite, in contrast, exhibits exceptional stability and a long cycle life, making it the current industry standard.[2]

Experimental Evaluation Protocols

The benchmarking of anode materials like this compound and graphite follows a standardized set of experimental procedures to ensure the reproducibility and comparability of results. These protocols typically involve the fabrication of half-cells and the subsequent electrochemical testing.

Anode Preparation and Half-Cell Assembly
  • Slurry Preparation: The active material (this compound or graphite), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) with a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

  • Electrode Casting: The slurry is uniformly coated onto a current collector (typically a copper foil) and then dried in a vacuum oven to remove the solvent.

  • Cell Assembly: The prepared electrode is assembled into a coin cell (e.g., CR2032) within an argon-filled glovebox. The counter and reference electrode is typically lithium metal foil for lithium-ion systems or sodium metal for sodium-ion systems. A separator (e.g., a microporous polypropylene (B1209903) film) is placed between the electrodes and soaked with a suitable electrolyte.

Electrochemical Measurements
  • Cyclic Voltammetry (CV): This technique is used to identify the redox potentials at which the electrochemical reactions (intercalation/deintercalation or conversion/alloying) occur. The cell is cycled at a slow scan rate (e.g., 0.1 mV/s) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺).

  • Galvanostatic Charge-Discharge Cycling: This is the primary method for determining the specific capacity, coulombic efficiency, and cycling stability. The cell is charged and discharged at a constant current density (e.g., 100 mA/g) for a set number of cycles.

  • Rate Capability Test: The cell is cycled at progressively increasing current densities to evaluate its performance under high-power conditions.

experimental_workflow Experimental Workflow for Anode Benchmarking cluster_prep Electrode Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing slurry Slurry Preparation casting Electrode Casting slurry->casting drying Drying casting->drying assembly Coin Cell Assembly drying->assembly cv Cyclic Voltammetry assembly->cv gcd Galvanostatic Cycling assembly->gcd rate Rate Capability assembly->rate

Experimental workflow for anode material evaluation.

This compound Anode Reaction Mechanism

The high capacity of this compound anodes stems from a multi-step electrochemical reaction involving both conversion and alloying processes upon reaction with lithium or sodium ions.

During the discharge process in a lithium-ion battery, Sb₂S₃ is first converted to metallic antimony (Sb) and lithium sulfide (Li₂S). The metallic antimony then alloys with lithium to form Li₃Sb. The process is reversed during the charging cycle. A similar mechanism occurs in sodium-ion batteries, resulting in the formation of Na₃Sb.

stibnite_mechanism Charge-Discharge Mechanism of this compound Anode (Li-ion) cluster_discharge Discharge cluster_charge Charge Sb2S3 Sb₂S₃ Sb_Li2S Sb + Li₂S Sb2S3->Sb_Li2S + 6Li⁺ + 6e⁻ (Conversion) Li3Sb Li₃Sb + Li₂S Sb_Li2S->Li3Sb + 6Li⁺ + 6e⁻ (Alloying) Li3Sb_charge Li₃Sb + Li₂S Sb2S3_charge Sb₂S₃ Sb_Li2S_charge Sb + Li₂S Sb_Li2S_charge->Sb2S3_charge - 6Li⁺ - 6e⁻ Li3Sb_charge->Sb_Li2S_charge - 6Li⁺ - 6e⁻

Reaction pathway for this compound in a lithium-ion battery.

References

Ecotoxicological Showdown: A Comparative Analysis of Antimony(III) and Antimony(V)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct ecotoxicological profiles of trivalent and pentavalent antimony species, supported by experimental data and detailed methodologies.

Antimony, a metalloid of increasing environmental concern, exists predominantly in two oxidation states in the environment: trivalent [Sb(III)] and pentavalent [Sb(V)]. While both forms pose a risk to ecosystems, their ecotoxicological effects differ significantly. This guide provides an objective comparison of Sb(III) and Sb(V), summarizing key toxicity data, outlining standard experimental protocols for their assessment, and illustrating the fundamental differences in their environmental behavior and toxic mechanisms.

Key Ecotoxicological Differences

Current research overwhelmingly indicates that antimony(III) is the more toxic of the two species to a wide range of organisms. This increased toxicity is often attributed to its higher bioavailability and greater reactivity with biological molecules. In contrast, antimony(V) is generally more stable and less bioavailable in oxic environments.

The environmental prevalence of these species is largely dictated by redox conditions. Sb(V) is the dominant form in oxygen-rich environments, whereas the more toxic Sb(III) is more stable under anaerobic or reducing conditions.

Quantitative Ecotoxicological Data

The following tables summarize the acute and chronic toxicity of Antimony(III) and Antimony(V) to various terrestrial and aquatic organisms. The data is presented as LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) values.

Table 1: Acute Toxicity of Antimony(III) and Antimony(V) to the Earthworm (Eisenia fetida)

SpeciesAntimony SpeciesExposure DurationLC50 (mg/L)Reference
Eisenia fetidaAntimony(III)24 hours2581[1][2]
48 hours1427[1][2]
72 hours666[1][2]
Antimony(V)24 hours4675[2]
48 hours2223[2]
72 hours1126[2]

Table 2: Chronic Toxicity of Antimony(III) and Antimony(V) to the Earthworm (Eisenia fetida) in Aged Soil

SpeciesAntimony SpeciesSoil AgingExposure DurationLC50 (mg/kg)Reference
Eisenia fetidaAntimony(III)10 days7 days370[1][2]
30 days7 days613[1][2]
60 days7 days>4800[1][2]
Antimony(V)30 days7 days6033[2]
30 days14 days4391[2]

Table 3: Acute Toxicity of Antimony(III) and Antimony(V) to Aquatic Organisms

SpeciesAntimony SpeciesExposure DurationEndpointValue (mg/L)Reference
Daphnia magnaAntimony(III)48 hoursLC5010.1[3]
Daphnia magnaAntimony(V)24 hoursEC5090.3[4][5]
48 hoursEC5063.8[4][5]
Pimephales promelas (fathead minnow)Antimony(III)96 hoursLC509[3][6]
Selenastrum capricornutum (green algae)Antimony(III)96 hoursEC50 (growth)0.76[6]

Genotoxicity

Genotoxicity studies reveal that both antimony species can induce DNA damage, primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress. However, Sb(III) compounds are generally more potent inducers of oxidative stress.[7][8] The ToxTracker® assay, a mechanistic genotoxicity test, has shown that various Sb(III) compounds activate oxidative stress reporters at non-toxic doses.[7] While some Sb(V) compounds also induce an oxidative stress response, it is often less robust.[7] Neither species typically activates reporters for direct DNA damage or replication inhibition, suggesting an indirect mode of genotoxic action.[7]

Experimental Protocols

The following are summaries of standard protocols used to generate the ecotoxicological data presented above.

Earthworm Acute Toxicity Test (OECD Guideline 207)

This guideline describes two methods: a filter paper contact test for initial screening and an artificial soil test for more realistic exposure scenarios.

  • Test Organism: Eisenia fetida.

  • Filter Paper Contact Test:

    • Procedure: Earthworms are individually exposed to the test substance coated on filter paper in vials.

    • Exposure: 48 hours in the dark at 20 ± 2°C.

    • Endpoint: Mortality (LC50).

  • Artificial Soil Test:

    • Procedure: Earthworms are kept in a defined artificial soil medium containing various concentrations of the test substance.

    • Exposure: 14 days.

    • Endpoints: Mortality is assessed at 7 and 14 days (LC50). Sub-lethal effects like weight change can also be evaluated.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of substances to planktonic crustaceans.

  • Test Organism: Daphnia magna (<24 hours old).

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system.

  • Exposure: 48 hours.

  • Endpoint: Immobilisation (inability to swim), recorded at 24 and 48 hours (EC50).

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of fish over a short exposure period.

  • Test Organism: Various freshwater fish species (e.g., Zebrafish, Rainbow trout).

  • Procedure: Fish are exposed to at least five concentrations of the test substance in a geometric series.

  • Exposure: 96 hours.

  • Endpoint: Mortality, recorded at 24, 48, 72, and 96 hours (LC50).

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Exponentially growing cultures of green algae (e.g., Pseudokirchneriella subcapitata).

  • Procedure: Algal cultures are exposed to the test substance in batch cultures.

  • Exposure: 72 hours.

  • Endpoint: Inhibition of growth, measured as a reduction in biomass or cell count (EC50).

ToxTracker® Assay

A battery of mouse embryonic stem cell lines containing different green fluorescent protein (GFP) reporters for various cellular stress pathways.

  • Principle: Measures the activation of biomarkers for DNA damage, oxidative stress, protein damage, and p53-dependent cellular stress.

  • Procedure: Reporter cell lines are exposed to the test substance for 24 hours.

  • Endpoint: Induction of GFP expression, measured by flow cytometry, provides mechanistic insight into the genotoxic potential.

Visualizing the Comparison

Ecotox_Comparison cluster_SbIII Antimony(III) - Sb(OH)₃ cluster_SbV Antimony(V) - Sb(OH)₆⁻ SbIII Predominant in Anaerobic Conditions HighTox Higher Acute & Chronic Toxicity SbIII->HighTox HighBio Higher Bioavailability & Reactivity SbIII->HighBio Organism Biological Organism SbIII->Organism higher uptake OxStress Strong Induction of Oxidative Stress HighTox->OxStress Mechanism HighBio->HighTox SbV Predominant in Oxic Conditions LowTox Lower Acute & Chronic Toxicity SbV->LowTox LowBio Lower Bioavailability & Stability SbV->LowBio SbV->Organism lower uptake WeakOxStress Weaker Induction of Oxidative Stress LowTox->WeakOxStress Mechanism LowBio->LowTox Environment Environmental Factors (Redox, pH, OM) Environment->SbIII influences speciation Environment->SbV influences speciation

Caption: Comparative toxicity of Antimony(III) and Antimony(V).

Ecotox_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Data Collection & Analysis TestSubstance Test Substance (SbCl₃ or KSb(OH)₆) RangeFinding Range-Finding Test TestSubstance->RangeFinding TestOrganism Test Organism (e.g., Daphnia magna) TestOrganism->RangeFinding TestMedia Test Media (e.g., Artificial Soil, Water) TestMedia->RangeFinding DefinitiveTest Definitive Test (Multiple Concentrations) RangeFinding->DefinitiveTest Observation Observation of Endpoints (Mortality, Immobilisation, Growth) DefinitiveTest->Observation Control Control Group (No Test Substance) Control->Observation DataAnalysis Statistical Analysis (LC50/EC50 Calculation) Observation->DataAnalysis Conclusion Ecotoxicological Conclusion DataAnalysis->Conclusion leads to

Caption: Generalized workflow for ecotoxicological testing.

References

Unmasking Stibnite: A Comparative Guide to XRD and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of mineral phases are paramount. This guide provides a comprehensive cross-validation of two primary analytical techniques, X-ray Diffraction (XRD) and Raman Spectroscopy, for the analysis of stibnite (Sb₂S₃), a mineral of significant interest in various fields, including materials science and pharmacology.

This document outlines the fundamental principles, experimental protocols, and comparative performance of XRD and Raman spectroscopy in the qualitative and quantitative analysis of this compound. By presenting detailed methodologies and summarizing key data, this guide aims to equip researchers with the knowledge to select the most appropriate technique for their specific analytical needs.

At a Glance: XRD vs. Raman for this compound Analysis

FeatureX-ray Diffraction (XRD)Raman Spectroscopy
Principle Analyzes the crystal structure by measuring the diffraction of X-rays by the atomic lattice. Provides information on phase, crystallinity, and unit cell dimensions.Analyzes the vibrational modes of molecules. Provides a chemical fingerprint based on the scattering of monochromatic light.
Primary Information Crystal structure, phase identification, quantification of crystalline phases.Molecular structure, identification of polymorphs, detection of amorphous content and impurities.
Sample Preparation Typically requires grinding the sample into a fine, homogeneous powder to ensure random crystal orientation.[1]Minimal to no sample preparation is required for solid samples; analysis can often be performed directly on the material.[2]
Analysis Time Data acquisition can range from minutes to hours depending on the desired resolution and signal-to-noise ratio.Spectra can be acquired rapidly, often within seconds to a few minutes.[2]
Spatial Resolution Typically analyzes a bulk sample area, though micro-XRD techniques exist.High spatial resolution, capable of analyzing microscopic sample areas (down to < 1 µm).[2][3]
Sensitivity to Amorphous Content Generally not sensitive to amorphous materials, which produce broad, diffuse scattering.[4]Can detect and characterize amorphous phases alongside crystalline forms.
Water Interference Not affected by the presence of water.Water is a weak Raman scatterer, so it generally does not interfere with the analysis of inorganic materials.[2]

Deep Dive: Unveiling the Strengths and Limitations

X-ray Diffraction (XRD): The Structural Architect

XRD is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of materials.[4] For this compound, XRD is the definitive method for confirming its orthorhombic crystal system and determining its lattice parameters.[5][6]

Advantages for this compound Analysis:

  • Unambiguous Phase Identification: Every crystalline mineral, including this compound, has a unique XRD pattern that serves as its fingerprint, allowing for confident identification.[4]

  • Quantitative Phase Analysis: XRD can be used to determine the relative abundance of this compound in a mixed-phase sample, which is crucial in ore grade assessment.[7]

  • Crystallinity Information: The technique can distinguish between crystalline and amorphous forms of a material and provide information on the degree of crystallinity.

Limitations:

  • Sample Preparation: The requirement for a powdered sample can be destructive and may not be suitable for all sample types.[1]

  • Limited Chemical Information: XRD provides information about the crystal structure but offers limited insight into the specific chemical bonding within the this compound.

  • Insensitivity to Minor Phases: Detecting phases present in low concentrations can be challenging.

Raman Spectroscopy: The Molecular Fingerprinter

Raman spectroscopy is a light-scattering technique that probes the vibrational modes of molecules.[8] It provides a highly specific chemical fingerprint of a material, making it an excellent tool for identifying this compound and distinguishing it from other minerals.[2]

Advantages for this compound Analysis:

  • High Specificity: The Raman spectrum of this compound is characterized by distinct peaks corresponding to the stretching and bending vibrations of Sb-S bonds, providing a unique identifier.[9][10]

  • Minimal Sample Preparation: Analysis can be performed directly on a solid sample, preserving its original state.[2]

  • Micro-analysis Capability: Micro-Raman spectroscopy allows for the analysis of individual grains and inclusions within a larger sample matrix.[11]

  • Sensitivity to Polymorphism and Stress: Raman is sensitive to subtle changes in crystal structure and can be used to identify different polymorphs or assess strain within the crystal lattice.

Limitations:

  • Fluorescence Interference: Some samples or impurities may fluoresce when illuminated by the laser, which can obscure the weaker Raman signal.[2]

  • Quantification Challenges: While quantitative analysis is possible, it often requires the development of calibration models and can be less straightforward than with XRD.[12]

  • Potential for Sample Heating: The focused laser beam can sometimes cause heating and damage to sensitive samples.[2]

Experimental Protocols

Powder X-ray Diffraction (XRD) Analysis of this compound

Objective: To identify the crystalline phases present in a sample and determine the lattice parameters of this compound.

Instrumentation: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Sample Preparation:

  • A representative portion of the this compound-containing sample is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[1]

  • The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface.

Data Acquisition:

  • The sample holder is mounted in the diffractometer.

  • The X-ray generator is set to a typical operating voltage and current (e.g., 40 kV and 30 mA).[6][13]

  • Data is collected over a 2θ range relevant for this compound, typically from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[6]

Data Analysis:

  • The resulting diffractogram is processed to identify the peak positions (2θ) and intensities.

  • The experimental pattern is compared with standard diffraction patterns for this compound from databases such as the International Centre for Diffraction Data (ICDD) PDF file or the Crystallography Open Database (COD).[8]

  • Phase identification is confirmed by matching the d-spacings and relative intensities of the experimental peaks to the reference pattern. The characteristic diffraction peaks for this compound (Sb₂S₃) can be found in the JCPDS card no. 42-1393.[14][15]

Micro-Raman Spectroscopy of this compound

Objective: To obtain a vibrational fingerprint of this compound for identification and to analyze its molecular structure.

Instrumentation: A confocal Raman microscope equipped with a visible laser excitation source (e.g., 532 nm or 633 nm) is commonly used.[16][17]

Sample Preparation:

  • For bulk analysis, a small, representative fragment of the this compound sample is placed on a microscope slide.

  • For micro-analysis, a polished thin section or a sample with a clean, flat surface is used to allow for precise focusing.

Data Acquisition:

  • The sample is placed on the microscope stage, and the area of interest is brought into focus.

  • The laser is focused onto the sample surface using an objective lens (e.g., 50x or 100x).

  • The laser power is adjusted to obtain a good signal without causing sample damage.

  • Raman spectra are collected in the appropriate spectral range for this compound, typically from 100 to 400 cm⁻¹.

  • Multiple accumulations may be necessary to improve the signal-to-noise ratio.[17]

Data Analysis:

  • The obtained Raman spectrum is baseline-corrected to remove any background fluorescence.

  • The positions and relative intensities of the Raman bands are determined.

  • The experimental spectrum is compared with reference spectra of this compound. Key Raman peaks for this compound are typically observed around 189, 280, and 306 cm⁻¹, which correspond to Sb-S stretching and bending modes.[10]

Quantitative Data Summary

The following tables summarize key spectral data for the identification of this compound using XRD and Raman spectroscopy.

Table 1: Characteristic XRD Peaks for this compound (Sb₂S₃) (Data sourced from the Handbook of Mineralogy)[14]

2θ (°) (Cu Kα)d-spacing (Å)Relative Intensity (%)
~15.6~5.6855
~24.9~3.5765
~25.0~3.5670
~29.1~3.0595
~32.3~2.76100
~35.4~2.5345
~36.9~2.4350

Table 2: Major Raman Bands for this compound (Sb₂S₃) (Positions can vary slightly based on experimental conditions and sample characteristics)

Raman Shift (cm⁻¹)Vibrational AssignmentReference
~110, 128, 155Lattice Modes[10]
~191Anti-symmetric S-Sb-S bending mode[10]
~237Symmetric S-Sb-S bending mode[10]
~283Anti-symmetric Sb-S stretching mode[10]
~306Symmetric Sb-S stretching vibration[10]

Visualizing the Analytical Workflow

The selection and application of XRD and Raman spectroscopy for this compound analysis can be visualized as a logical workflow.

Stibnite_Analysis_Workflow cluster_XRD XRD Analysis cluster_Raman Raman Spectroscopy Analysis XRD_Sample Sample Preparation (Grinding to Powder) XRD_Acquisition Data Acquisition (Powder Diffractometer) XRD_Sample->XRD_Acquisition XRD_Analysis Data Analysis (Peak Matching to Database) XRD_Acquisition->XRD_Analysis XRD_Result Structural Information (Phase, Crystallinity) XRD_Analysis->XRD_Result Interpretation Cross-Validation and Comprehensive Characterization XRD_Result->Interpretation Raman_Sample Sample Preparation (Minimal to None) Raman_Acquisition Data Acquisition (Raman Microscope) Raman_Sample->Raman_Acquisition Raman_Analysis Data Analysis (Spectral Comparison) Raman_Acquisition->Raman_Analysis Raman_Result Chemical Information (Molecular Fingerprint) Raman_Analysis->Raman_Result Raman_Result->Interpretation Start This compound Sample Decision Analytical Goal? Start->Decision cluster_XRD cluster_XRD Decision->cluster_XRD Bulk Crystal Structure ID Quantitative Analysis cluster_Raman cluster_Raman Decision->cluster_Raman Micro-analysis Chemical Bonding Amorphous Content

Caption: Logical workflow for this compound analysis using XRD and Raman spectroscopy.

Conclusion: A Synergistic Approach

Both XRD and Raman spectroscopy are powerful techniques for the analysis of this compound, each providing complementary information. XRD excels in determining the crystal structure and quantifying crystalline phases, making it indispensable for fundamental mineralogical identification and ore grading. Raman spectroscopy, with its high specificity and spatial resolution, is ideal for rapid identification, micro-analysis of heterogeneous samples, and gaining insights into the molecular structure of this compound.

References

A Comparative Guide to the Reproducibility of Stibnite Thin Film Deposition Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and predictable production of stibnite (Sb₂S₃) thin films is paramount for advancing applications in solar cells, optoelectronics, and thermoelectric devices. This guide provides an objective comparison of the reproducibility of common this compound thin film deposition methods, supported by experimental data and detailed protocols.

The choice of deposition technique significantly impacts the structural, morphological, and optoelectronic properties of this compound thin films. Reproducibility, defined as the ability to consistently produce films with identical characteristics under the same experimental conditions, is a critical factor for both fundamental research and industrial-scale production. This document assesses the reproducibility of four prominent methods: Thermal Evaporation, Chemical Bath Deposition (CBD), Sputtering, and Spray Pyrolysis.

Comparative Analysis of Deposition Methods

The reproducibility of a deposition method is influenced by the level of control over key experimental parameters. The following tables summarize the quantitative data on film properties and highlight the parameters critical for achieving reproducible results with each technique.

Table 1: Key Parameter Control and its Impact on Reproducibility

Deposition MethodKey Parameters for ReproducibilityCommon Reproducibility Challenges
Thermal Evaporation Substrate temperature, chamber pressure, evaporation rate, source-to-substrate distance.Small variations in chamber pressure can alter the sublimation point of the source material, leading to non-reproducible results.[1] Maintaining a constant evaporation rate can be difficult.
Chemical Bath Deposition (CBD) pH of the solution, concentration of precursors, bath temperature, deposition time.The deposition of uniform and reproducible films can be achieved by carefully controlling the pH and using complexing agents.[2] Film thickness is highly sensitive to pH and deposition time.[2]
Sputtering Sputter voltage, argon pressure, substrate temperature, target-to-substrate distance, reactive gas pressure (for reactive sputtering).Offers excellent control over deposition parameters, allowing for high reproducibility and uniform thickness over large areas.[3][4] The composition of films can be precisely controlled by adjusting the reactive gas pressure.[3]
Spray Pyrolysis Substrate temperature, solution concentration, spray rate, carrier gas pressure, nozzle-to-substrate distance.The properties of the film are highly dependent on several interconnected parameters, making precise control challenging.[5][6] The solvent used can significantly impact the film's quality and properties.[5]

Table 2: Comparison of Reported this compound Thin Film Properties and Reproducibility

Deposition MethodTypical Film Thickness (nm) & UniformityCrystalline Structure & ConsistencyStoichiometry (S/Sb ratio) & VariationOptical Band Gap (eV) & Consistency
Thermal Evaporation 250 (in one study)[7]Amorphous as-deposited, polycrystalline (orthorhombic) after annealing.[8] Structure can be sensitive to deposition and annealing conditions.Can be controlled by co-evaporation of sulfur or antimony.[8]1.48 - 1.67 (decreases with increasing substrate temperature).[8]
Chemical Bath Deposition (CBD) 130 - 170 (increases with pH).[2]Amorphous as-deposited, crystallizes into this compound after thermal treatment.[2]Nearly stoichiometric composition has been reported.[8]1.82 - 2.03 (for crystalline films, depends on pH).[2]
Sputtering High uniformity over large areas.[4]Can produce films with preferred crystal orientations by controlling deposition parameters.[9]Composition can be precisely controlled.[3]Not explicitly reported for this compound in the provided results.
Spray Pyrolysis Varies with deposition parameters.Amorphous at lower substrate temperatures (<250°C), polycrystalline at higher temperatures.[8]S/Sb ratio can be varied by changing the volume ratios of precursors in the solution.[8]1.78 - 2.08 (two direct forbidden zones reported).[8]

Experimental Protocols and Workflows

To ensure the reproducibility of experimental results, detailed and consistent methodologies are essential.

Workflow for Reproducibility Assessment

The following diagram illustrates a generalized workflow for assessing the reproducibility of a this compound thin film deposition method.

G cluster_prep 1. Preparation cluster_dep 2. Deposition Runs cluster_char 3. Characterization cluster_analysis 4. Data Analysis cluster_assess 5. Reproducibility Assessment P1 Define Deposition Parameters (e.g., Temp, Pressure, Conc.) P2 Substrate Cleaning and Preparation P1->P2 D1 Perform Multiple (n>=3) Deposition Runs with Identical Parameters P2->D1 C1 Structural Analysis (XRD, Raman) D1->C1 C2 Morphological Analysis (SEM, AFM) D1->C2 C3 Compositional Analysis (EDS, XPS) D1->C3 C4 Optical Analysis (UV-Vis Spectroscopy) D1->C4 C5 Electrical Analysis (Hall Effect, Resistivity) D1->C5 A1 Extract Key Metrics (Thickness, Band Gap, etc.) C1->A1 C2->A1 C3->A1 C4->A1 C5->A1 A2 Statistical Analysis (Mean, Standard Deviation) A1->A2 R1 Compare Variation Across Runs A2->R1 R2 Determine Reproducibility (High, Medium, Low) R1->R2

Caption: Workflow for assessing the reproducibility of thin film deposition.

Detailed Methodologies

1. Thermal Evaporation

  • Protocol: High-purity this compound powder or elemental antimony and sulfur are placed in a crucible within a high-vacuum chamber. The material is heated until it evaporates, and the vapor deposits onto a heated substrate.

  • Key for Reproducibility: Strict control of the substrate temperature and a stable, low chamber pressure are critical.[1] The evaporation rate should be monitored and kept constant, for instance, using a quartz crystal microbalance.

2. Chemical Bath Deposition (CBD)

  • Protocol: A substrate is immersed in an aqueous solution containing antimony and sulfur precursors, along with a complexing agent. The thin film forms on the substrate through a controlled chemical reaction.

  • Key for Reproducibility: The pH of the solution must be precisely controlled and monitored throughout the deposition process.[2] The temperature of the chemical bath needs to be uniform and stable. The concentrations of the chemical precursors should be accurately prepared for each run.

3. Sputtering

  • Protocol: In a vacuum chamber, ions (typically Argon) are accelerated towards a this compound target, causing atoms to be ejected and deposited onto a substrate.

  • Key for Reproducibility: Maintaining a constant and precise gas pressure and composition is crucial. The power supplied to the target and the substrate temperature must be stable to ensure a consistent deposition rate and film properties.[3]

4. Spray Pyrolysis

  • Protocol: A precursor solution containing antimony and sulfur compounds is sprayed onto a heated substrate. The droplets undergo pyrolysis upon contact with the hot surface, forming the this compound thin film.

  • Key for Reproducibility: The substrate temperature must be uniform across the entire deposition area. The spray rate, carrier gas pressure, and the distance between the spray nozzle and the substrate need to be kept constant to ensure consistent film thickness and morphology.[6]

Signaling Pathways and Logical Relationships

The interplay of deposition parameters and their effect on the final film properties determines the reproducibility of a given method. The following diagram illustrates these relationships.

G cluster_params Deposition Parameters cluster_props Film Properties cluster_repro Reproducibility P1 Temperature (Substrate/Bath) F1 Thickness & Uniformity P1->F1 F2 Crystallinity & Phase P1->F2 P2 Pressure/ Concentration P2->F1 F3 Stoichiometry P2->F3 P3 Deposition Rate/ Time P3->F1 P3->F2 R Process Reproducibility F1->R F4 Optoelectronic Properties F2->F4 F2->R F3->F4 F3->R F4->R

Caption: Influence of deposition parameters on film properties and reproducibility.

References

A Comparative Guide to Stibnite Processing: Pyro-, Hydro-, and Bio-Hydrometallurgical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony, a critical element in various industries, is primarily extracted from the mineral stibnite (Sb₂S₃). The choice of processing technology—pyrometallurgy, hydrometallurgy, or bio-hydrometallurgy—profoundly impacts extraction efficiency, environmental footprint, and economic viability. This guide provides an objective comparison of these three methods, supported by experimental data, detailed protocols, and process visualizations to aid in informed decision-making for researchers and professionals in the field.

At a Glance: Comparing the Three Methodologies

The selection of an appropriate this compound processing method hinges on a variety of factors including ore grade, desired product purity, capital and operating costs, and environmental regulations. The following table summarizes the key quantitative parameters for each approach based on available experimental data.

ParameterPyrometallurgyHydrometallurgyBio-Hydrometallurgy
Antimony Recovery 91.5% - 98.52%[1]56.5% - 99.88%[2]~73% (liquefaction)[3]
Product Purity 96% - 99.95%[1][4]High purity achievable through electrowinningFurther purification required
Processing Temperature 850°C - 1400°C[1]25°C - 120°C[2][5]25°C - 40°C[3][6]
Processing Time Hours[1]Hours to Days[7]Days to Months[3]
Key Reagents Coke, Fluxes (e.g., NaCl, Na₂CO₃), Iron Oxide[1]Acids (HCl), Bases (NaOH, Na₂S), Oxidants (FeCl₃)[7]Bacterial culture medium (e.g., 9K medium)[8]
Primary Waste Streams Slag, SO₂ gas, Particulate matter[1][9]Leach residue, Wastewater containing residual reagents and metals[9][10]Acidic leachate with dissolved metals, Bacterial biomass[3]
Energy Consumption High[1][9]Moderate[11][12]Low[13]
Capital & Operating Costs High[14][15]Moderate[14][15]Low (potentially)[13]

Delving Deeper: Experimental Protocols

Understanding the methodologies behind the data is crucial for reproducibility and adaptation. Below are detailed experimental protocols for each this compound processing route as cited in the literature.

Pyrometallurgical Processing: Reductive Smelting

This protocol is based on a one-step reductive sulfur-fixation smelting process.

Materials and Equipment:

  • This compound concentrate

  • Coke (reductant)

  • Sodium carbonate (Na₂CO₃) and Sodium chloride (NaCl) (flux)

  • Iron(III) oxide (Fe₂O₃) (sulfur-fixing agent)

  • Corundum crucible

  • High-temperature furnace

Procedure:

  • A 100g sample of this compound concentrate is thoroughly mixed with the desired amounts of coke, fluxes (Na₂CO₃ and NaCl), and the sulfur-fixing agent (Fe₂O₃).

  • The mixture is placed in a pre-weighed 100 mL corundum crucible.

  • The furnace is preheated to the target temperature (e.g., 850-900°C).

  • The crucible containing the mixture is placed in the constant temperature zone of the furnace.

  • The smelting process is carried out for a predetermined duration (e.g., 180 minutes).

  • After smelting, the crucible is removed from the furnace and allowed to cool rapidly.

  • The resulting crude antimony metal and slag are separated and weighed.

  • The antimony content in the crude metal and slag is analyzed to determine the recovery rate.

Hydrometallurgical Processing: Alkaline Leaching

This protocol describes the alkaline leaching of this compound using a mixed solution of sodium sulfide (B99878) (Na₂S) and sodium hydroxide (B78521) (NaOH).

Materials and Equipment:

  • This compound ore sample

  • Sodium sulfide (Na₂S)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Glass batch reactor (0.2 L) with a heating coil and stirrer

  • Thermostat

  • Filtration apparatus

  • Atomic Absorption Spectrometer (AAS) for analysis

Procedure:

  • A fresh leaching solution of the desired Na₂S and NaOH concentrations is prepared with distilled water.

  • The glass batch reactor is filled with the leaching solution and heated to the desired temperature (e.g., 291 K to 333 K) using the thermostat-controlled heating coil.

  • A constant agitation rate (e.g., 10 s⁻¹) is set.

  • Once the solution reaches the target temperature, a 0.4 g sample of this compound is added to the reactor.

  • Samples (approximately 2 mL) of the reaction mixture are withdrawn at specific time intervals.

  • The withdrawn samples are immediately filtered.

  • The filtrate is analyzed for antimony concentration using AAS to determine the leaching efficiency over time.

Bio-Hydrometallurgical Processing: Bioleaching with Thiobacillus ferrooxidans

This protocol outlines the bioleaching of this compound ore using the bacterium Thiobacillus ferrooxidans.

Materials and Equipment:

  • This compound ore, ground to a fine particle size (e.g., -150#)

  • Thiobacillus ferrooxidans culture

  • 9K culture medium

  • Erlenmeyer flasks (500 mL) with cotton plugs

  • Rotary shaking bath

  • Centrifuge

  • Atomic Absorption Spectrometer (AAS) for analysis

Procedure:

  • 150 mL of 9K culture medium is placed in 500 mL Erlenmeyer flasks.

  • 10 g of finely ground this compound ore is added to each flask to create a 10% (w/v) pulp density.

  • The pH of the medium is adjusted to approximately 2.8 using 1N sulfuric acid.

  • 10 mL of an active Thiobacillus ferrooxidans inoculum is added to each flask.

  • A blank control flask is prepared in the same manner but without the bacterial inoculum.

  • The flasks are incubated in a rotary shaking bath at a constant temperature (e.g., 37±1°C) and agitation speed (e.g., 80 rpm) to ensure aerobic and dynamic conditions.

  • The leaching process is carried out for an extended period (e.g., up to 150 days).

  • Aliquots of the leachate are taken at regular intervals.

  • The solid gangue material is separated from the leachate by centrifugation.

  • The supernatant is analyzed for dissolved antimony concentration using AAS to monitor the bioleaching progress.

Visualizing the Processes: Workflows and Pathways

To better understand the logical flow and key stages of each processing method, the following diagrams have been generated using the DOT language.

Pyrometallurgical_Process Stibnite_Ore This compound Ore (Sb₂S₃) Crushing_Grinding Crushing & Grinding Stibnite_Ore->Crushing_Grinding Mixing Mixing with Coke, Fluxes, and Fe₂O₃ Crushing_Grinding->Mixing Smelting High-Temperature Smelting (850-1400°C) Mixing->Smelting Separation Separation Smelting->Separation SO2_Gas SO₂ Gas (potential emission) Smelting->SO2_Gas Crude_Antimony Crude Antimony (Sb) Separation->Crude_Antimony Slag Slag (FeS, etc.) Separation->Slag Refining Refining Crude_Antimony->Refining Pure_Antimony Pure Antimony (Sb) Refining->Pure_Antimony Hydrometallurgical_Process Stibnite_Ore This compound Ore (Sb₂S₃) Crushing_Grinding Crushing & Grinding Stibnite_Ore->Crushing_Grinding Leaching Leaching (Acidic or Alkaline) Crushing_Grinding->Leaching Solid_Liquid_Separation Solid-Liquid Separation Leaching->Solid_Liquid_Separation Pregnant_Leach_Solution Pregnant Leach Solution (Sb ions in solution) Solid_Liquid_Separation->Pregnant_Leach_Solution Leach_Residue Leach Residue (Gangue) Solid_Liquid_Separation->Leach_Residue Purification Solution Purification Pregnant_Leach_Solution->Purification Electrowinning Electrowinning Purification->Electrowinning Antimony_Cathode Antimony Cathode (Sb) Electrowinning->Antimony_Cathode Spent_Electrolyte Spent Electrolyte (Recycled) Electrowinning->Spent_Electrolyte BioHydrometallurgical_Process Stibnite_Ore This compound Ore (Sb₂S₃) Crushing_Grinding Crushing & Grinding Stibnite_Ore->Crushing_Grinding Bioleaching Bioleaching with Bacteria (e.g., Thiobacillus ferrooxidans) Crushing_Grinding->Bioleaching Solid_Liquid_Separation Solid-Liquid Separation Bioleaching->Solid_Liquid_Separation Antimony_Rich_Leachate Antimony-Rich Leachate Solid_Liquid_Separation->Antimony_Rich_Leachate Solid_Residue Solid Residue (Gangue) Solid_Liquid_Separation->Solid_Residue Metal_Recovery Metal Recovery (e.g., Precipitation, Electrowinning) Antimony_Rich_Leachate->Metal_Recovery Antimony_Product Antimony Product (Sb) Metal_Recovery->Antimony_Product Wastewater_Treatment Wastewater Treatment Metal_Recovery->Wastewater_Treatment Treated_Water Treated Water Wastewater_Treatment->Treated_Water

References

structural and property differences between stibnite and metastibnite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Stibnite and Metathis compound: Structure and Properties

For researchers, scientists, and drug development professionals delving into the world of antimony compounds, a clear understanding of the distinct forms of antimony trisulfide (Sb₂S₃) is crucial. This compound, the crystalline form, and metathis compound, the amorphous counterpart, share the same chemical formula but exhibit significant differences in their structural arrangement and physical properties. This guide provides an objective comparison of these two minerals, supported by experimental data and detailed methodologies for their characterization.

Structural and Property Comparison

This compound and metathis compound are dimorphous, meaning they are composed of the same chemical elements but differ in their atomic arrangement. This fundamental difference in crystal structure gives rise to distinct macroscopic properties.

This compound is a crystalline solid belonging to the orthorhombic crystal system.[1][2] Its structure is characterized by a well-ordered, repeating arrangement of antimony and sulfur atoms, forming chains of SbS₃ pyramids.[3] This crystalline nature is responsible for its characteristic metallic luster and lead-gray to black color.[4][5]

In contrast, metathis compound is an amorphous solid, meaning its atoms lack a long-range ordered structure.[3][6] This disordered atomic arrangement results in a different set of physical properties, most notably its red to reddish-brown color and sub-metallic luster.[6][7] The formation of metathis compound can occur through the rapid cooling of molten antimony trisulfide or as a product of the oxidation of this compound.[6][8]

The key structural and property differences are summarized in the table below.

PropertyThis compoundMetathis compound
Chemical Formula Sb₂S₃Sb₂S₃
Crystal System OrthorhombicAmorphous
Color Lead-gray, steel-gray, blackRed, reddish-brown, purplish
Luster MetallicSub-metallic
Hardness (Mohs Scale) 22 - 3
Measured Density 4.63 g/cm³~4.12 g/cm³ (for red amorphous form)
Cleavage Perfect on {010}None
Streak Lead-gray to blackishRed

Experimental Protocols for Characterization

The distinct structural nature of this compound and metathis compound necessitates specific analytical techniques for their identification and characterization.

X-ray Diffraction (XRD)

X-ray diffraction is the primary method used to differentiate between the crystalline this compound and amorphous metathis compound.

Methodology: A powdered sample of the mineral is placed in a diffractometer. A beam of X-rays is directed at the sample, and the scattered X-rays are detected at various angles.

  • This compound (Crystalline): The ordered atomic structure of this compound will diffract the X-rays at specific angles, producing a characteristic diffraction pattern with sharp peaks.[2]

  • Metathis compound (Amorphous): Due to the lack of long-range order, metathis compound will not produce sharp diffraction peaks. Instead, a broad, diffuse halo is typically observed in the XRD pattern.[6]

Electron Microprobe Analysis (EMPA)

Electron microprobe analysis is employed to determine the precise elemental composition of the minerals and to check for any impurities.

Methodology: A focused beam of high-energy electrons is directed at a polished surface of the sample. This causes the atoms in the sample to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers to quantify the elemental composition. This technique can confirm the Sb:S ratio of 2:3 in both this compound and metathis compound.

Raman Spectroscopy

Raman spectroscopy provides insights into the vibrational modes of the molecules within the material, offering a fingerprint of the local atomic structure.

Methodology: A monochromatic laser is focused on the sample. The scattered light, which includes inelastically scattered photons (Raman scattering), is collected and analyzed. The frequency shifts of the Raman scattered light correspond to the vibrational modes of the material.

  • This compound: The Raman spectrum of this compound shows sharp, well-defined peaks corresponding to the vibrational modes of the Sb-S bonds within its crystalline lattice.

  • Metathis compound: The Raman spectrum of metathis compound is expected to show broader and less defined peaks due to the disordered nature of its amorphous structure.

Structural Relationship

The relationship between this compound and metathis compound can be visualized as a transition between an ordered and a disordered state. This transformation can be induced by thermal processes.

G This compound This compound (Crystalline) Orthorhombic Structure Metathis compound Metathis compound (Amorphous) Disordered Structure This compound->Metathis compound Oxidation Molten Molten Sb₂S₃ This compound->Molten Melting Molten->this compound Slow Cooling (Crystallization) Molten->Metathis compound Rapid Cooling (Quenching)

Caption: Transformation pathways between this compound and metathis compound.

References

A Comparative Guide to Trace Element Variations in Stibnite Across Diverse Ore Deposits

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of trace elements in stibnite (Sb₂S₃), the primary ore mineral of antimony, offers profound insights into the genesis of ore deposits and serves as a powerful tool for mineral exploration. Variations in the concentrations of elements such as gold (Au), silver (Ag), arsenic (As), mercury (Hg), lead (Pb), and copper (Cu) within the this compound crystal lattice or as micro-inclusions can help differentiate between deposit types and reconstruct the pathways of ore-forming fluids.[1][2][3] This guide provides a comparative analysis of these variations, supported by quantitative data and detailed experimental protocols for researchers and economic geologists.

Comparative Analysis of Trace Element Concentrations

The geochemical signature of this compound varies significantly depending on the geological setting and the type of ore deposit.[1] this compound from different deposits, such as antimony-only deposits, gold-antimony deposits, and polymetallic deposits, displays characteristic trace element enrichments. The data summarized below, primarily derived from Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS), highlights these distinctions.

Deposit Type / NameKey Associated MetalsAs (ppm)Pb (ppm)Cu (ppm)Hg (ppm)Ag (ppm)Tl (ppm)Other Notable ElementsReference
Antimony (Sb) Sb
Xikuangshan, ChinaSb10 - 100--10 - 100-Up to ~100Zn concentrations decrease with depth.[4]
Daocaowan, ChinaSb~100 - 1000~1 - 100~1 - 100~10 - 1000--Zn, Fe are also abundant.[5][5]
Antimony-Tungsten-Gold (Sb-W-Au) Sb, W, Au
Woxi, ChinaSb, Au, W100 - 500100 - 500100 - 500---Characterized by high As, Cu, and Pb.[4][4]
Polymetallic (Pb-Zn-Ag-Sb) Pb, Zn, Ag, Sb
Zhaxikang, TibetPb, Zn, Ag, Sb~100~10MeasurableMeasurable--Enriched in Fe, In, Sn as solid solutions.[6][7][6][7]
Kizhnica-Hajvalia-Badovc, KosovoPb, ZnUp to 4,100Up to 2,000Up to 46.9Up to 316Up to 146Up to 213Shows the highest known concentrations of Tl and Ag.[8]

Note: Concentrations are indicative and can vary significantly within a single deposit. Dashes (-) indicate data not prominently reported in the cited sources.

Experimental Protocols: Trace Element Analysis

The primary method for obtaining high-resolution, in-situ trace element data from this compound is LA-ICP-MS.[1][6] This technique allows for the precise measurement of elemental concentrations within specific zones of a mineral sample, helping to distinguish between elements incorporated into the crystal lattice (as solid solutions) and those present as micro-inclusions.[6][9]

Methodology: In-situ LA-ICP-MS Analysis

  • Sample Preparation:

    • Thick ( >1 mm) polished sections of this compound-bearing ore are prepared.

    • The sections are cleaned ultrasonically with deionized water to remove surface contamination.

    • Detailed petrographic analysis using reflected light microscopy and backscattered electron (BSE) imaging is conducted to identify target this compound grains and avoid mineral inclusions.[6]

  • Instrumentation:

    • A common instrumental setup involves a laser ablation system (e.g., New Wave UP213) coupled with a quadrupole inductively coupled plasma mass spectrometer (e.g., Agilent 7700x ICP-MS).[6]

  • LA-ICP-MS Analysis Parameters (Example):

    • Laser Beam Diameter: Typically 30-40 µm.

    • Laser Fluence: ~5-6 J/cm².

    • Repetition Rate: 5-10 Hz.

    • Carrier Gas: Helium (He) is used to transport the ablated material to the ICP-MS, often mixed with Argon (Ar) before entering the plasma.

    • Data Acquisition: Each analysis consists of measuring the gas blank (background) for a period, followed by laser ablation of the sample.

  • Data Processing and Quantification:

    • The raw signal intensities (in counts per second) are processed using specialized software.

    • An internal standard is used to correct for instrument drift and variations in the amount of ablated material. Since Sb is the major component of this compound, its concentration is often stoichiometrically fixed for this purpose.

    • External reference materials (e.g., NIST SRM 610, MASS-1) with known elemental concentrations are analyzed under the same conditions to calibrate the results and convert signal intensities into absolute concentrations (e.g., in parts per million, ppm).

The resulting time-resolved depth profiles are crucial for interpretation. Smooth, consistent profiles for an element suggest its presence as a solid solution within the this compound lattice, whereas sharp, spiky signals typically indicate the laser has encountered a micro-inclusion of another mineral.[5][6][9]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow from sample collection to the final interpretation of trace element data in this compound, which is fundamental for genetic modeling and exploration targeting.

Stibnite_Trace_Element_Analysis cluster_field Field & Lab Preparation cluster_analysis Analytical Procedure cluster_interpretation Data Processing & Interpretation cluster_application Applications Sample_Collection Sample Collection (Different Deposits) Sample_Prep Sample Preparation (Polished Thick Sections) Sample_Collection->Sample_Prep Petrography Petrographic Analysis (Microscopy, BSE) Sample_Prep->Petrography LA_ICP_MS In-situ LA-ICP-MS Analysis Petrography->LA_ICP_MS Data_Acquisition Data Acquisition (Time-Resolved Profiles) LA_ICP_MS->Data_Acquisition Data_Processing Data Processing (Internal/External Standards) Data_Acquisition->Data_Processing Quantification Quantification (Trace Element Concentrations) Data_Processing->Quantification Interpretation Geochemical Interpretation Quantification->Interpretation Deposit_Discrimination Discriminate Deposit Types Interpretation->Deposit_Discrimination Ore_Genesis Understand Ore Genesis Interpretation->Ore_Genesis Exploration_Vector Develop Exploration Vectors Interpretation->Exploration_Vector

Caption: Workflow for trace element analysis in this compound.

Implications for Ore Genesis and Exploration

The distinct trace element signatures in this compound are a direct reflection of the chemistry of the ore-forming fluids and the physicochemical conditions of deposition.[6] For instance:

  • Deposit Discrimination: The ratio of certain elements, such as Hg/(Cu + Pb), can help distinguish between different types of antimony deposits. A ratio greater than 1 is typical for deposits like Xikuangshan, while a much lower ratio is observed at the Woxi deposit.[4]

  • Ore Fluid Chemistry: The enrichment of As, Cu, and Pb in this compound from the Woxi deposit suggests that the parent hydrothermal fluids were likely sourced from a region rich in these elements.[1][4] In contrast, the relative purity of this compound at Xikuangshan may indicate an initial absence of these other metals in the fluid source.[1][4]

  • Exploration Tool: Systematic variations in trace element concentrations can serve as vectors toward ore. In the Xikuangshan deposit, As and Tl concentrations increase with depth, while Zn decreases, potentially mapping the migration pathway of the mineralizing fluids.[2] Similarly, antimony itself often acts as a pathfinder element for gold, meaning this compound-rich zones can guide explorers toward gold-bearing areas.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Stibnite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Stibnite, a mineral composed of antimony trisulfide (Sb₂S₃), and its derivatives are classified as hazardous materials, necessitating strict adherence to disposal protocols. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound waste.

Immediate Safety and Hazard Information

This compound and other antimony compounds present several health risks. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract. Symptoms of short-term exposure may include nausea, vomiting, and diarrhea. Chronic exposure to antimony compounds can have more severe consequences, potentially affecting the heart, lungs, liver, and kidneys. It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of dust particles.

Occupational Exposure Limits for Antimony and its Compounds:

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 0.5 mg/m³
NIOSH (REL) 0.5 mg/m³
ACGIH (TLV) 0.5 mg/m³

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Respiratory Protection: A NIOSH-approved respirator is essential if there is a risk of inhaling dust, particularly when working outside of a fume hood.

  • Protective Clothing: A laboratory coat should be worn to prevent skin contact.

Step-by-Step this compound Disposal Procedure

Step 1: Waste Identification and Characterization

All materials contaminated with this compound, including unused chemicals, reaction byproducts, contaminated labware (e.g., filter paper, gloves, vials), and spill cleanup materials, must be treated as hazardous waste.

To determine if the waste is characteristically hazardous for toxicity, a Toxicity Characteristic Leaching Procedure (TCLP) may be required. This test simulates the leaching of contaminants in a landfill. If the concentration of antimony in the TCLP extract exceeds the regulatory limit, the waste must be managed as hazardous waste.

Toxicity Characteristic Leaching Procedure (TCLP) Regulatory Limit:

ContaminantRegulatory Limit (mg/L)
Antimony 15[1]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste in a designated, leak-proof container with a secure lid. The container should be made of a material compatible with antimony sulfide.

  • Liquid Waste: If this compound is part of a liquid solution, collect the waste in a separate, clearly labeled, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps contaminated with this compound, such as needles or broken glassware, must be placed in a designated sharps container.

Step 3: Labeling of Waste Containers

Proper labeling is critical for ensuring safe handling and disposal. The label on your this compound waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" or "Antimony Trisulfide."

  • The specific hazard characteristics (e.g., "Toxic").

  • The date accumulation of waste began.

  • The name and contact information of the generating laboratory or researcher.

Step 4: Storage of this compound Waste

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secure location, away from general laboratory traffic and incompatible materials. Ensure the container is kept closed at all times, except when adding waste.

Step 5: Arranging for Disposal

Contact your institution's EHS office to schedule a pickup for your hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash. Your EHS office will coordinate with a licensed hazardous waste disposal company for proper transportation and disposal.

Step 6: Documentation

A hazardous waste manifest will be required for the transportation of the this compound waste off-site. This document tracks the waste from its point of generation to its final disposal facility. While the EHS office typically prepares the manifest, the generating laboratory is responsible for providing accurate information about the waste. Retain a copy of the manifest for your records, as required by regulations.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Stibnite_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Container Management cluster_3 Disposal & Documentation start This compound-containing material identified as waste ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Solid, Liquid, Sharps) ppe->characterize collect Collect in Designated, Compatible Container characterize->collect label_waste Label Container with 'Hazardous Waste', Chemical Name, Hazards, and Date collect->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest Information contact_ehs->manifest disposal Waste Transported by Licensed Vendor for Final Disposal manifest->disposal

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste from a laboratory.

References

Essential Safety Protocols for Handling Stibnite in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety and logistical information for laboratory personnel handling stibnite (antimony trisulfide, Sb₂S₃). Adherence to these procedures is mandatory to mitigate health risks associated with antimony exposure.

This compound, the primary ore of antimony, presents potential health hazards if mishandled. While generally insoluble, the dust can cause irritation to the eyes, skin, and respiratory tract.[1][2] Ingestion may lead to gastrointestinal issues, with symptoms similar to arsenic poisoning.[1][3] Long-term inhalation of antimony compounds can lead to more severe conditions, including pneumoconiosis and cardiovascular effects.[4] Therefore, stringent safety measures are paramount.

Hazard Assessment and Exposure Limits

A thorough risk assessment must be conducted before any new experimental protocol involving this compound. Key considerations include the potential for dust generation, the quantities being used, and the duration of exposure.

ParameterValueIssuing Organization
CAS Number 1345-04-6N/A
Chemical Formula Sb₂S₃N/A
Appearance Grey solid, can be black due to oxidation[1][3]
OSHA PEL (as Antimony) 0.5 mg/m³ TWAOSHA
ACGIH TLV (as Antimony) 0.5 mg/m³ TWAACGIH
NIOSH REL (as Antimony) 0.5 mg/m³ TWANIOSH

TWA: Time-Weighted Average over an 8-hour workday.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is the first line of defense against this compound exposure. The following table details the minimum required PPE for handling this compound powder and crystalline forms.

Body PartRequired PPESpecifications and Best Practices
Respiratory NIOSH-approved respiratorAn N95 dust mask is the minimum requirement for handling small quantities in a well-ventilated area. For tasks with a higher potential for dust generation, a half-face or full-face respirator with P100 cartridges is recommended.[5][6]
Hand Chemical-resistant glovesNitrile or latex gloves should be worn to prevent skin contact.[5][6] For handling larger quantities or during prolonged procedures, heavier-duty gloves may be necessary.
Eye Safety glasses with side shields or gogglesSafety glasses are mandatory to protect against airborne particles.[5][6] Goggles provide a tighter seal and are recommended when there is a significant risk of dust generation.[6]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn to protect clothing from contamination.[5] An apron provides an additional layer of protection. All protective clothing should be removed before leaving the laboratory.
Foot Closed-toe shoesClosed-toe shoes are a standard requirement in all laboratory settings to protect against spills and falling objects.

Operational Plan for Handling this compound

1. Engineering Controls:

  • Ventilation: All handling of this compound powder that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

2. Safe Handling Practices:

  • Minimize the creation of dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1][5]

3. Spill Response:

  • Small Spills: Carefully sweep or vacuum up the spilled material using a vacuum equipped with a HEPA filter and place it in a sealed, labeled container for disposal.[7][8] Avoid dry sweeping which can generate airborne dust.[9]

  • Large Spills: Evacuate the area and prevent entry.[9] If safe to do so, wet the material to prevent dust from becoming airborne.[7] Contact the institution's environmental health and safety (EHS) department for assistance with cleanup and disposal.

Disposal Plan for this compound and Contaminated Materials

All this compound waste and materials contaminated with this compound are considered hazardous waste.

1. Waste Collection:

  • Collect all this compound waste, including contaminated PPE (gloves, masks, etc.), in a designated, sealed, and clearly labeled hazardous waste container.[7]

2. PPE Removal and Disposal:

  • Remove PPE in a manner that avoids contaminating yourself and the surrounding area. The front of masks and the outside of gloves should be considered contaminated.

  • Dispose of all single-use PPE in the designated hazardous waste container.[10] Reusable PPE must be decontaminated according to established laboratory procedures.

3. Final Disposal:

  • All this compound waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations.[7][9] Do not dispose of this compound in the regular trash or down the drain.[7]

Workflow for Safe Handling of this compound

Stibnite_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Select & Don Appropriate PPE A->B C Work in Fume Hood B->C D Minimize Dust Generation C->D E Decontaminate Work Area D->E F Segregate & Label Waste E->F G Properly Remove PPE F->G H Dispose of Waste via EHS G->H I Spill Occurs J Follow Spill Response Protocol I->J K Seek Medical Attention (if exposed) I->K

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.